Product packaging for Hyp-Phe-Phe(Cat. No.:)

Hyp-Phe-Phe

Cat. No.: B12425862
M. Wt: 425.5 g/mol
InChI Key: VDSPCHXJDJOMQJ-NIVVRJPPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hyp-Phe-Phe is a useful research compound. Its molecular formula is C23H27N3O5 and its molecular weight is 425.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27N3O5 B12425862 Hyp-Phe-Phe

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H27N3O5

Molecular Weight

425.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-4-hydroxypyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C23H27N3O5/c27-17-13-18(24-14-17)21(28)25-19(11-15-7-3-1-4-8-15)22(29)26-20(23(30)31)12-16-9-5-2-6-10-16/h1-10,17-20,24,27H,11-14H2,(H,25,28)(H,26,29)(H,30,31)/t17?,18-,19-,20-/m0/s1

InChI Key

VDSPCHXJDJOMQJ-NIVVRJPPSA-N

Isomeric SMILES

C1[C@H](NCC1O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O

Canonical SMILES

C1C(CNC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)O

Origin of Product

United States

Foundational & Exploratory

Hyp-Phe-Phe Peptide: A Technical Guide to Structure, Conformation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Hydroxyproline-Phenylalanine-Phenylalanine (Hyp-Phe-Phe) has emerged as a molecule of significant interest due to its unique self-assembling properties, piezoelectric characteristics, and its nature as a collagen-mimicking peptide. This technical guide provides a comprehensive overview of the structure, conformation, and potential biological relevance of this compound. It includes a summary of its physicochemical and piezoelectric properties, detailed experimental protocols for its synthesis and characterization, and a hypothesized interaction with the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key regulator of extracellular matrix homeostasis.

Introduction

Short peptide sequences are fundamental building blocks in biological systems, often mediating specific molecular interactions and cellular processes. The tripeptide this compound is a synthetic peptide that incorporates key structural motifs found in nature. The presence of hydroxyproline, a hallmark of collagen, combined with two consecutive phenylalanine residues, known to drive self-assembly through π-π stacking, endows this peptide with unique structural and functional properties.[1] This guide delves into the core aspects of this compound, providing a technical resource for researchers exploring its potential in biomaterials, drug delivery, and as a modulator of cellular behavior.

Physicochemical and Structural Properties

The this compound tripeptide is a molecule of interest due to its propensity to form well-ordered nanostructures. Its chemical and physical properties are summarized in Table 1. The single-crystal structure of this compound reveals a helical conformation that self-assembles into elongated fibrillar structures through a combination of intermolecular hydrogen bonding and aromatic zipper-like packing of the phenylalanine residues.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₃H₂₇N₃O₅[2]
Molecular Weight 425.48 g/mol [2]
CAS Number 2493080-84-3[2]
Appearance Helical-like sheets forming a cross-helical architecture

Table 2: Piezoelectric Properties of this compound

PropertyValueReference
Calculated Piezoelectric Strain Constant (d₃₅) 27 pm V⁻¹
Experimentally Measured Vertical Piezoelectric Coefficient (d₃₃) ~2.5 pm/V
Experimentally Measured Shear Piezoelectric Coefficient (d₃₄) ~6 pm/V

Experimental Protocols

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the synthesis of this compound using the Fmoc/tBu strategy on a solid support.

Materials:

  • Fmoc-Phe-Wang resin

  • Fmoc-Phe-OH

  • Fmoc-Hyp(tBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound phenylalanine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Coupling of the second Phenylalanine: In a separate vessel, activate Fmoc-Phe-OH (3 equivalents) with DIC (3 equivalents) and Oxyma Pure (3 equivalents) in DMF for 10 minutes. Add this solution to the deprotected resin, followed by the addition of DIPEA (6 equivalents). Allow the coupling reaction to proceed for 2 hours. Monitor the reaction completion using a Kaiser test. Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Repeat the deprotection step as described in step 2.

  • Coupling of Hydroxyproline: Activate Fmoc-Hyp(tBu)-OH (3 equivalents) with DIC (3 equivalents) and Oxyma Pure (3 equivalents) in DMF for 10 minutes. Add this solution to the deprotected resin, followed by the addition of DIPEA (6 equivalents). Allow the coupling to proceed for 2 hours. Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection: Repeat the deprotection step as described in step 2.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Lyophilize the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized this compound peptide by mass spectrometry and analytical RP-HPLC.

Characterization Techniques

FTIR spectroscopy is used to determine the secondary structure of the peptide.

Procedure:

  • Prepare a 1-5 mg/mL solution of this compound in a suitable solvent (e.g., D₂O or H₂O).

  • Acquire the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

  • The amide I band (1600-1700 cm⁻¹) is particularly informative for secondary structure. A peak around 1650-1660 cm⁻¹ is indicative of a helical conformation.

  • Acquire a background spectrum of the solvent and subtract it from the peptide spectrum for analysis.

CD spectroscopy provides further insight into the secondary structure and folding of the peptide in solution.

Procedure:

  • Prepare a solution of this compound (typically 0.1-0.2 mg/mL) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • Use a quartz cuvette with a path length of 0.1 cm.

  • Record the CD spectrum from 190 to 260 nm at a controlled temperature.

  • A spectrum with negative bands around 208 and 222 nm is characteristic of a helical structure.

  • Record a spectrum of the buffer alone and subtract it from the peptide spectrum.

AFM is used to visualize the morphology of the self-assembled peptide nanostructures.

Procedure:

  • Prepare a solution of this compound (e.g., 1 mg/mL) and allow it to self-assemble under desired conditions (e.g., incubation at room temperature).

  • Deposit a small aliquot (e.g., 10 µL) of the peptide solution onto a freshly cleaved mica surface.

  • Allow the sample to adsorb for 5-10 minutes.

  • Gently rinse the surface with deionized water to remove unadsorbed peptide and salts.

  • Dry the sample under a gentle stream of nitrogen or in a desiccator.

  • Image the surface using an AFM in tapping mode to visualize the fibrillar structures.

TEM provides high-resolution images of the peptide fibrils.

Procedure:

  • Prepare a self-assembled this compound solution as for AFM.

  • Place a drop of the peptide solution onto a carbon-coated TEM grid for 1-2 minutes.

  • Blot the excess solution with filter paper.

  • Apply a drop of a negative staining agent (e.g., 2% uranyl acetate) for 1-2 minutes.

  • Blot the excess stain and allow the grid to air dry completely.

  • Image the grid using a transmission electron microscope.

Single-crystal X-ray diffraction is used to determine the atomic-resolution structure of the peptide.

Procedure:

  • Grow single crystals of this compound from a supersaturated solution using techniques like vapor diffusion.

  • Mount a suitable crystal on a goniometer.

  • Collect diffraction data using a synchrotron or in-house X-ray source.

  • Process the diffraction data (indexing, integration, and scaling) to obtain a set of structure factors.

  • Solve the crystal structure using direct methods or molecular replacement.

  • Refine the atomic model against the experimental data to obtain the final structure.

Biological Relevance and Signaling Pathway

Hypothesized Biological Role of this compound

As a collagen-mimicking peptide, this compound is hypothesized to interact with components of the extracellular matrix (ECM) and modulate cellular behavior. Collagen-derived peptides are known to influence cell proliferation, differentiation, and migration. The presence of hydroxyproline is critical for the stability of the collagen triple helix and for interactions with other proteins.

Hypothetical Interaction with the TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a crucial regulator of ECM synthesis, including collagen production. It is plausible that a collagen-mimicking peptide like this compound could modulate this pathway. The proposed mechanism involves the peptide interacting with components of the ECM, which in turn could influence the bioavailability of TGF-β or its interaction with its receptors. This interaction is currently hypothetical and requires experimental validation.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus This compound This compound ECM ECM TGF-beta TGF-beta ECM->TGF-beta Modulates Bioavailability TGF-beta_Receptor_II TGF-β RII TGF-beta->TGF-beta_Receptor_II Binds TGF-beta_Receptor_I TGF-β RI TGF-beta_Receptor_II->TGF-beta_Receptor_I Recruits & Phosphorylates SMAD2_3 SMAD2/3 TGF-beta_Receptor_I->SMAD2_3 Phosphorylates p_SMAD2_3 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex p_SMAD2_3->SMAD_complex Forms Complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Expression Target Gene Expression (e.g., Collagen) SMAD_complex->Gene_Expression Regulates

Caption: Hypothetical interaction of this compound with the TGF-β signaling pathway.

Conclusion

The this compound tripeptide represents a versatile molecular building block with significant potential in materials science and biomedicine. Its well-defined structure, propensity for self-assembly, and piezoelectric properties make it a compelling candidate for the development of novel biomaterials and devices. Furthermore, its collagen-mimicking nature suggests potential biological activities that warrant further investigation, particularly its interaction with key signaling pathways like the TGF-β cascade. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore and harness the unique characteristics of this fascinating tripeptide.

References

Unveiling the Physicochemical Activities of the Hyp-Phe-Phe Tripeptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Hydroxyproline-Phenylalanine-Phenylalanine (Hyp-Phe-Phe) has emerged as a molecule of significant interest, not for conventional pharmacological activities, but for its remarkable physicochemical properties. This technical guide delves into the core activities of this compound, focusing on its capacity for self-assembly into well-ordered nanostructures and the consequential piezoelectric properties of these assemblies. This document provides a comprehensive overview of the underlying mechanisms, quantitative physical data, and detailed experimental protocols for the characterization of this unique tripeptide.

Core Physicochemical Activities

The primary "biological" or, more accurately, "bio-inspired" activity of this compound is its intrinsic ability to self-assemble in solution. This process is driven by a combination of non-covalent interactions, leading to the formation of hierarchical, fibrillar nanostructures. These ordered assemblies exhibit a notable physical property: piezoelectricity, the ability to generate an electric charge in response to applied mechanical stress.

Mechanism of Self-Assembly

The self-assembly of this compound into higher-order structures is a spontaneous process governed by specific intermolecular interactions:

  • Hydrogen Bonding: The peptide backbones form intermolecular hydrogen bonds, contributing to the stability and elongation of the assembled structures.

  • Aromatic Stacking (π-π Interactions): The phenylalanine residues, with their aromatic rings, engage in π-π stacking. This "aromatic zipper-like packing" is a crucial driver for the mating of helical-like sheets formed by the tripeptides.[1]

  • Hydrophobic Interactions: The hydrophobic nature of the phenylalanine side chains also contributes to the aggregation process in an aqueous environment.

The combination of these forces results in the formation of helical-like assemblies that stack into elongated, fibrillar structures.[1]

Piezoelectric Properties

A key consequence of the ordered, non-centrosymmetric structure of self-assembled this compound is the emergence of piezoelectricity.[2] This property is significant for potential applications in biomedical devices, energy harvesting, and biosensing. The piezoelectric effect in these peptide-based materials is a direct result of their crystal structure, which allows for a net dipole moment that changes under mechanical strain.

Quantitative Data

The following table summarizes the key quantitative physicochemical parameters reported for self-assembled this compound nanostructures.

ParameterReported Value(s)Method of DeterminationReference
Mechanical Properties
Young's ModulusZ-scale = 140 GPaAtomic Force Microscopy (AFM) - Nanoscale Mapping[1]
Piezoelectric Properties
Vertical Piezoelectric Coefficient (d33)~15-25 pm/VPiezoresponse Force Microscopy (PFM)[2]
Shear Piezoelectric Coefficient (d34)~10-20 pm/VPiezoresponse Force Microscopy (PFM)

Experimental Protocols

This section details the methodologies for the synthesis, self-assembly, and characterization of this compound.

Synthesis of this compound Tripeptide

The synthesis of this compound can be achieved through standard solid-phase peptide synthesis (SPPS) or solution-phase methods.

Solid-Phase Peptide Synthesis (SPPS) Protocol:

  • Resin Preparation: Start with a suitable resin (e.g., Wang or Rink amide resin). The first amino acid (Phe) is attached to the resin.

  • Deprotection: The N-terminal protecting group (e.g., Fmoc) of the resin-bound amino acid is removed using a base (e.g., 20% piperidine in DMF).

  • Coupling: The next amino acid (Fmoc-Phe-OH) is activated using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and is then coupled to the deprotected N-terminus of the resin-bound amino acid.

  • Repeat: The deprotection and coupling steps are repeated for the final amino acid (Fmoc-Hyp(tBu)-OH).

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm its identity and purity.

Self-Assembly Protocol
  • Peptide Dissolution: Dissolve the lyophilized this compound peptide in an appropriate solvent to ensure monomerization. A common solvent is 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

  • Initiation of Assembly: Dilute the peptide solution with an aqueous buffer (e.g., phosphate-buffered saline, PBS) or water to the desired final concentration. The change in solvent polarity initiates the self-assembly process.

  • Incubation: Allow the solution to incubate at a controlled temperature (e.g., room temperature) for a specific period (hours to days) to allow for the formation of mature fibrillar structures.

Characterization of Self-Assembled Structures

3.3.1. Spectroscopic Analysis

  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Acquire a sample of the self-assembled peptide hydrogel or dried fibers.

    • Place the sample in the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Analyze the amide I band region (1600-1700 cm⁻¹) to identify secondary structures. A peak around 1630 cm⁻¹ is characteristic of β-sheet structures, while helical structures may show peaks at different wavenumbers.

  • Circular Dichroism (CD) Spectroscopy:

    • Prepare a dilute solution of the self-assembled peptide in a suitable buffer.

    • Use a quartz cuvette with a short path length (e.g., 1 mm).

    • Record the CD spectrum in the far-UV region (e.g., 190-260 nm).

    • The resulting spectrum can indicate the presence of helical assemblies or other ordered secondary structures.

3.3.2. Microscopic Analysis

  • Transmission Electron Microscopy (TEM):

    • Apply a small volume of the peptide solution onto a TEM grid (e.g., carbon-coated copper grid).

    • Allow the sample to adsorb for a few minutes.

    • Optionally, negatively stain the grid with a solution of a heavy metal salt (e.g., uranyl acetate or phosphotungstic acid) to enhance contrast.

    • Wick away excess liquid and allow the grid to air dry completely.

    • Image the grid using a transmission electron microscope to visualize the morphology of the fibrillar nanostructures.

  • Atomic Force Microscopy (AFM):

    • Deposit a small volume of the peptide solution onto a freshly cleaved mica substrate.

    • Allow the sample to adsorb for a few minutes.

    • Gently rinse with deionized water to remove unadsorbed material and salts.

    • Dry the sample under a gentle stream of nitrogen or air.

    • Image the surface in tapping mode to obtain topographical data on the fibrillar structures, including their height and width.

3.3.3. Piezoresponse Force Microscopy (PFM) for Piezoelectric Characterization

  • Sample Preparation: Deposit the self-assembled this compound structures onto a conductive substrate (e.g., gold-coated silicon).

  • PFM Setup: Use an AFM equipped with a PFM module. A conductive AFM tip is brought into contact with the sample.

  • Applying Voltage: An AC voltage is applied between the conductive tip and the substrate, creating an electric field across the peptide nanostructure.

  • Measuring Deformation: The inverse piezoelectric effect causes the nanostructure to deform in response to the applied electric field. This deformation is detected by the AFM cantilever as a mechanical vibration.

  • Data Acquisition: The amplitude and phase of the cantilever's vibration are recorded by a lock-in amplifier, providing information about the magnitude and direction of the piezoelectric response. The piezoelectric coefficients (e.g., d33) can be calculated from these measurements.

Visualizations

Caption: Self-assembly of this compound into fibrillar nanostructures.

PFM_Setup cluster_0 Piezoresponse Force Microscopy (PFM) Setup AFM_Tip Conductive AFM Tip Peptide This compound Fibril AFM_Tip->Peptide Contacts Lock_in Lock-in Amplifier AFM_Tip->Lock_in Sends Deflection Signal Substrate Conductive Substrate (e.g., Gold) Peptide->Substrate AC_Source AC Voltage Source AC_Source->AFM_Tip Applies Voltage AC_Source->Substrate

Caption: Experimental setup for Piezoresponse Force Microscopy (PFM).

References

Self-Assembly Mechanism of the Tripeptide Hyp-Phe-Phe: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Hyp-Phe-Phe (Hydroxyproline-Phenylalanine-Phenylalanine) has garnered significant attention within the scientific community due to its remarkable self-assembling properties, leading to the formation of well-ordered nanostructures and hydrogels. These biomaterials exhibit intriguing characteristics, including piezoelectricity, making them promising candidates for a range of biomedical applications, from tissue engineering to advanced drug delivery systems. This technical guide provides an in-depth exploration of the core self-assembly mechanism of this compound. It consolidates quantitative data, details key experimental protocols for characterization, and presents visual representations of the assembly process and potential cellular interactions to facilitate a comprehensive understanding for researchers and professionals in the field.

Introduction

The spontaneous organization of molecules into ordered structures, known as self-assembly, is a fundamental principle in biology and materials science. Short peptides, in particular, have emerged as versatile building blocks for the bottom-up fabrication of functional nanomaterials. The this compound tripeptide, a collagen-mimicking sequence, self-assembles into fibrillar structures characterized by a helical conformation. This process is driven by a combination of non-covalent interactions, primarily intermolecular hydrogen bonding and π-π stacking of the phenylalanine residues in an "aromatic zipper" arrangement. The resulting nanostructures possess notable mechanical strength and piezoelectric properties, opening avenues for the development of novel "smart" biomaterials. Understanding the intricacies of the self-assembly mechanism is paramount for the rational design and optimization of this compound-based materials for specific biomedical applications.

The Core Self-Assembly Mechanism

The self-assembly of this compound is a hierarchical process initiated by specific molecular interactions that lead to the formation of macroscopic structures.

  • Molecular Recognition and Primary Interactions: The process begins with the mutual recognition of individual this compound molecules in solution. The key driving forces at this initial stage are:

    • Hydrogen Bonding: The amide bonds of the peptide backbone, along with the hydroxyl group of the hydroxyproline residue, participate in the formation of an extensive network of intermolecular hydrogen bonds.

    • Aromatic Stacking (π-π Interactions): The phenylalanine residues, with their aromatic side chains, play a crucial role. They engage in π-π stacking, creating a stable, zipper-like aromatic core that promotes the elongation of the assemblies.

    • Hydrophobic Interactions: The hydrophobic nature of the phenylalanine residues also contributes to the aggregation process, as they tend to minimize their contact with the aqueous environment.

  • Hierarchical Organization: These initial interactions lead to the formation of helical peptide arrangements. These primary structures then further assemble into elongated fibrils. Ultimately, at a sufficient concentration, these fibrils entangle to form a three-dimensional network, resulting in a hydrogel. Molecular dynamics simulations have provided insights into the supramolecular packing of this compound, highlighting the importance of both hydrogen bonding and flexible π-π contacts in the stability of the assembled structure.

Below is a diagram illustrating the hierarchical self-assembly process of this compound.

cluster_0 Molecular Level cluster_1 Nanoscale Assembly cluster_2 Macroscopic Structure A This compound Monomers B Helical Intermediates A->B H-Bonding & π-π Stacking C Fibrillar Nanostructures B->C Hierarchical Organization D Hydrogel Network C->D Entanglement

Hierarchical self-assembly of this compound.

Quantitative Data on Self-Assembly and Material Properties

The following table summarizes the available quantitative data for this compound and related self-assembling peptide systems. It is important to note that specific values for critical aggregation concentration, particle size, and zeta potential for this compound are not yet widely reported in the literature and represent an area for future investigation.

ParameterValueMethodNotes
Young's Modulus Up to 140 GPaAtomic Force Microscopy (AFM)Demonstrates the significant stiffness of individual this compound fibrils.[1]
Piezoelectric Coefficient (d33) ~1.39 ± 0.12 pm/VPiezoresponse Force Microscopy (PFM)Measured for a single peptide nanotube of a similar cyclic peptide.[2]
Critical Aggregation Concentration (CAC) Not ReportedFluorescence Spectroscopy, DLSThis is a key parameter to be determined for this compound.
Particle Size Not ReportedDynamic Light Scattering (DLS)Expected to be in the nanometer range for fibrillar structures.
Zeta Potential Not ReportedElectrophoretic Light ScatteringWould provide insight into the surface charge and stability of the assemblies.

Potential Signaling Pathway Interaction

A compelling characteristic of this compound is its piezoelectricity, the ability to generate an electrical charge in response to mechanical stress. This property suggests a potential mechanism for interaction with cells through the activation of mechanosensitive ion channels, such as Piezo1. These channels are present on the surface of various cell types and play a crucial role in converting mechanical stimuli into biochemical signals.

The proposed signaling pathway is as follows:

  • Mechanical Stimulation: External mechanical forces applied to the this compound hydrogel induce a piezoelectric charge on the surface of the nanofibrils.

  • Ion Channel Activation: This localized electrical field can potentially modulate the conformational state of mechanosensitive ion channels like Piezo1 embedded in the membrane of adjacent cells, leading to their opening.

  • Calcium Influx: The opening of Piezo1 channels allows for the influx of calcium ions (Ca2+) into the cell.

  • Downstream Signaling: The increase in intracellular calcium concentration acts as a second messenger, triggering a cascade of downstream signaling events that can influence various cellular processes, including proliferation, differentiation, and gene expression.

The following diagram illustrates this hypothetical signaling pathway.

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular A Mechanical Stress B This compound Hydrogel A->B C Piezoelectric Effect B->C Generates Charge D Mechanosensitive Ion Channel (e.g., Piezo1) C->D Activates E Ca2+ Influx D->E Allows F Downstream Signaling (e.g., Proliferation, Differentiation) E->F Triggers

Hypothetical signaling pathway for this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducible characterization of this compound self-assembly. Below are representative protocols for key experimental techniques.

Peptide Synthesis and Purification

This compound can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

  • Protocol:

    • Rink amide resin is used as the solid support.

    • Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Hyp(tBu)-OH) are sequentially coupled using a coupling agent such as HOBt/HBTU.

    • The N-terminus is acetylated after the final deprotection step.

    • The peptide is cleaved from the resin and protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

    • The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • The identity and purity of the final product are confirmed by mass spectrometry and analytical HPLC.

Characterization of Self-Assembly

The following diagram outlines a typical experimental workflow for characterizing the self-assembly of this compound.

A This compound Solution (e.g., in aqueous buffer) B FTIR Spectroscopy A->B Secondary Structure C Circular Dichroism A->C Helical Conformation D Transmission Electron Microscopy (TEM) A->D Fibril Morphology E Atomic Force Microscopy (AFM) A->E Surface Topography & Mechanical Properties F Rheology A->F Viscoelastic Properties of Hydrogel

Experimental workflow for characterization.

5.2.1. Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is used to determine the secondary structure of the peptide assemblies.

  • Protocol:

    • Prepare a 1 mg/mL solution of this compound in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).

    • Allow the solution to self-assemble at room temperature.

    • Deposit a small aliquot (8-10 µL) of the solution onto an ATR diamond crystal and allow it to dry into a thin film.

    • Acquire spectra in the range of 1500-1800 cm⁻¹, averaging multiple scans with a resolution of 2 cm⁻¹.

    • A peak in the amide I region (around 1630-1660 cm⁻¹) is indicative of helical or β-sheet-like structures.

5.2.2. Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides further information on the secondary structure, particularly the helical nature of the assemblies.

  • Protocol:

    • Prepare a dilute solution of this compound (e.g., 0.1-0.5 mg/mL) in an appropriate buffer.

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm).

    • Record the CD spectrum from approximately 190 to 260 nm.

    • The presence of characteristic minima and maxima in the spectrum can confirm a helical conformation.

5.2.3. Transmission Electron Microscopy (TEM)

TEM is employed to visualize the morphology of the self-assembled nanostructures.

  • Protocol:

    • Place a drop of the peptide solution onto a carbon-coated copper grid for a few minutes.

    • Blot away the excess solution.

    • Optionally, negatively stain the sample with a solution of uranyl acetate or phosphotungstic acid to enhance contrast.

    • Allow the grid to dry completely before imaging.

5.2.4. Atomic Force Microscopy (AFM)

AFM provides high-resolution images of the surface topography of the assemblies and can also be used to measure their mechanical properties.

  • Protocol:

    • Deposit a small volume of the peptide solution onto a freshly cleaved mica surface.

    • Allow the peptide to adsorb for a few minutes.

    • Gently rinse with deionized water to remove non-adsorbed material.

    • Dry the sample under a gentle stream of nitrogen.

    • Image the surface in tapping mode to obtain topographical data.

    • Force spectroscopy mode can be used to determine the Young's modulus of individual fibrils.

5.2.5. Rheology

Rheological measurements are used to characterize the viscoelastic properties of the this compound hydrogel.

  • Protocol:

    • Prepare the this compound hydrogel at the desired concentration.

    • Perform oscillatory rheology using a rheometer with a parallel plate or cone-plate geometry.

    • Conduct a strain sweep to determine the linear viscoelastic region.

    • Perform a frequency sweep at a constant strain within the linear viscoelastic region to measure the storage (G') and loss (G'') moduli. A G' value significantly higher than G'' indicates the formation of a stable gel.

Conclusion and Future Perspectives

The self-assembly of this compound into piezoelectric, fibrillar hydrogels presents a fascinating and promising area of biomaterials research. The core mechanism, driven by a concert of hydrogen bonding and aromatic interactions, leads to robust and highly ordered nanostructures. While the fundamental aspects of this process are becoming clearer, significant opportunities for further investigation remain. The determination of key quantitative parameters such as the critical aggregation concentration, particle size distribution, and zeta potential will be crucial for a more complete understanding and for the quality control of this compound-based materials.

Furthermore, the exploration of the interaction between the piezoelectric properties of this compound and cellular signaling pathways is a particularly exciting frontier. Elucidating the precise mechanisms by which these materials may influence cell behavior through mechanotransduction could unlock their full potential in regenerative medicine and tissue engineering. Future work should focus on in vitro and in vivo studies to validate the hypothesized signaling pathways and to assess the long-term biocompatibility and efficacy of this compound hydrogels. The continued interdisciplinary efforts of chemists, materials scientists, and biologists will undoubtedly propel the development of innovative and impactful biomedical technologies based on this remarkable tripeptide.

References

An In-depth Technical Guide to the Discovery and Synthesis of Hyp-Phe-Phe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide 4-hydroxyprolyl-phenylalanyl-phenylalanine (Hyp-Phe-Phe) has emerged as a significant molecule in the field of materials science, primarily recognized for its remarkable self-assembly properties and high shear piezoelectricity. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound. It details the experimental protocols for its synthesis and analysis, presents quantitative data on its piezoelectric properties in structured tables, and utilizes Graphviz diagrams to visualize experimental workflows. While the primary focus of research on this compound has been its application as a piezoelectric material, this guide also addresses the current knowledge regarding its biological interactions, drawing comparisons with related phenylalanine-containing peptides.

Discovery and Core Concepts

The investigation into this compound arose from research into collagen-mimicking peptides and their potential for creating novel, biocompatible, and environmentally friendly piezoelectric materials. As a tripeptide, it forms helical-like sheets through aromatic interactions of the phenylalanine (Phe) rings, resulting in a cross-helical architecture. This self-assembly is a key characteristic that underpins its notable physical properties. A significant publication in this area, "Molecular engineering of piezoelectricity in collagen-mimicking peptide assemblies," appears to be a foundational paper detailing the investigation of this compound as a piezoelectric material.[1][2][3] The simple addition of a hydroxyl group (in the hydroxyproline residue) was found to increase the expected piezoelectric response by an order of magnitude compared to similar peptides.[1][2]

Synthesis of this compound

The synthesis of this compound can be achieved through standard peptide synthesis methodologies, primarily Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis. SPPS is generally preferred for its efficiency and ease of purification.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the manual solid-phase synthesis of this compound based on the widely used Fmoc/tBu strategy.

Materials:

  • Fmoc-Phe-Wang resin

  • Fmoc-Phe-OH

  • Fmoc-Hyp(tBu)-OH (Fmoc-4-hydroxyproline with tert-butyl protected hydroxyl group)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Washing solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Precipitation and washing solvent: Cold diethyl ether

  • Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC)

  • Characterization: Mass spectrometry (MS)

Procedure:

  • Resin Swelling: The Fmoc-Phe-Wang resin is swelled in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the resin-bound phenylalanine by treating it with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.

  • Coupling of the second amino acid (Phenylalanine):

    • Fmoc-Phe-OH (3 equivalents) is pre-activated with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.

    • The activated amino acid solution is added to the deprotected resin, and the coupling reaction is allowed to proceed for 1-2 hours with gentle agitation.

    • The resin is washed with DMF to remove excess reagents. The completion of the coupling can be monitored by a Kaiser test.

  • Fmoc Deprotection: The Fmoc group is removed from the newly added phenylalanine as described in step 2.

  • Coupling of the third amino acid (Hydroxyproline):

    • Fmoc-Hyp(tBu)-OH (3 equivalents) is pre-activated as described in step 3.

    • The activated hydroxyproline is coupled to the deprotected dipeptide on the resin for 1-2 hours.

    • The resin is washed thoroughly with DMF and DCM and then dried.

  • Cleavage and Global Deprotection: The synthesized tripeptide is cleaved from the resin, and the side-chain protecting group (tBu on Hyp) is removed simultaneously by treating the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with cold ether. The crude peptide is then purified by RP-HPLC.

  • Characterization: The identity and purity of the final this compound peptide are confirmed by mass spectrometry and analytical RP-HPLC.

Experimental Workflow Diagram

SPPS_Workflow Solid-Phase Peptide Synthesis of this compound cluster_synthesis Peptide Chain Elongation cluster_cleavage_purification Cleavage and Purification Resin Fmoc-Phe-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling_Phe Couple Fmoc-Phe-OH (HBTU/HOBt, DIPEA) Deprotection1->Coupling_Phe Deprotection2 Fmoc Deprotection Coupling_Phe->Deprotection2 Coupling_Hyp Couple Fmoc-Hyp(tBu)-OH Deprotection2->Coupling_Hyp Cleavage Cleavage from Resin & Deprotection (TFA Cocktail) Coupling_Hyp->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization MS & HPLC Analysis Purification->Characterization

Caption: Workflow for the solid-phase synthesis of this compound.

Quantitative Data on Piezoelectric Properties

The piezoelectric properties of this compound have been investigated through both computational modeling and experimental measurements. The key quantitative findings are summarized in the tables below.

Table 1: Calculated and Experimental Piezoelectric Coefficients of this compound

Piezoelectric CoefficientCalculated Value (pm/V)Experimental Value (pm/V)Reference
d₃₅-27.3-
d₃₃4.8-
d₃₃_eff-4.03 ± 1.96
d₃₄_eff-16.12 ± 2.3

Table 2: Predicted Piezoelectric Voltage Constants of this compound

Voltage ConstantPredicted Value (mV·m/N)Reference
g₁₆1043

Table 3: Performance of a this compound-Based Piezoelectric Nanogenerator

ParameterValueReference
Maximum Current>50 nA
Maximum Potential>1.2 V

Biological Activity and Cytotoxicity

For context, studies on other peptides containing the Phe-Phe motif have shown varied results. For instance, some self-assembling Phe-Phe derivatives have been reported to have no cytotoxic effect on cells at concentrations up to 100 µM over 48 hours. In contrast, other phenylalanine-rich peptides have demonstrated cytotoxic activity against cancer cell lines. Therefore, while this compound is anticipated to be biocompatible, dedicated studies are required to definitively characterize its cytotoxic profile.

Proposed Experimental Protocol for Cytotoxicity Assessment (MTT Assay)

To address the gap in the literature, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay could be employed to assess the effect of this compound on cell viability.

Materials:

  • Human cell lines (e.g., HeLa, HEK293, or a relevant cell line for a specific application)

  • This compound peptide stock solution

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Peptide Treatment: Prepare serial dilutions of the this compound peptide in complete culture medium and add them to the cells. Include a vehicle control (medium without the peptide).

  • Incubation: Incubate the cells with the peptide for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value if a dose-dependent cytotoxic effect is observed.

Signaling Pathways

Currently, there is no published research detailing the specific signaling pathways modulated by this compound. The research focus on its piezoelectric and self-assembling properties means that its interactions with cellular signaling cascades have not been investigated.

Hypothetical Interaction and Signaling Diagram

Based on the behavior of other self-assembling peptides and the potential for piezoelectric materials to influence cellular behavior through mechanotransduction, a hypothetical workflow for investigating the cellular response to this compound is presented below. This diagram does not represent a known pathway but rather a logical experimental approach.

Signaling_Investigation Hypothetical Workflow for Investigating Cellular Signaling cluster_interaction Cellular Interaction cluster_mechanotransduction Mechanotransduction Hypothesis cluster_downstream Downstream Signaling Analysis Peptide This compound Cell Target Cell Peptide->Cell Interaction Interaction with Cell Membrane or ECM Cell->Interaction Piezoelectric_Stimulation Mechanical or Electrical Stimulation Interaction->Piezoelectric_Stimulation If stimulated Ion_Channels Activation of Mechanosensitive Ion Channels Piezoelectric_Stimulation->Ion_Channels Calcium_Signaling Ca²⁺ Influx Ion_Channels->Calcium_Signaling Kinase_Cascades MAPK/ERK, PI3K/Akt Pathway Analysis Calcium_Signaling->Kinase_Cascades Gene_Expression Gene Expression Profiling (e.g., qPCR, RNA-seq) Kinase_Cascades->Gene_Expression Cellular_Response Proliferation, Differentiation, Apoptosis Assays Gene_Expression->Cellular_Response

References

Unlocking Nature's Powerhouse: A Technical Guide to the Piezoelectric Properties of Hydroxyproline-Phenylalanine-Phenylalanine (Hyp-Phe-Phe)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for advanced, biocompatible materials for applications ranging from energy harvesting to biomedical devices, researchers are increasingly turning to nature for inspiration. Peptides, the building blocks of proteins, have emerged as a promising class of materials due to their inherent self-assembly capabilities and diverse functionalities. Among these, the tripeptide Hydroxyproline-Phenylalanine-Phenylalanine (Hyp-Phe-Phe) has garnered significant attention for its remarkable piezoelectric properties.[1][2] This technical guide provides an in-depth analysis of the piezoelectric characteristics of this compound, offering a valuable resource for professionals in materials science and drug development.

This compound is a tripeptide that self-assembles into well-ordered, helical-like structures.[1][3] These structures are stabilized by intermolecular hydrogen bonds and aromatic interactions between the phenylalanine rings, forming a cross-helical architecture.[1] This specific supramolecular arrangement is crucial for its notable shear piezoelectricity, positioning it as a compelling candidate for advanced piezoelectric applications.

Synthesis and Self-Assembly of this compound

The unique piezoelectric behavior of this compound is intrinsically linked to its self-assembled fibrillar morphology. The process begins with the synthesis of the tripeptide, followed by its self-assembly into ordered nanostructures.

Experimental Protocol: Self-Assembly

A common method for the self-assembly of this compound involves dissolving the synthesized peptide powder in a suitable solvent, such as water, often with gentle heating to achieve a clear solution. The concentration of the peptide solution can influence the morphology of the resulting nanostructures. The solution is then allowed to cool down to room temperature, initiating the self-assembly process where the peptide molecules organize into fibrillar structures.

Characterization of these assemblies is typically performed using a suite of analytical techniques:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the helical conformation of the peptide assemblies.

  • Circular Dichroism (CD) Spectroscopy: To further verify the presence of helical structures in solution.

  • Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM): To visualize the fibrillar morphology of the self-assembled structures.

Piezoelectric Properties of this compound

The piezoelectricity of this compound has been investigated through both computational modeling and experimental measurements, revealing its potential to outperform many existing biological and synthetic piezoelectric materials.

Quantitative Data on Piezoelectric and Mechanical Properties

The following tables summarize the key quantitative data for this compound, with comparative values for Pro-Phe-Phe and the well-studied diphenylalanine (FF) peptide.

MaterialPredicted Max. Piezoelectric Strain Constant (dij)Value (pm V-1)Reference
This compound d35-27.3
d334.8
Pro-Phe-Phedijup to 3.1
MaterialExperimentally Measured Effective Piezoelectric Coefficient (dijeff)Value (pm V-1)Reference
This compound d33eff4.03 ± 1.96
d34eff16.12 ± 2.3
Pro-Phe-Phed33eff2.15 ± 0.86
Diphenylalanine (FF)d335 to 30
d33 (aligned)17.9
d33 (nanotubes)at least 60
MaterialPredicted Max. Voltage Constant (gij)Value (mV m N-1)Reference
This compound g161043
KNN-based ceramicsg3340
BiB3O6g33540
MaterialYoung's ModulusValue (GPa)Reference
This compound Fibres Z-scale140
Diphenylalanine (FF) Nanotubes19–27
Diphenylalanine-Derivative with Increased Aromaticity~70

Experimental Characterization of Piezoelectric Properties

The piezoelectric coefficients of this compound are experimentally determined primarily using Piezoresponse Force Microscopy (PFM).

Experimental Protocol: Piezoresponse Force Microscopy (PFM)

PFM is a scanning probe microscopy technique that measures the mechanical response of a material to an applied electric field, thereby quantifying its piezoelectric effect.

  • Sample Preparation: A solution of self-assembled this compound fibrils is drop-casted onto a conductive substrate (e.g., gold-coated silicon wafer) and allowed to dry.

  • PFM Measurement:

    • An AC voltage is applied to the conductive PFM tip, which is in contact with the sample surface.

    • The electric field induces a mechanical deformation in the piezoelectric peptide fibrils.

    • This deformation is detected by the PFM system's photodiode as a deflection of the cantilever.

    • By analyzing the amplitude and phase of the cantilever's oscillation relative to the applied voltage, the effective piezoelectric coefficient (deff) can be calculated.

    • Both vertical (out-of-plane) and lateral (in-plane) piezoresponses can be measured to determine different components of the piezoelectric tensor (e.g., d33 and d34).

Visualizing the Workflow and Structure

To better understand the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Peptide Synthesis & Self-Assembly cluster_characterization Material Characterization cluster_analysis Data Analysis & Output synthesis This compound Synthesis dissolution Dissolution in Solvent synthesis->dissolution self_assembly Self-Assembly into Fibrils dissolution->self_assembly ftir FTIR Spectroscopy self_assembly->ftir cd CD Spectroscopy self_assembly->cd afm_tem AFM / TEM Imaging self_assembly->afm_tem pfm Piezoresponse Force Microscopy self_assembly->pfm morphology Fibrillar Morphology afm_tem->morphology mechanical_props Mechanical Properties afm_tem->mechanical_props piezo_coeffs Piezoelectric Coefficients pfm->piezo_coeffs

Experimental workflow for this compound characterization.

self_assembly_structure cluster_molecular Molecular Level cluster_supramolecular Supramolecular Assembly cluster_nanostructure Nanostructure cluster_property Resulting Property peptide This compound Monomers h_bonds Hydrogen Bonding peptide->h_bonds pi_stacking Aromatic Zipper-like Packing peptide->pi_stacking helical_stacking Helical Stacking h_bonds->helical_stacking pi_stacking->helical_stacking fibrils Fibrillar Nanostructures helical_stacking->fibrils piezoelectricity High Shear Piezoelectricity fibrils->piezoelectricity

Hierarchical self-assembly of this compound.

Conclusion and Future Outlook

This compound represents a significant advancement in the field of bio-piezoelectric materials. Its collagen-mimicking structure, combined with its impressive piezoelectric coefficients and high Young's modulus, makes it a highly attractive candidate for a variety of applications. These include, but are not limited to, self-powered biomedical devices, sensors, and energy harvesters. The biocompatibility and biodegradability of peptides further enhance their appeal for in-vivo applications, potentially reducing the risks associated with traditional inorganic piezoelectric materials.

Further research into modulating the self-assembly process and exploring the effects of chemical modifications on the piezoelectric properties of this compound and related peptides could unlock even greater potential. As our understanding of these bio-inspired materials grows, so too will the opportunities for their integration into next-generation technologies at the interface of materials science, electronics, and medicine.

References

In-Depth Technical Guide to the Chemical Structure Elucidation of Hyp-Phe-Phe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of the tripeptide Hyp-Phe-Phe (Hydroxyprolyl-Phenylalanyl-Phenylalanine). This document details the fundamental chemical and physical properties, experimental protocols for its synthesis and characterization, and an exploration of its structural and potential biological significance. All quantitative data are summarized in structured tables, and key processes are visualized using Graphviz diagrams for enhanced clarity.

Introduction

This compound is a tripeptide composed of the amino acids 4-hydroxyproline (Hyp), and two phenylalanine (Phe) residues. Its structure allows for self-assembly into well-ordered nanomaterials, exhibiting notable piezoelectric properties. This characteristic makes it a molecule of significant interest in the fields of materials science and bioengineering. Understanding its precise chemical structure is paramount for harnessing its potential in applications such as biosensors, drug delivery systems, and tissue engineering scaffolds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are fundamental for its handling, characterization, and application in various research and development contexts.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (2S)-2-[[(2S)-2-[[(2S,4R)-4-hydroxy-pyrrolidine-2-carbonyl]amino]-3-phenyl-propanoyl]amino]-3-phenyl-propanoic acidPubChem
Molecular Formula C₂₃H₂₇N₃O₅
Molecular Weight 425.48 g/mol
Canonical SMILES C1C(C(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)C(=O)O)O)PubChem
CAS Number 2493080-84-3
Appearance White to off-white solidGeneral peptide property
Solubility Soluble in organic solvents such as DMSO and DMF. Limited solubility in water.General peptide property

Structural Elucidation

The definitive structure of this compound has been elucidated through a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Crystallographic Data

The three-dimensional arrangement of atoms in this compound has been determined by single-crystal X-ray diffraction. The crystallographic data have been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 1823367 . The crystal structure reveals a specific conformation that facilitates the formation of helical-like sheets through aromatic interactions between the phenylalanine rings, leading to a cross-helical architecture. This ordered packing is responsible for the material's observed piezoelectricity.

A representation of the chemical structure of this compound is provided in the Graphviz diagram below.

Hyp_Phe_Phe_Structure cluster_Hyp Hyp cluster_Phe1 Phe1 cluster_Phe2 Phe2 Hyp_N N Hyp_CA Hyp_C C Hyp_CB Hyp_CA->Hyp_CB Hyp_O O Phe1_N N Hyp_C->Phe1_N Peptide Bond Hyp_CG Hyp_CB->Hyp_CG Hyp_CD Hyp_CG->Hyp_CD Hyp_OD OH Hyp_CG->Hyp_OD Hyp_CD->Hyp_N Phe1_CA Phe1_C C Phe1_CB Phe1_CA->Phe1_CB Phe1_O O Phe2_N N Phe1_C->Phe2_N Peptide Bond Phe1_Ring Phenyl Phe1_CB->Phe1_Ring Phe2_CA Phe2_C C Phe2_CB Phe2_CA->Phe2_CB Phe2_O O Phe2_OH OH Phe2_C->Phe2_OH Phe2_Ring Phenyl Phe2_CB->Phe2_Ring

Caption: Chemical structure of the this compound tripeptide.

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include:

    • Aromatic protons of the two phenylalanine residues in the range of 7.0-7.5 ppm.

    • Alpha-protons of the three amino acid residues between 3.5 and 4.5 ppm.

    • Beta, gamma, and delta protons of the hydroxyproline ring, with characteristic shifts influenced by the ring pucker and the hydroxyl group.

    • Beta-protons of the phenylalanine residues, appearing as multiplets due to coupling with the alpha-proton and with each other (diastereotopic protons).

    • Amide protons (N-H) would appear as doublets, typically between 7.5 and 8.5 ppm, although their position can be highly dependent on solvent and temperature.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 23 carbon atoms. Expected chemical shift ranges are:

    • Carbonyl carbons of the peptide bonds and the C-terminus around 170-175 ppm.

    • Aromatic carbons of the phenylalanine rings between 120 and 140 ppm.

    • Alpha-carbons of the amino acid residues in the range of 50-60 ppm.

    • Side-chain carbons of hydroxyproline and phenylalanine at higher fields.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Phe Aromatic C-H7.0 - 7.5120 - 140
Amide N-H7.5 - 8.5-
Cα-H3.5 - 4.550 - 60
Cβ-H (Phe)2.8 - 3.2~38
Hyp Ring Protons1.8 - 4.025 - 70
Carbonyl C=O-170 - 175

3.2.2. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight of peptides. For this compound, the expected protonated molecular ion [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 426.48. Tandem mass spectrometry (MS/MS) would be used to confirm the amino acid sequence. The fragmentation of the peptide backbone typically occurs at the amide bonds, leading to the formation of b- and y-ions. The expected fragmentation pattern for this compound would involve the sequential loss of phenylalanine and then hydroxyproline residues.

Experimental Protocols

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the synthesis of this compound based on standard Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology.

Materials:

  • Fmoc-Phe-Wang resin

  • Fmoc-Phe-OH

  • Fmoc-Hyp(tBu)-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound phenylalanine by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (Phe):

    • In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added phenylalanine.

  • Amino Acid Coupling (Hyp):

    • Activate Fmoc-Hyp(tBu)-OH using the same procedure as in step 3.

    • Couple the activated hydroxyproline to the resin-bound dipeptide.

    • Wash the resin thoroughly.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal hydroxyproline.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting group (tBu).

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized this compound using ESI-MS and analytical RP-HPLC.

SPPS_Workflow Resin Fmoc-Phe-Wang Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_Phe Couple Fmoc-Phe-OH (HBTU/HOBt/DIPEA) Deprotect1->Couple_Phe Deprotect2 Fmoc Deprotection Couple_Phe->Deprotect2 Couple_Hyp Couple Fmoc-Hyp(tBu)-OH Deprotect2->Couple_Hyp Deprotect3 Final Fmoc Deprotection Couple_Hyp->Deprotect3 Cleave Cleavage from Resin (TFA/TIS/H2O) Deprotect3->Cleave Purify Purification (RP-HPLC) Cleave->Purify Characterize Characterization (MS, HPLC) Purify->Characterize Final_Product This compound Characterize->Final_Product Piezoelectric_Signaling Mechanical_Stimulus Mechanical Stimulus HypPhePhe_Scaffold This compound Scaffold (Piezoelectric Effect) Mechanical_Stimulus->HypPhePhe_Scaffold Electric_Field Localized Electric Field HypPhePhe_Scaffold->Electric_Field Ion_Channel Voltage-Gated Ion Channel (e.g., Ca²⁺ channel) Electric_Field->Ion_Channel Ion_Influx Ion Influx (e.g., Ca²⁺) Ion_Channel->Ion_Influx Downstream_Signaling Downstream Signaling Cascades Ion_Influx->Downstream_Signaling Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation) Downstream_Signaling->Cellular_Response

An In-depth Technical Guide to the Physical and Chemical Properties of Hyp-Phe-Phe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Hyp-Phe-Phe, composed of hydroxyproline, and two phenylalanine residues, is a molecule of growing interest, primarily due to its remarkable piezoelectric properties.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its potential applications. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and utilization of this peptide.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for understanding the peptide's behavior in various experimental and physiological conditions.

Table 1: General Physicochemical Properties of this compound
PropertyValueSource/Method
Molecular Formula C₂₃H₂₇N₃O₅Calculated
Molecular Weight 425.48 g/mol Calculated
IUPAC Name (2S,4R)-1-((S)-1-((S)-2-amino-3-phenylpropanamido)-3-phenylpropanoyl)-4-hydroxypyrrolidine-2-carboxylic acidIUPAC Nomenclature
Amino Acid Sequence This compound---
CAS Number Not available---
Appearance White to off-white powderGeneral observation for peptides
Table 2: Calculated Physicochemical Parameters of this compound
ParameterValueMethod
Theoretical Isoelectric Point (pI) 5.54IPC 2.0 Prediction Tool[3]
Net Charge at pH 7.0 -1Peptide Calculator[4]
Average Hydrophilicity -1.33Hopp & Woods Scale[4]
Ratio of Hydrophilic Residues 33.3%Calculated
Table 3: Solubility Profile of this compound
SolventSolubilityNotes
Water Poorly solubleDue to the high content of hydrophobic phenylalanine residues.
Dimethyl Sulfoxide (DMSO) SolubleRecommended as an initial solvent for hydrophobic peptides.
Dimethylformamide (DMF) SolubleCan be used as an alternative to DMSO.
Methanol, Ethanol, Acetonitrile Partially solubleCan be used for initial dissolution before dilution with aqueous solutions.
Aqueous Buffers (e.g., PBS) Poorly solubleSolubility may be slightly enhanced at pH values away from the isoelectric point.

Note: For biological assays, it is recommended to dissolve this compound in a minimal amount of DMSO and then dilute with the appropriate aqueous buffer. The final DMSO concentration should be kept low to avoid cellular toxicity.

Table 4: Stability Information for this compound
ConditionStabilityNotes
Storage (Lyophilized) Stable at -20°C to -80°CRecommended for long-term storage.
Storage (in Solution) Prone to degradationStore at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Enzymatic Degradation Susceptible to proteasesThe peptide bonds are susceptible to cleavage by various proteases. N-terminal acetylation and C-terminal amidation can improve stability.
pH Stability Relatively stable in a neutral pH rangeExtreme pH values can lead to hydrolysis of peptide bonds.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of this compound.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is based on the widely used Fmoc/tBu strategy.

Materials:

  • Fmoc-Phe-Wang resin

  • Fmoc-Phe-OH

  • Fmoc-Hyp(tBu)-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Precipitation solvent: Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound phenylalanine by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (Phe):

    • In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • Wash the resin with DMF.

  • Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly coupled phenylalanine.

  • Amino Acid Coupling (Hyp):

    • In a separate vial, dissolve Fmoc-Hyp(tBu)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Perform a Kaiser test to confirm complete coupling.

    • Wash the resin with DMF.

  • Final Fmoc Deprotection: Repeat step 2 to remove the final Fmoc group.

  • Resin Washing and Drying: Wash the resin sequentially with DMF, DCM, and methanol, then dry under vacuum.

  • Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification: Filter the resin and precipitate the crude peptide by adding the cleavage solution to cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

SPPS_Workflow Resin Fmoc-Phe-Wang Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_Phe Couple Fmoc-Phe-OH (HBTU/HOBt/DIPEA) Deprotect1->Couple_Phe Wash1 Wash (DMF) Couple_Phe->Wash1 Deprotect2 Fmoc Deprotection Wash1->Deprotect2 Couple_Hyp Couple Fmoc-Hyp(tBu)-OH Deprotect2->Couple_Hyp Wash2 Wash (DMF) Couple_Hyp->Wash2 Final_Deprotect Final Fmoc Deprotection Wash2->Final_Deprotect Cleave Cleavage from Resin (TFA/TIS/H2O) Final_Deprotect->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify Purification (HPLC) Precipitate->Purify

Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.
Reversed-Phase HPLC (RP-HPLC) Purification of this compound

Instrumentation:

  • Preparative HPLC system with a C18 column.

  • UV detector.

Mobile Phases:

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

Procedure:

  • Sample Preparation: Dissolve the crude, lyophilized this compound in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of Mobile Phase B can be added. Filter the solution through a 0.22 µm filter.

  • Column Equilibration: Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).

  • Gradient Elution: Inject the sample and elute with a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 65% B over 60 minutes.

  • Fraction Collection: Monitor the elution profile at 220 nm and 280 nm and collect fractions corresponding to the major peak.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

HPLC_Purification_Workflow Crude_Peptide Crude this compound Dissolve Dissolve in Mobile Phase A Crude_Peptide->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject onto Preparative C18 Column Filter->Inject Gradient Gradient Elution (Acetonitrile/Water/TFA) Inject->Gradient Collect Collect Fractions Gradient->Collect Analyze Analyze Fraction Purity (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Pure_Peptide Pure this compound Lyophilize->Pure_Peptide

RP-HPLC Purification Workflow for this compound.
Mass Spectrometry (MS) Analysis of this compound

Instrumentation:

  • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

Procedure:

  • Sample Preparation: Reconstitute the purified peptide in a solvent suitable for MS analysis (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI).

  • Mass Analysis:

    • ESI-MS: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion for this compound is at m/z 426.48.

    • MALDI-TOF-MS: Co-crystallize the peptide sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI plate. Acquire the mass spectrum.

  • Tandem MS (MS/MS) for Sequencing: Select the parent ion (m/z 426.48) for fragmentation by collision-induced dissociation (CID). Analyze the resulting fragment ions (b- and y-ions) to confirm the amino acid sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Instrumentation:

  • High-field NMR spectrometer (e.g., 500 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent will depend on the desired information and peptide solubility.

  • Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum to observe the proton signals.

    • Acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), to aid in the assignment of proton resonances to specific amino acid residues.

    • Acquire a ¹³C NMR spectrum, possibly using HSQC (Heteronuclear Single Quantum Coherence) to correlate proton and carbon signals.

  • Spectral Analysis: Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to confirm the structure and conformation of the peptide.

Biological Activity and Mechanism of Action

The primary and most well-documented biological property of this compound is its piezoelectricity. This means that the material can generate an electrical charge in response to applied mechanical stress. This property arises from the self-assembly of the peptide into highly ordered, helical-like structures.

Piezoelectric Effect

The piezoelectric effect in this compound is attributed to its molecular structure and the way it self-assembles into a non-centrosymmetric crystalline structure. The presence of the hydroxyl group on the hydroxyproline residue is thought to enhance the piezoelectric response compared to similar peptides. This property makes this compound a promising candidate for applications in:

  • Biomedical devices: Such as biosensors, energy harvesters for implantable devices, and scaffolds for tissue engineering that can respond to mechanical stimuli.

  • Nanoelectronics: As a component in biocompatible and biodegradable electronic devices.

Currently, there is a lack of detailed studies on the specific biological signaling pathways that may be modulated by this compound in a cellular context. Its effects are primarily understood from a materials science perspective. Future research is needed to explore potential interactions with cell surface receptors or intracellular targets that could be influenced by its piezoelectric nature or the peptide sequence itself.

Conclusion

This compound is a tripeptide with unique physicochemical properties, most notably its strong piezoelectric effect. This guide has provided a detailed overview of its known characteristics and comprehensive protocols for its synthesis and analysis. While its potential in materials science and biomedical engineering is significant, further research is required to elucidate its specific biological activities and signaling pathways. The information presented herein serves as a foundational resource to facilitate and inspire future investigations into this promising biomolecule.

References

Supramolecular Interactions in Hyp-Phe-Phe Assemblies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The self-assembly of short peptides into well-defined nanostructures is a rapidly advancing field with significant implications for materials science and medicine. Among these, collagen-mimetic peptides are of particular interest due to their biocompatibility and potential to form hierarchical structures reminiscent of the extracellular matrix. This technical guide focuses on the supramolecular interactions governing the assembly of the tripeptide (4R)-hydroxyproline-L-phenylalanine-L-phenylalanine (Hyp-Phe-Phe). Understanding these interactions is crucial for the rational design of novel biomaterials for applications in drug delivery, tissue engineering, and regenerative medicine. This document provides a comprehensive overview of the structural characteristics, key intermolecular forces, and relevant experimental methodologies for studying this compound assemblies.

Core Supramolecular Interactions in this compound Assemblies

The self-assembly of this compound into fibrillar nanostructures is primarily driven by a combination of non-covalent interactions. The interplay of these forces dictates the morphology and stability of the resulting assemblies.

Hydrogen Bonding: A critical contributor to the stability of this compound assemblies is intermolecular hydrogen bonding. The single-crystal structure of this compound reveals an elongated structure formed by the stacking of helices, which are held together by a network of hydrogen bonds[1]. The amide backbone of the peptide, as well as the hydroxyl group of the hydroxyproline residue, actively participate in forming these hydrogen bonds, leading to a stable, ordered arrangement.

Aromatic Interactions: The two phenylalanine residues provide the driving force for π-π stacking interactions. These interactions, often referred to as an "aromatic zipper," occur between the phenyl rings of adjacent peptide molecules, contributing significantly to the stability and hierarchical growth of the assemblies[1]. The hydrophobic nature of the phenyl rings also promotes the exclusion of water, further favoring the self-assembly process.

Hydrophobic Interactions: The phenylalanine side chains, being hydrophobic, tend to minimize their contact with water. This hydrophobic effect drives the aggregation of the peptides in an aqueous environment, leading to the formation of a hydrophobic core within the assembled nanostructures.

Structural Characterization of this compound Assemblies

A multi-technique approach is essential for the comprehensive characterization of this compound assemblies, from the molecular level to the nanoscale morphology.

Spectroscopic Analysis

Spectroscopic techniques provide insights into the secondary structure of the peptide assemblies.

TechniqueObservationInterpretation
Fourier-Transform Infrared (FTIR) Spectroscopy Characteristic peaks in the Amide I region (1600-1700 cm⁻¹)The presence of a peak around 1630 cm⁻¹ is indicative of β-sheet formation, a common secondary structure in self-assembling peptides. Analysis of the Amide I band can reveal the presence of helical conformations as well[1].
Circular Dichroism (CD) Spectroscopy Specific spectral signatures in the far-UV region (190-250 nm)The CD spectrum of this compound assemblies in solution reveals the presence of helical structures[1].
Microscopic Imaging

Microscopy techniques are employed to visualize the morphology and dimensions of the self-assembled nanostructures.

TechniqueObservation
Atomic Force Microscopy (AFM) Fibrillar morphology with distinct topographical features[1].
Transmission Electron Microscopy (TEM) Elongated, fibrous structures.

Quantitative Data

Currently, there is a notable absence of published quantitative data on the thermodynamics of this compound self-assembly from techniques such as Isothermal Titration Calorimetry (ITC). Such data, including binding affinities (Ka), dissociation constants (Kd), enthalpy (ΔH), and entropy (ΔS) changes, would be invaluable for a deeper understanding of the driving forces and stability of these assemblies. The study of phenylalanine-based modules has shown that aggregation propensity increases with the size of the peptide, which is attributed to a larger decrease in free energy upon aggregation.

Biological Activity and Signaling Pathways

While many self-assembling peptides, particularly those containing the Phe-Phe motif, have been explored for biomedical applications like drug delivery, specific information on the biological activity and interaction of this compound assemblies with cellular signaling pathways is not yet available in the scientific literature. Research on the related dipeptide, Pro-Hyp, has shown that it can promote cellular homeostasis and motility through interaction with β1-integrin, and it can also directly bind to the transcription factor Foxg1, thereby influencing osteoblast differentiation. These findings suggest that Hyp-containing peptides can have specific biological roles, warranting further investigation into the bioactivity of this compound.

Experimental Protocols

The following sections detail generalized protocols for the key experimental techniques used to study peptide self-assembly, which can be adapted for the specific analysis of this compound.

Synthesis of this compound

This compound can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Preparation of this compound Assemblies

A common method to induce self-assembly is to dissolve the lyophilized peptide in an organic solvent, such as hexafluoroisopropanol (HFIP), to ensure a monomeric state, followed by removal of the organic solvent and resuspension in an aqueous buffer (e.g., phosphate-buffered saline, PBS) at the desired concentration. The solution is then typically allowed to incubate to facilitate the assembly process.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the peptide assembly solution is placed between two calcium fluoride (CaF₂) windows.

  • Data Acquisition: FTIR spectra are recorded, typically in the range of 400-4000 cm⁻¹.

  • Analysis: The Amide I region (1600-1700 cm⁻¹) is of primary interest for secondary structure analysis. Deconvolution of this band can be performed to quantify the relative contributions of α-helices, β-sheets, and random coils.

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: The peptide solution is placed in a quartz cuvette with a short path length (e.g., 1 mm).

  • Data Acquisition: CD spectra are recorded in the far-UV region (typically 190-260 nm).

  • Analysis: The resulting spectrum is analyzed to identify characteristic signals for different secondary structures. α-helices typically show negative bands around 222 nm and 208 nm and a positive band around 193 nm. β-sheets exhibit a negative band around 218 nm and a positive band around 195 nm.

Atomic Force Microscopy (AFM)
  • Sample Preparation: A small aliquot of the peptide assembly solution is deposited onto a freshly cleaved mica surface and allowed to adsorb for a few minutes. The surface is then gently rinsed with deionized water and dried under a gentle stream of nitrogen gas.

  • Imaging: The sample is imaged in tapping mode to obtain topographical data of the nanostructures.

Transmission Electron Microscopy (TEM)
  • Sample Preparation: A drop of the peptide solution is placed on a carbon-coated copper grid.

  • Negative Staining: The grid is stained with a solution of a heavy metal salt, such as uranyl acetate, to enhance contrast. Excess stain is blotted off, and the grid is allowed to air dry.

  • Imaging: The grid is then imaged using a transmission electron microscope.

Isothermal Titration Calorimetry (ITC)

While no specific ITC data for this compound is available, a general protocol for studying peptide self-assembly would involve:

  • Sample Preparation: The peptide is prepared at a concentration above its critical aggregation concentration in a suitable buffer. The same buffer is used for the titrant and the sample in the cell.

  • Titration: The peptide solution is titrated into the buffer in the sample cell.

  • Data Analysis: The heat changes upon each injection are measured to determine thermodynamic parameters such as the enthalpy of aggregation.

Mass Spectrometry (MS)
  • Sample Preparation: The peptide sample is desalted and mixed with a suitable matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) or dissolved in an appropriate solvent for Electrospray Ionization (ESI).

  • Data Acquisition: The mass-to-charge ratio of the peptide and its oligomeric species is determined.

  • Analysis: The data can be used to confirm the molecular weight of the peptide and to study the distribution of oligomeric species during the early stages of self-assembly.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: The peptide is dissolved in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).

  • Data Acquisition: 1D and 2D NMR spectra (e.g., COSY, TOCSY, NOESY) are acquired.

  • Analysis: Chemical shifts and nuclear Overhauser effects (NOEs) are analyzed to determine the solution-state conformation of the peptide and to identify intermolecular contacts within the assemblies.

Visualizations

Experimental_Workflow_for_Hyp_Phe_Phe_Assembly_Characterization cluster_synthesis Peptide Synthesis & Purification cluster_assembly Self-Assembly cluster_characterization Structural & Morphological Characterization SPPS Solid-Phase Peptide Synthesis Purification HPLC Purification SPPS->Purification Dissolution Dissolution in HFIP Purification->Dissolution Lyophilized Peptide Resuspension Resuspension in Buffer Dissolution->Resuspension Incubation Incubation Resuspension->Incubation FTIR FTIR Spectroscopy Incubation->FTIR Secondary Structure CD CD Spectroscopy Incubation->CD Secondary Structure AFM Atomic Force Microscopy Incubation->AFM Morphology TEM Transmission Electron Microscopy Incubation->TEM Morphology

Caption: Experimental workflow for the synthesis and characterization of this compound assemblies.

Hierarchical_Self_Assembly_of_Hyp_Phe_Phe Monomer This compound Monomers Oligomers Soluble Oligomers Monomer->Oligomers Nucleation Protofibrils Protofibrils Oligomers->Protofibrils Elongation Fibrils Mature Fibrils Protofibrils->Fibrils Maturation Network Fibrillar Network (Hydrogel) Fibrils->Network Entanglement H_Bonding Hydrogen Bonding Pi_Stacking π-π Stacking Hydrophobic Hydrophobic Interactions

Caption: Hierarchical self-assembly process of this compound peptides.

Conclusion and Future Directions

The self-assembly of this compound is a complex process driven by a delicate balance of hydrogen bonding, aromatic stacking, and hydrophobic interactions, leading to the formation of well-ordered fibrillar nanostructures. While spectroscopic and microscopic techniques have provided valuable insights into the structural and morphological aspects of these assemblies, a significant gap exists in the quantitative understanding of their thermodynamics and biological interactions. Future research should focus on:

  • Quantitative Thermodynamic Analysis: Employing techniques like Isothermal Titration Calorimetry (ITC) to determine the thermodynamic parameters of this compound self-assembly. This will provide crucial information on the stability and driving forces of the process.

  • Investigation of Biological Activity: Screening this compound assemblies for bioactivity, including cytotoxicity, cell adhesion, and proliferation assays.

  • Elucidation of Signaling Pathways: Exploring the potential interaction of this compound assemblies with cell surface receptors and intracellular signaling cascades to understand their mechanism of action at a molecular level.

Addressing these areas will not only deepen our fundamental understanding of peptide self-assembly but also pave the way for the rational design of this compound-based biomaterials for a wide range of biomedical applications.

References

The Role of Hydroxyproline in Peptide Stability: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyproline, a post-translationally modified amino acid, is a critical determinant of peptide and protein stability, most notably in the collagen triple helix. Its presence and specific isomeric form significantly influence the conformational integrity, thermal stability, and proteolytic resistance of peptides. This technical guide provides a comprehensive overview of the multifaceted role of hydroxyproline in peptide stability, intended for researchers, scientists, and professionals in drug development. We delve into the structural and thermodynamic contributions of hydroxyproline to peptide stability, present quantitative data from various studies, and provide detailed experimental protocols for assessing these properties. Furthermore, we explore the involvement of hydroxyproline in biological signaling pathways and illustrate key concepts with detailed diagrams.

Introduction: The Significance of Hydroxyproline

Hydroxyproline (Hyp) is a non-proteinogenic amino acid, meaning it is not directly incorporated into proteins during translation. Instead, it is formed through the post-translational modification of proline residues by prolyl hydroxylases.[1] The most common isomer in vertebrates is trans-4-hydroxy-L-proline (4-Hyp), which is a hallmark of collagen, the most abundant protein in animals.[1] Another isomer, trans-3-hydroxy-L-proline (3-Hyp), is found in smaller quantities in collagen and other proteins.[2]

The hydroxylation of proline residues has profound implications for the structure and function of proteins. In collagen, 4-Hyp is essential for the stability of the characteristic triple-helical structure, which is crucial for the integrity of connective tissues.[3] The presence of hydroxyproline is so critical that defects in its formation, often due to vitamin C deficiency (a cofactor for prolyl hydroxylases), lead to diseases like scurvy, characterized by weakened connective tissues.

Beyond its structural role in collagen, hydroxyproline is increasingly recognized for its involvement in other biological processes, including cell signaling and proteolytic resistance. This has significant implications for the design and development of peptide-based therapeutics, where stability is a major hurdle. Understanding the precise role of hydroxyproline allows for the rational design of more stable and efficacious peptide drugs.

Structural and Thermodynamic Basis of Hydroxyproline-Induced Stability

The stabilizing effect of hydroxyproline, particularly 4-Hyp in the Yaa position of the repeating Gly-Xaa-Yaa sequence in collagen, is a result of a combination of stereoelectronic effects, hydrogen bonding, and solvent interactions.

2.1. The Collagen Triple Helix: A Model System

The collagen triple helix is a right-handed superhelix composed of three left-handed polyproline II-type helices. The repeating Gly-Xaa-Yaa sequence is fundamental to this structure, with the small glycine residue occupying the crowded interior of the helix.[4] Proline and hydroxyproline are frequently found in the Xaa and Yaa positions, respectively.

The pyrrolidine ring of proline and hydroxyproline restricts the conformational freedom of the peptide backbone, predisposing it to the helical twist required for triple helix formation. The hydroxyl group of 4-Hyp in the Yaa position further stabilizes the triple helix through several mechanisms:

  • Stereoelectronic Effects: The electronegative hydroxyl group influences the pucker of the pyrrolidine ring, favoring a Cγ-exo pucker. This conformation is sterically more compatible with the triple-helical structure than the Cγ-endo pucker favored by proline.

  • Water-Mediated Hydrogen Bonds: The hydroxyl group of 4-Hyp can form a network of hydrogen bonds with water molecules, which in turn bridge the carbonyl groups of adjacent peptide chains. This "water-bridged" hydrogen bonding network is a key contributor to the overall stability of the triple helix.

  • Enthalpic and Entropic Contributions: The increased stability conferred by 4-Hyp is primarily enthalpic in nature, arising from the favorable hydrogen bonding interactions. In contrast, the destabilizing effect of 3-Hyp is attributed to unfavorable steric clashes and a less favorable pyrrolidine ring pucker.

2.2. Positional and Isomeric Effects

The stabilizing effect of hydroxyproline is highly dependent on its position within the peptide sequence and its isomeric form.

  • (4R)-hydroxy-L-proline (4-Hyp): Markedly increases the stability of the collagen triple helix when located in the Yaa position. Its presence in the Xaa position is generally destabilizing, although some studies have shown that it can be accommodated in certain sequence contexts.

  • (3S)-hydroxy-L-proline (3-Hyp): Generally destabilizes the collagen triple helix compared to proline, particularly when in the non-natural Yaa position. In its natural Xaa position, the destabilization is less pronounced.

Quantitative Data on Peptide Stability

The stability of hydroxyproline-containing peptides is typically quantified by their melting temperature (Tm), the temperature at which 50% of the peptide is unfolded. The following tables summarize quantitative data from various studies, illustrating the impact of hydroxyproline on peptide stability.

Table 1: Thermal Stability of Collagen-Like Peptides with Varying Hydroxyproline Content

Peptide SequenceGuest TripletMelting Temperature (Tm) in °CReference(s)
(Pro-Pro-Gly)₁₀Pro-Pro-Gly24
(Pro-Hyp-Gly)₁₀Pro-Hyp-Gly58
(Pro-4-Hyp-Gly)₇Pro-4-Hyp-Gly36
(Pro-4-Hyp-Gly)₃-Pro-Pro-Gly -(Pro-4-Hyp-Gly)₃Pro-Pro-Gly30.5
(Pro-4-Hyp-Gly)₃-3-Hyp-4-Hyp-Gly -(Pro-4-Hyp-Gly)₃3-Hyp-4-Hyp-Gly32.7
(Pro-4-Hyp-Gly)₃-Pro-3-Hyp-Gly -(Pro-4-Hyp-Gly)₃Pro-3-Hyp-Gly21.0
H-(Gly-Pro-4(R)Hyp)₉-OH-52.0
H-(Gly-3(S)Hyp-4(R)Hyp)₉-OH-56.5

Table 2: Thermodynamic Parameters of Unfolding for Hydroxyproline-Containing Peptides

PeptideΔH° (kcal/mol)ΔS° (cal/(mol·K))Reference(s)
Ac-Hyp-OMe-1.65-2.59
Ac-Hyp(OAc)-OMe-2.24-4.68
Ac-Hyp(TFA)-OMe-1.75-3.15

Role in Proteolytic Resistance

The incorporation of hydroxyproline can enhance the resistance of peptides to proteolytic degradation. The rigid, cyclic structure of hydroxyproline can sterically hinder the access of proteases to the peptide backbone. This is particularly relevant for the development of peptide-based drugs, which often suffer from rapid clearance in vivo due to proteolysis.

Studies have shown that peptides containing prolyl-hydroxyproline (Pro-Hyp) or hydroxyprolyl-glycine (Hyp-Gly) dipeptide units are more resistant to degradation by intestinal peptidases compared to other dipeptides. This increased stability contributes to their higher bioavailability after oral administration. The variability in hydroxyproline localization within the collagen structure also affects protease access to the collagen structure.

Involvement in Signaling Pathways

Hydroxyproline and the enzymes that produce it are involved in key cellular signaling pathways, most notably the hypoxia-inducible factor (HIF) pathway.

5.1. The HIF-1α Degradation Pathway

Under normoxic (normal oxygen) conditions, the alpha subunit of HIF-1 (HIF-1α) is hydroxylated on specific proline residues by prolyl hydroxylase domain (PHD) enzymes. This hydroxylation creates a binding site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex. The VHL complex then polyubiquitinates HIF-1α, targeting it for rapid degradation by the proteasome.

Under hypoxic (low oxygen) conditions, the PHDs are inactive due to the lack of their co-substrate, oxygen. As a result, HIF-1α is not hydroxylated, escapes degradation, and accumulates in the nucleus. There, it dimerizes with HIF-1β and activates the transcription of genes involved in adaptation to hypoxia, such as those promoting angiogenesis and glycolysis.

HIF1a_Degradation_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a HIF-1α HIF1a_OH Hydroxylated HIF-1α (Pro-OH) HIF1a->HIF1a_OH Hydroxylation Stabilization HIF-1α Stabilization & Nuclear Translocation HIF1a->Stabilization PHD Prolyl Hydroxylase (PHD) PHD->HIF1a_OH O2 O₂ O2->PHD Fe2 Fe²⁺, 2-OG, Ascorbate Fe2->PHD HIF1a_Ub Polyubiquitinated HIF-1α HIF1a_OH->HIF1a_Ub Recognition & Ubiquitination VHL VHL E3 Ligase Complex VHL->HIF1a_Ub Ub Ubiquitin Ub->VHL Degradation Degradation HIF1a_Ub->Degradation Proteasomal Degradation Proteasome Proteasome Proteasome->Degradation Hypoxia Hypoxia (Low O₂) Hypoxia->PHD Inhibits HIF1 HIF-1 Complex Stabilization->HIF1 HIF1b HIF-1β HIF1b->HIF1 Gene_Expression Target Gene Expression HIF1->Gene_Expression Binds to HRE HRE Hypoxia Response Element (HRE) HRE->Gene_Expression

HIF-1α Degradation and Stabilization Pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the stability of hydroxyproline-containing peptides.

6.1. Solid-Phase Peptide Synthesis (SPPS) of Hydroxyproline-Containing Peptides

This protocol outlines the manual Fmoc/tBu solid-phase synthesis of a peptide containing 4-hydroxyproline.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-L-trans-(tBu)-4-hydroxyproline

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • Shaking vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a shaking vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF and shake for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and OxymaPure (3 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Coupling Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (primary amines) or a chloranil test (secondary amines like proline).

  • Washing: Wash the resin with DMF (3 times).

  • Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence. For coupling of Fmoc-L-trans-(tBu)-4-hydroxyproline, extend the coupling time to 2-4 hours to ensure complete reaction.

  • Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the peptide pellet and purify by reverse-phase HPLC.

  • Analysis: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

6.2. Thermal Stability Analysis by Circular Dichroism (CD) Spectroscopy

This protocol describes the determination of the melting temperature (Tm) of a peptide using CD spectroscopy.

Materials:

  • CD Spectropolarimeter with a temperature controller

  • Quartz cuvette (1 mm path length)

  • Peptide solution (0.1-0.2 mg/mL in a suitable buffer, e.g., 10 mM phosphate buffer, pH 7.4)

  • Buffer blank

Procedure:

  • Instrument Setup:

    • Turn on the CD spectropolarimeter and the temperature controller.

    • Set the wavelength to monitor the unfolding transition (e.g., 221 nm for collagen-like peptides).

  • Sample Preparation:

    • Prepare the peptide solution and buffer blank.

    • Degas the solutions to prevent bubble formation during heating.

  • Data Acquisition:

    • Record a baseline spectrum with the buffer blank.

    • Load the peptide solution into the cuvette.

    • Set the temperature range for the experiment (e.g., 10°C to 80°C).

    • Set the heating rate (e.g., 1°C/minute).

    • Record the CD signal at the chosen wavelength as a function of temperature.

  • Data Analysis:

    • Subtract the buffer baseline from the peptide data.

    • Plot the CD signal (mdeg) versus temperature (°C).

    • The resulting sigmoidal curve represents the thermal unfolding transition.

    • The Tm is the temperature at the midpoint of this transition.

6.3. Thermodynamic Analysis by Differential Scanning Calorimetry (DSC)

DSC measures the heat capacity change of a sample as a function of temperature, providing thermodynamic parameters of unfolding.

Materials:

  • Differential Scanning Calorimeter

  • Sample and reference pans

  • Peptide solution (1-2 mg/mL in buffer)

  • Buffer blank

Procedure:

  • Sample Preparation:

    • Accurately load the peptide solution into the sample pan and the corresponding buffer into the reference pan.

    • Seal the pans hermetically.

  • Instrument Setup:

    • Set the temperature range for the scan (e.g., 10°C to 100°C).

    • Set the scan rate (e.g., 1°C/minute).

  • Data Acquisition:

    • Perform a baseline scan with buffer in both the sample and reference pans.

    • Perform the sample scan.

  • Data Analysis:

    • Subtract the baseline scan from the sample scan to obtain the excess heat capacity curve.

    • The peak of the endotherm corresponds to the Tm.

    • The area under the peak corresponds to the calorimetric enthalpy of unfolding (ΔHcal).

    • The van't Hoff enthalpy (ΔHvH) can be calculated from the shape of the peak.

6.4. Protease Resistance Assay

This protocol assesses the stability of a peptide in the presence of a protease.

Materials:

  • Peptide stock solution

  • Protease solution (e.g., trypsin, chymotrypsin, or a mixture of proteases like pronase)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8)

  • Quenching solution (e.g., 10% trifluoroacetic acid)

  • HPLC system for analysis

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, peptide stock solution (to a final concentration of e.g., 1 mg/mL), and protease solution (at a specific enzyme:substrate ratio, e.g., 1:100 w/w).

    • Prepare a control sample without the protease.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding the quenching solution.

  • Analysis:

    • Analyze the samples by reverse-phase HPLC.

    • Monitor the decrease in the peak area of the intact peptide over time.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t1/2) of the peptide under the assay conditions.

Experimental and Analytical Workflow

The assessment of peptide stability follows a logical workflow, from initial design and synthesis to detailed biophysical and biochemical characterization.

Peptide_Stability_Workflow Design Peptide Design & Sequence Selection Synthesis Solid-Phase Peptide Synthesis (SPPS) Design->Synthesis Purification Purification (RP-HPLC) Synthesis->Purification Characterization Initial Characterization (MS, Analytical HPLC) Purification->Characterization Stability_Assessment Stability Assessment Characterization->Stability_Assessment Thermal_Stability Thermal Stability (CD, DSC) Stability_Assessment->Thermal_Stability Proteolytic_Stability Proteolytic Stability (Protease Assay) Stability_Assessment->Proteolytic_Stability Chemical_Stability Chemical Stability (pH, Oxidation) Stability_Assessment->Chemical_Stability Data_Analysis Data Analysis & Interpretation Thermal_Stability->Data_Analysis Proteolytic_Stability->Data_Analysis Chemical_Stability->Data_Analysis Report Final Report & Conclusion Data_Analysis->Report

General workflow for assessing peptide stability.

Conclusion and Future Directions

Hydroxyproline plays a pivotal and multifaceted role in determining the stability of peptides. Its influence extends from the fundamental structural integrity of the collagen triple helix to the proteolytic resistance and bioavailability of peptide drugs. The stabilizing effect of 4-hydroxyproline is well-established and is a cornerstone of collagen biology. Conversely, the destabilizing nature of 3-hydroxyproline highlights the subtle yet critical importance of isomeric and positional variations.

For drug development professionals, the incorporation of hydroxyproline and its analogs represents a powerful tool for modulating peptide stability. By rationally designing peptides with strategically placed hydroxyproline residues, it is possible to enhance their resistance to degradation, thereby improving their pharmacokinetic profiles and therapeutic potential.

Future research will likely focus on exploring the full potential of other hydroxyproline isomers and synthetic analogs in peptide design. Furthermore, a deeper understanding of the role of hydroxyproline in signaling pathways beyond the HIF system may open up new avenues for therapeutic intervention. The continued development of sophisticated analytical techniques will be crucial for unraveling the complex interplay between hydroxyproline, peptide conformation, and biological function.

References

Initial Characterization of Hyp-Phe-Phe Nanomaterials: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of self-assembling tripeptide Hyp-Phe-Phe (hydroxyproline-phenylalanine-phenylalanine) nanomaterials. This class of biomaterials is gaining significant interest for applications in drug delivery, tissue engineering, and regenerative medicine due to its biocompatibility and tunable physicochemical properties. This document outlines the key experimental methodologies for characterizing these nanomaterials, presents available quantitative data, and explores their potential interactions with cellular signaling pathways.

Data Presentation

The following tables summarize the key quantitative and qualitative characteristics of this compound and related Phe-Phe nanomaterials. Due to the nascent stage of research on this compound, some data from the well-studied Phe-Phe motif are included for comparative purposes.

Table 1: Morphological and Physicochemical Properties of this compound and Phe-Phe Nanomaterials

PropertyThis compoundPhe-Phe (Representative Values)Characterization Technique(s)
Morphology Fibrillar nanostructuresNanotubes, nanofibers, nanovesiclesTEM, SEM, AFM
Nanofiber Diameter Data not available~50 nm to hundreds of microns in lengthTEM, AFM
Hydrogel Pore Size Data not availableData not availableSEM, Rheology
Secondary Structure Helical conformationβ-sheet, α-helixCD, FTIR
Zeta Potential Data not available-30 mV to +40 mV (depending on functionalization)[1]Dynamic Light Scattering (DLS)

Table 2: Mechanical and Drug Delivery Properties of this compound and Phe-Phe Nanomaterials

PropertyThis compoundPhe-Phe (Representative Values)Characterization Technique(s)
Young's Modulus Periodic variation with a maximum of ~140 GPa4 kPa to over 10 kPa (for hydrogels)AFM
Drug Loading Capacity Data not availableUp to 3.3 wt% (for curcumin in a hybrid hydrogel)[2]UV-Vis Spectroscopy, HPLC
Drug Release Kinetics Data not availableSustained release over days to weeks, often following Fickian diffusionUV-Vis Spectroscopy, HPLC

Experimental Protocols

Detailed methodologies for the characterization of this compound nanomaterials are provided below. These protocols are based on established techniques for peptide nanomaterial analysis.

Transmission Electron Microscopy (TEM)

Objective: To visualize the morphology and size of self-assembled this compound nanostructures.

Methodology:

  • Sample Preparation: A dilute aqueous solution of this compound is prepared.

  • Grid Preparation: A drop of the peptide solution is placed on a carbon-coated copper grid for 1-2 minutes.

  • Staining: The excess solution is wicked off with filter paper, and the grid is stained with a 2% (w/v) solution of uranyl acetate for 30-60 seconds to enhance contrast.

  • Drying: The excess staining solution is removed, and the grid is allowed to air dry completely.

  • Imaging: The grid is then imaged using a transmission electron microscope at an appropriate accelerating voltage.

Atomic Force Microscopy (AFM)

Objective: To obtain high-resolution topographical images of this compound nanostructures and to measure their mechanical properties.

Methodology:

  • Substrate Preparation: A freshly cleaved mica surface is used as the substrate.

  • Sample Deposition: A drop of the dilute this compound solution is deposited onto the mica surface and incubated for a few minutes to allow for adsorption.

  • Washing and Drying: The surface is gently rinsed with deionized water to remove unadsorbed peptides and then dried under a gentle stream of nitrogen.

  • Imaging: Imaging is performed in tapping mode using a silicon cantilever with an appropriate spring constant.

  • Nanomechanical Mapping: For measuring Young's modulus, force-distance curves are acquired across the surface of the nanofibers.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To determine the secondary structure of the self-assembled this compound peptides.

Methodology:

  • Sample Preparation: The this compound hydrogel or a dried powder of the self-assembled nanofibers is used.

  • ATR-FTIR: For hydrogels, an Attenuated Total Reflectance (ATR) accessory is ideal. A small amount of the hydrogel is placed directly on the ATR crystal.

  • KBr Pellet (for powder): The dried peptide is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.

  • Data Acquisition: The FTIR spectrum is recorded in the range of 4000-400 cm⁻¹, with particular attention to the Amide I (1600-1700 cm⁻¹) and Amide II (1500-1600 cm⁻¹) regions, which are indicative of secondary structure.

Circular Dichroism (CD) Spectroscopy

Objective: To confirm the secondary structure and study the self-assembly process of this compound peptides in solution.

Methodology:

  • Sample Preparation: A dilute solution of the this compound peptide is prepared in an appropriate buffer (e.g., phosphate buffer). The concentration should be carefully determined for accurate molar ellipticity calculations.

  • Cuvette: A quartz cuvette with a short path length (e.g., 0.1 cm) is used.

  • Data Acquisition: CD spectra are recorded in the far-UV region (typically 190-260 nm).

  • Data Analysis: The resulting spectra are analyzed to identify characteristic signals for helical or sheet structures.

Mandatory Visualizations

Experimental Workflow for Nanomaterial Characterization

experimental_workflow cluster_synthesis Peptide Synthesis & Self-Assembly cluster_characterization Nanomaterial Characterization cluster_properties Property Analysis synthesis This compound Synthesis self_assembly Self-Assembly synthesis->self_assembly tem TEM self_assembly->tem afm AFM self_assembly->afm ftir FTIR self_assembly->ftir cd CD self_assembly->cd morphology Morphology tem->morphology afm->morphology mechanical Mechanical Properties afm->mechanical secondary_structure Secondary Structure ftir->secondary_structure cd->secondary_structure

Caption: Workflow for the synthesis and characterization of this compound nanomaterials.

Logical Relationship of Characterization Techniques

logical_relationship cluster_structure Structural Analysis cluster_properties Property Measurement cluster_techniques Characterization Techniques Morphology Morphology & Size SecondaryStructure Secondary Structure Mechanical Mechanical Properties SurfaceCharge Surface Charge DrugRelease Drug Release TEM TEM TEM->Morphology AFM AFM AFM->Morphology AFM->Mechanical FTIR FTIR FTIR->SecondaryStructure CD CD CD->SecondaryStructure DLS DLS DLS->SurfaceCharge HPLC HPLC / UV-Vis HPLC->DrugRelease

Caption: Relationship between characterization techniques and material properties.

Potential Signaling Pathways in Drug Delivery

The following diagrams illustrate key signaling pathways that could be modulated by peptide-based nanomaterials in the context of drug delivery and tissue engineering.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival DrugDelivery Drug-loaded Nanomaterial DrugDelivery->RTK Activates/Inhibits

Caption: PI3K/Akt pathway in cell survival, a target for drug delivery systems.

MAPK/ERK Signaling Pathway

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation & Differentiation TranscriptionFactors->CellProliferation Nanomaterial Nanomaterial Interaction Nanomaterial->Receptor Modulates

Caption: MAPK/ERK pathway, crucial in cell proliferation and a target for nanomedicine.

TGF-beta Signaling Pathway

TGF_beta_Pathway TGFb TGF-β ReceptorComplex TGF-β Receptor Complex TGFb->ReceptorComplex SMADs SMADs ReceptorComplex->SMADs SMADcomplex SMAD Complex SMADs->SMADcomplex Nucleus Nucleus SMADcomplex->Nucleus GeneTranscription Gene Transcription Nucleus->GeneTranscription ECM_Production ECM Production & Differentiation GeneTranscription->ECM_Production PeptideScaffold Peptide Scaffold (e.g., this compound) PeptideScaffold->TGFb Sequesters/ Presents

Caption: TGF-beta pathway, important in tissue engineering applications of peptide scaffolds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Hyp-Phe-Phe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Hyp-Phe-Phe, composed of hydroxyproline and two phenylalanine residues, is a molecule of significant interest due to its self-assembling properties and potential applications in biomaterials and drug delivery. This document provides a detailed guide to the chemical synthesis of this compound using manual solid-phase peptide synthesis (SPPS) with Fmoc chemistry, followed by its purification using reverse-phase high-performance liquid chromatography (RP-HPLC). The protocols described herein are based on established methodologies for the synthesis of proline-rich and hydrophobic peptides.

Synthesis of this compound via Fmoc Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. This method simplifies the purification process at each step, as excess reagents and by-products can be removed by simple filtration and washing. The Fmoc/tBu strategy is employed, which utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-amino protection and acid-labile protecting groups for reactive side chains.

Materials and Reagents
ReagentSupplierGrade
Rink Amide MBHA resine.g., Sigma-AldrichPeptide Synthesis
Fmoc-Phe-OHe.g., CEM CorporationPeptide Synthesis
Fmoc-Hyp(tBu)-OHe.g., Advanced ChemTechPeptide Synthesis
N,N-Dimethylformamide (DMF)VariousPeptide Synthesis
Dichloromethane (DCM)VariousACS Grade
PiperidineVariousACS Grade
N,N'-Diisopropylcarbodiimide (DIC)VariousPeptide Synthesis
1-Hydroxybenzotriazole (HOBt)VariousPeptide Synthesis
Trifluoroacetic acid (TFA)VariousReagent Grade
Triisopropylsilane (TIS)VariousReagent Grade
Dithiothreitol (DTT)VariousMolecular Biology
Diethyl etherVariousACS Grade, Anhydrous
Acetonitrile (ACN)VariousHPLC Grade
Experimental Protocol: Solid-Phase Synthesis

This protocol is for a 0.1 mmol scale synthesis.

1. Resin Swelling:

  • Place 0.1 mmol of Rink Amide MBHA resin in a fritted syringe reaction vessel.

  • Add 5 mL of DMF and allow the resin to swell for at least 1 hour with occasional agitation.

  • Drain the DMF.

2. First Amino Acid Coupling (Fmoc-Phe-OH):

  • Activation: In a separate vial, dissolve Fmoc-Phe-OH (0.3 mmol, 3 eq.), HOBt (0.3 mmol, 3 eq.), and DIC (0.3 mmol, 3 eq.) in 2 mL of DMF. Allow the solution to pre-activate for 5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 2 hours at room temperature.

  • Washing: Drain the reaction solution and wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

3. Fmoc Deprotection:

  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

4. Second Amino Acid Coupling (Fmoc-Phe-OH):

  • Repeat step 2 for the coupling of the second Fmoc-Phe-OH.

5. Fmoc Deprotection:

  • Repeat step 3.

6. Third Amino Acid Coupling (Fmoc-Hyp(tBu)-OH):

  • Activation: In a separate vial, dissolve Fmoc-Hyp(tBu)-OH (0.3 mmol, 3 eq.), HOBt (0.3 mmol, 3 eq.), and DIC (0.3 mmol, 3 eq.) in 2 mL of DMF. Allow the solution to pre-activate for 5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 2 hours at room temperature.

  • Washing: Drain the reaction solution and wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

7. Final Fmoc Deprotection:

  • Repeat step 3.

  • After the final DMF wash, wash the resin with DCM (3 x 5 mL) and dry the peptide-resin under a stream of nitrogen or in a vacuum desiccator.

Synthesis Workflow Diagram

SPPS_Workflow start Start: Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell couple1 2. Couple Fmoc-Phe-OH (DIC/HOBt in DMF) swell->couple1 wash1 Wash (DMF, DCM) couple1->wash1 deprotect1 3. Fmoc Deprotection (20% Piperidine in DMF) wash1->deprotect1 wash2 Wash (DMF) deprotect1->wash2 couple2 4. Couple Fmoc-Phe-OH (DIC/HOBt in DMF) wash2->couple2 wash3 Wash (DMF, DCM) couple2->wash3 deprotect2 5. Fmoc Deprotection (20% Piperidine in DMF) wash3->deprotect2 wash4 Wash (DMF) deprotect2->wash4 couple3 6. Couple Fmoc-Hyp(tBu)-OH (DIC/HOBt in DMF) wash4->couple3 wash5 Wash (DMF, DCM) couple3->wash5 deprotect3 7. Final Fmoc Deprotection (20% Piperidine in DMF) wash5->deprotect3 wash6 Wash & Dry (DMF, DCM) deprotect3->wash6 end_synthesis This compound-Resin wash6->end_synthesis

Figure 1. Workflow for the solid-phase synthesis of this compound.

Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the resin support and the simultaneous removal of the side-chain protecting groups. This is achieved using a strong acid, typically trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.

Cleavage Cocktail
ComponentVolume PercentagePurpose
Trifluoroacetic Acid (TFA)95%Cleaves peptide from resin and removes protecting groups
Triisopropylsilane (TIS)2.5%Cation scavenger, reduces Trityl and Pbf groups
Water2.5%Cation scavenger
Experimental Protocol: Cleavage
  • Place the dried peptide-resin in a 10 mL glass vial.

  • Add 2 mL of the freshly prepared cleavage cocktail to the resin.

  • Seal the vial and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Filter the resin using a fritted syringe and collect the filtrate into a 50 mL centrifuge tube.

  • Wash the resin with an additional 1 mL of fresh TFA and combine the filtrates.

  • Add 40 mL of cold diethyl ether to the centrifuge tube to precipitate the crude peptide.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Decant the ether, wash the peptide pellet with another 20 mL of cold diethyl ether, and centrifuge again.

  • Repeat the wash step one more time.

  • Dry the crude peptide pellet under a stream of nitrogen and then in a vacuum desiccator.

Purification of this compound by RP-HPLC

The crude peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The separation is based on the hydrophobicity of the peptide.[1]

HPLC System and Parameters
ParameterSpecification
HPLC SystemPreparative HPLC with UV detector
ColumnC18, 10 µm, 250 x 21.2 mm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile (ACN)
Flow Rate15 mL/min
Detection Wavelength220 nm
Gradient10-60% B over 40 minutes
Experimental Protocol: Purification
  • Sample Preparation: Dissolve the crude peptide in a minimal volume of 50% ACN/water. If solubility is an issue, a small amount of DMSO can be added. Filter the sample through a 0.45 µm syringe filter before injection.

  • Purification: Equilibrate the column with 10% Mobile Phase B. Inject the sample and run the gradient.

  • Fraction Collection: Collect fractions corresponding to the major peak eluting from the column.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC with a similar gradient.

  • Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the pure this compound peptide as a white, fluffy powder.

Purification Workflow Diagram

HPLC_Purification_Workflow start_purification Start: Crude this compound dissolve 1. Dissolve in 50% ACN/Water start_purification->dissolve filter 2. Filter (0.45 µm) dissolve->filter inject 3. Inject onto Preparative RP-HPLC (C18) filter->inject elute 4. Elute with Gradient (10-60% ACN with 0.1% TFA) inject->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Purity (Analytical RP-HPLC) collect->analyze pool 7. Pool Pure Fractions (>95%) analyze->pool lyophilize 8. Lyophilize pool->lyophilize end_purification Pure this compound lyophilize->end_purification

Figure 2. Workflow for the purification of this compound.

Characterization

The identity and purity of the final product should be confirmed by analytical techniques such as:

  • Analytical RP-HPLC: To determine the purity of the final product.

  • Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the tripeptide.

  • NMR Spectroscopy: To confirm the structure of the tripeptide.

Expected Characterization Data
Analysis MethodExpected Result
Analytical RP-HPLCSingle major peak with >95% purity
ESI-MS[M+H]⁺ = 426.20 m/z

Signaling Pathway and Logical Relationships

The synthesis and purification of a peptide like this compound follows a logical progression of chemical reactions and separation steps. The relationship between these steps is crucial for obtaining a high-purity final product.

Logical_Relationship cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification cluster_characterization Characterization Resin Solid Support (Rink Amide Resin) Coupling Coupling Reactions (DIC/HOBt) Resin->Coupling AA1 Fmoc-Phe-OH AA1->Coupling AA2 Fmoc-Phe-OH AA2->Coupling AA3 Fmoc-Hyp(tBu)-OH AA3->Coupling Deprotection Fmoc Deprotection (Piperidine) Coupling->Deprotection Iterative Cycles Deprotection->Coupling PeptideResin Protected Hyp(tBu)-Phe-Phe-Resin Deprotection->PeptideResin Final Cycle CleavageCocktail TFA/TIS/Water PeptideResin->CleavageCocktail CrudePeptide Crude this compound CleavageCocktail->CrudePeptide RPHPLC RP-HPLC CrudePeptide->RPHPLC PurePeptide Pure this compound (>95%) RPHPLC->PurePeptide Analysis MS & Analytical HPLC PurePeptide->Analysis FinalProduct Verified this compound Analysis->FinalProduct

Figure 3. Logical relationship of the key stages in this compound production.

References

Applications of Hyp-Phe-Phe in Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

The tripeptide Hyp-Phe-Phe (Hydroxyproline-Phenylalanine-Phenylalanine) is a biomaterial of significant interest in the field of drug delivery. Its utility is primarily derived from its intrinsic ability to self-assemble into well-ordered nanostructures, such as nanofibers, nanotubes, and hydrogels. This self-assembly is driven by non-covalent interactions, including hydrogen bonding and π-π stacking between the phenylalanine residues. These resulting nanostructures can serve as effective depots for the encapsulation and sustained release of therapeutic agents.

This document provides detailed application notes on the use of this compound and its closely related analogs, primarily Fmoc-Phe-Phe, in drug delivery, alongside protocols for key experiments.

Application Note 1: Sustained Drug Release from Self-Assembled Hydrogels

This compound and its derivatives can form stable, biocompatible hydrogels under physiological conditions. These hydrogels consist of a three-dimensional network of self-assembled nanofibers that can physically entrap drug molecules, providing a matrix for their sustained release. This is particularly advantageous for localized drug delivery, reducing systemic toxicity and improving therapeutic efficacy. The release mechanism is often biphasic, characterized by an initial burst release followed by a prolonged, diffusion-controlled release phase.[1][2]

Therapeutic Agents: This system is versatile and can be used to deliver a range of therapeutic molecules:

  • Hydrophobic Drugs: Anticancer agents such as hydroxycamptothecin (HCPT) and paclitaxel, and anti-inflammatory drugs like indomethacin and diclofenac, can be effectively encapsulated within the hydrophobic pockets of the peptide assembly.[1][3]

  • Hydrophilic Drugs & Biologics: While more challenging, proteins and other biologics can also be encapsulated within the aqueous channels of the hydrogel network.[4]

Quantitative Data for Drug Loading and Release in Phe-Phe Analog Systems

While specific quantitative data for this compound is emerging, extensive research on analogous Fmoc-Phe-Phe systems provides valuable benchmarks for drug loading and release characteristics.

Delivery SystemTherapeutic AgentDrug Loading CapacityEncapsulation EfficiencyRelease ProfileReference
sHDL Nanoparticles10-Hydroxycamptothecin (HCPT)0.7% (w/w)70%Slow release
PEG-PBLG Nanoparticles10-Hydroxycamptothecin (HCPT)7.5%56.8%Biphasic: initial burst followed by sustained release
SP94-Exosomes10-Hydroxycamptothecin (HCPT)Not specifiedNot specified58.0% cumulative release at 24h (pH 7.4)
Fmoc-F5-Phe-DAP HydrogelDiclofenacNot specifiedHighSustained release over nearly two weeks in vivo
Fmoc-FF HydrogelIndomethacin (IDM)High concentrations can be incorporatedHighBiphasic: erosion-dominated followed by diffusion-controlled

Application Note 2: Stimuli-Responsive Drug Delivery

Peptide-based hydrogels can be engineered to be stimuli-responsive, releasing their therapeutic payload in response to specific triggers in the microenvironment of the target tissue. For example, a hydrogel could be designed to be stable at physiological pH (7.4) but to disassemble and release its drug cargo in the slightly acidic environment characteristic of tumors or inflammatory sites. This "smart" delivery approach enhances the specificity of the therapy. Exosome-based systems loaded with HCPT have demonstrated a more rapid release at a pH of 5.5, simulating a tumor microenvironment, compared to physiological pH.

Experimental Protocols

Protocol 1: Preparation of a Drug-Loaded this compound Hydrogel

This protocol describes a general method for the preparation of a drug-loaded this compound hydrogel using a solvent-switching technique.

Materials:

  • This compound tripeptide

  • Therapeutic drug (e.g., Diclofenac)

  • Hexafluoroisopropanol (HFIP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Dissolution: Dissolve this compound and the therapeutic drug in HFIP to create a stock solution. The concentration will depend on the desired final concentration in the hydrogel. For example, to prepare a 1% (w/v) hydrogel, dissolve 10 mg of this compound in 1 mL of HFIP. The drug concentration should be optimized based on its solubility and desired loading.

  • Co-solubilization: Vortex and sonicate the mixture until both the peptide and the drug are fully dissolved, forming a clear solution.

  • Hydrogel Formation: Add the peptide-drug solution dropwise to a sterile microcentrifuge tube containing PBS (pH 7.4). The volume of PBS should be calculated to achieve the desired final concentration of the peptide and drug. For instance, to make a 0.5% hydrogel from a 1% stock, add 100 µL of the stock to 100 µL of PBS.

  • Self-Assembly: Allow the mixture to stand at room temperature for a period of time (typically 1-2 hours) to allow for the self-assembly of the peptide into a hydrogel. Gelation can be confirmed by inverting the tube; a successful hydrogel will not flow.

  • Equilibration: Before use in cell culture or in vivo studies, the hydrogel can be washed with PBS to remove any residual HFIP.

Protocol 2: In Vitro Drug Release Study

This protocol outlines a method to characterize the release kinetics of a drug from a prepared this compound hydrogel.

Materials:

  • Drug-loaded this compound hydrogel

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane tubing (with a molecular weight cut-off appropriate for the drug)

  • Shaking incubator or orbital shaker

  • UV-Vis spectrophotometer or HPLC for drug quantification

Procedure:

  • Sample Preparation: Place a known amount of the drug-loaded hydrogel (e.g., 1 mL) into a dialysis bag.

  • Dialysis Setup: Immerse the sealed dialysis bag into a larger container with a known volume of PBS (e.g., 20 mL) at 37°C. This PBS will serve as the release medium.

  • Incubation: Place the container in a shaking incubator set to 37°C and a gentle agitation speed (e.g., 100 rpm).

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the container.

  • Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant volume and sink conditions.

  • Quantification: Analyze the concentration of the drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).

  • Data Analysis: Calculate the cumulative amount of drug released at each time point and plot it as a function of time to generate a release profile.

Visualizations

SelfAssembly cluster_1 Nanostructure Formation cluster_2 Macroscopic Hydrogel monomer This compound Monomers fiber Self-Assembled Nanofibers monomer->fiber Self-Assembly (π-π stacking, H-bonding) drug Drug Molecules hydrogel Hydrogel Network with Entrapped Drug fiber->hydrogel Entanglement Workflow start Start dissolve Dissolve this compound and Drug in HFIP start->dissolve add_pbs Add Solution to PBS (pH 7.4) dissolve->add_pbs self_assembly Incubate for Self-Assembly add_pbs->self_assembly gel_formation Drug-Loaded Hydrogel Formation self_assembly->gel_formation characterization Characterize Hydrogel (e.g., Rheology, SEM) gel_formation->characterization release_study In Vitro Release Study (Dialysis Method) gel_formation->release_study end End characterization->end quantify Quantify Drug Release (UV-Vis/HPLC) release_study->quantify quantify->end StimuliResponse cluster_tumor hydrogel Drug-Loaded Hydrogel (Stable at pH 7.4) tumor_env Target Site (e.g., Tumor Microenvironment) low_ph Low pH Trigger (pH < 7.0) hydrogel->low_ph Exposure to Acidic Environment disassembly Hydrogel Disassembly low_ph->disassembly release Drug Release disassembly->release

References

Application Notes and Protocols: Hyp-Phe-Phe in Tissue Engineering Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Hydroxyproline-Phenylalanine-Phenylalanine (Hyp-Phe-Phe) is emerging as a promising biomaterial for tissue engineering applications. Its inherent piezoelectric properties, coupled with the self-assembling nature of the Phenylalanine-Phenylalanine (Phe-Phe) motif, make it a unique candidate for creating bioactive scaffolds that can respond to mechanical stimuli.[1][2] This ability to convert physiological mechanical forces into electrical cues can be harnessed to direct cell fate and promote tissue regeneration, particularly in tissues like bone that are responsive to electromechanical signals.

These application notes provide a comprehensive overview of the use of this compound in tissue engineering scaffolds, detailing its properties, fabrication methods, and its influence on cellular behavior. Detailed protocols for key experiments are provided to enable researchers to effectively utilize and evaluate this compound-based scaffolds in their work.

Data Presentation

Mechanical and Piezoelectric Properties of this compound

The mechanical and piezoelectric properties of this compound are critical for its function in tissue engineering scaffolds. The following tables summarize key quantitative data from studies on self-assembled this compound and related peptide scaffolds.

PropertyValueMaterialReference
Young's Modulus Up to 140 GPa (for individual fibers)Self-assembled this compound fibers[3]
Piezoelectric Coefficient (d33) ~17.9 pm/VSelf-assembled Phe-Phe microrods[2]
Piezoelectric Coefficient (d34) Statistically significant shear responseSelf-assembled this compound[1]
Compressive Modulus 3.35 - 5.75 MPaPorous polymer/ceramic composite scaffolds
Compressive Strength ~25 MPa3D-printed piezoelectric composite scaffolds

Note: Data on the compressive properties of pure this compound scaffolds is limited; values for relevant composite scaffolds are provided for context.

Signaling Pathways

The piezoelectric nature of this compound scaffolds allows them to modulate key signaling pathways involved in tissue regeneration, particularly osteogenesis. Mechanical stimulation of the scaffold generates electrical signals that can influence cell behavior.

Piezoelectric-Induced Osteogenesis

Mechanical stress on this compound scaffolds leads to the generation of surface charges, which can activate ion channels in mesenchymal stem cells (MSCs). This influx of ions, particularly calcium (Ca2+), can trigger a cascade of downstream signaling events.

Piezoelectric_Osteogenesis cluster_0 This compound Scaffold cluster_1 Mesenchymal Stem Cell Mechanical_Stimulation Mechanical Stimulation Piezoelectric_Effect Piezoelectric Effect Mechanical_Stimulation->Piezoelectric_Effect Surface_Charge Surface Charge Generation Piezoelectric_Effect->Surface_Charge Ion_Channels Ion Channel Activation (e.g., Piezo1) Surface_Charge->Ion_Channels Electrical Cue Ca_Influx Ca2+ Influx Ion_Channels->Ca_Influx Calmodulin Calmodulin Activation Ca_Influx->Calmodulin Downstream_Signaling Downstream Signaling Calmodulin->Downstream_Signaling Gene_Expression Osteogenic Gene Expression (RUNX2, Osterix) Downstream_Signaling->Gene_Expression Osteogenic_Differentiation Osteogenic Differentiation Gene_Expression->Osteogenic_Differentiation

Caption: Piezoelectric stimulation of osteogenesis by this compound scaffolds.

Involvement of Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is a critical regulator of bone formation. Evidence suggests that electrical stimulation can influence this pathway. While direct studies on this compound are emerging, it is hypothesized that the piezoelectric effect can lead to the stabilization and nuclear translocation of β-catenin, promoting the expression of osteogenic genes.

Wnt_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled GSK3b GSK-3β Frizzled->GSK3b Inhibition LRP5_6 LRP5/6 Beta_Catenin_Deg β-catenin Degradation GSK3b->Beta_Catenin_Deg Phosphorylation Beta_Catenin_Stab β-catenin Stabilization Beta_Catenin_Nuc β-catenin Beta_Catenin_Stab->Beta_Catenin_Nuc Translocation TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Osteogenic_Genes Osteogenic Gene Transcription TCF_LEF->Osteogenic_Genes Electrical_Stimulation Piezoelectric Stimulation (from this compound) Electrical_Stimulation->GSK3b Potential Inhibition

Caption: Hypothesized influence of this compound on the Wnt/β-catenin pathway.

Experimental Protocols

Scaffold Fabrication

Protocol 1: Self-Assembled this compound Hydrogel Fabrication

This protocol describes the preparation of a self-assembling this compound hydrogel through a pH-triggered method.

Materials:

  • This compound peptide (synthesized or commercially available)

  • Sterile deionized (DI) water

  • 0.1 M NaOH solution, sterile

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture medium

Procedure:

  • Weigh the desired amount of this compound peptide powder to achieve the final desired concentration (e.g., 10 mg/mL).

  • Dissolve the peptide in sterile DI water by adding 0.1 M NaOH dropwise until the peptide fully dissolves. This will result in a basic solution.

  • For cell encapsulation, mix the peptide solution with a cell suspension in PBS or serum-free medium at a 1:1 ratio.

  • To induce gelation, add sterile cell culture medium (which is buffered around pH 7.4) to the peptide solution. The change in pH will trigger the self-assembly of the peptides into a hydrogel.

  • Allow the hydrogel to set at 37°C for 30-60 minutes before adding more culture medium on top.

Hydrogel_Fabrication Start Start Weigh Weigh this compound Start->Weigh Dissolve Dissolve in DI water with 0.1 M NaOH Weigh->Dissolve Mix_Cells Mix with cell suspension (optional) Dissolve->Mix_Cells Add_Medium Add cell culture medium to trigger gelation (pH shift) Mix_Cells->Add_Medium Incubate Incubate at 37°C (30-60 min) Add_Medium->Incubate End Hydrogel Scaffold Incubate->End

Caption: Workflow for self-assembled this compound hydrogel fabrication.

Protocol 2: Electrospinning of this compound Containing Nanofibers

This protocol outlines the fabrication of nanofibrous scaffolds incorporating this compound using electrospinning. A carrier polymer is often used to facilitate the electrospinning process.

Materials:

  • This compound peptide

  • Carrier polymer (e.g., Polycaprolactone (PCL), Poly(lactic-co-glycolic acid) (PLGA))

  • Solvent (e.g., 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP))

  • Electrospinning setup

Procedure:

  • Prepare a polymer solution by dissolving the carrier polymer in the solvent at a specific concentration (e.g., 10% w/v PCL in HFIP).

  • Dissolve this compound in the polymer solution at the desired concentration (e.g., 1-5% w/w relative to the polymer).

  • Load the solution into a syringe fitted with a blunt-ended needle.

  • Set up the electrospinning apparatus with the following parameters (these may need optimization):

    • Voltage: 15-25 kV

    • Flow rate: 0.5-2.0 mL/h

    • Collector distance: 15-25 cm

  • Initiate the electrospinning process, collecting the nanofibers on a grounded collector (e.g., a rotating mandrel or a flat plate).

  • After electrospinning, dry the scaffold under vacuum to remove any residual solvent.

Biocompatibility and Cell Viability Assays

Protocol 3: Cell Viability Assessment using MTT Assay

This protocol details the use of the MTT assay to quantify the metabolic activity of cells cultured within this compound scaffolds.

Materials:

  • Cell-seeded this compound scaffolds in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium

Procedure:

  • Culture cells within the this compound scaffolds for the desired time points (e.g., 1, 3, and 7 days).

  • At each time point, remove the culture medium from the wells.

  • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C in a CO2 incubator.

  • After incubation, carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Incubate for 15 minutes at room temperature with gentle shaking to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 4: Live/Dead Staining for Cell Viability

This protocol provides a method for visualizing live and dead cells within the 3D scaffold using a fluorescent assay.

Materials:

  • Cell-seeded this compound scaffolds

  • Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a working solution of the Live/Dead reagents in PBS according to the manufacturer's instructions.

  • Wash the cell-seeded scaffolds twice with PBS.

  • Incubate the scaffolds in the Live/Dead working solution for 30-45 minutes at room temperature, protected from light.

  • After incubation, carefully wash the scaffolds with PBS to remove excess dye.

  • Immediately visualize the scaffolds using a fluorescence or confocal microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1).

Osteogenic Differentiation Assays

Protocol 5: Alkaline Phosphatase (ALP) Activity Assay

This protocol measures the activity of alkaline phosphatase, an early marker of osteogenic differentiation.

Materials:

  • Cell-seeded this compound scaffolds

  • p-Nitrophenyl phosphate (pNPP) substrate

  • ALP assay buffer

  • Stop solution (e.g., 3 M NaOH)

  • Cell lysis buffer

Procedure:

  • Culture cells in osteogenic differentiation medium on the this compound scaffolds for 7 and 14 days.

  • Wash the scaffolds with PBS.

  • Lyse the cells using a suitable lysis buffer.

  • Transfer the cell lysate to a 96-well plate.

  • Add the pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 405 nm. The amount of p-nitrophenol produced is proportional to the ALP activity.

  • Normalize the ALP activity to the total protein content of each sample.

Protocol 6: Alizarin Red S Staining for Mineralization

This protocol is used to visualize and quantify the deposition of calcium, a late marker of osteogenic differentiation.

Materials:

  • Cell-seeded this compound scaffolds

  • 4% Paraformaldehyde (PFA) in PBS

  • Alizarin Red S (ARS) staining solution (2% w/v, pH 4.1-4.3)

  • Deionized (DI) water

  • Cetylpyridinium chloride (CPC) solution (10% w/v in 10 mM sodium phosphate, pH 7.0) for quantification

Procedure:

  • Culture cells in osteogenic medium on the scaffolds for 21-28 days.

  • Fix the cell-scaffold constructs with 4% PFA for 15 minutes.

  • Wash the constructs three times with DI water.

  • Stain with ARS solution for 20-30 minutes at room temperature.

  • Wash thoroughly with DI water to remove non-specific staining.

  • Visualize the red-orange mineralized nodules using a bright-field microscope.

  • For quantification, destain the constructs by incubating in CPC solution for 1 hour with shaking.

  • Measure the absorbance of the extracted stain at 562 nm.

Protein Expression Analysis

Protocol 7: Western Blotting for Osteogenic Markers

This protocol describes the detection of key osteogenic proteins (e.g., RUNX2, Osterix, β-catenin) by Western blotting.

Materials:

  • Cell-seeded this compound scaffolds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-RUNX2, anti-Osterix, anti-β-catenin, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Culture cells on scaffolds for the desired duration.

  • Lyse the cells directly on the scaffold using RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Conclusion

This compound-based scaffolds represent a novel and exciting platform for tissue engineering. Their unique piezoelectric properties offer a mechanism for directing cellular behavior through electromechanical stimulation. The protocols and data presented here provide a foundation for researchers to explore the potential of this innovative biomaterial in a variety of regenerative medicine applications, from bone repair to engineering other mechanically sensitive tissues. Further research is warranted to fully elucidate the signaling mechanisms at play and to optimize scaffold design for specific clinical needs.

References

Application Notes and Protocols: Hyp-Phe-Phe for Biosensor Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tripeptide Hydroxyproline-Phenylalanine-Phenylalanine (Hyp-Phe-Phe) is a unique biomaterial with significant potential in the field of biosensor development. Its inherent piezoelectric properties, coupled with the self-assembling nature of the Phenylalanine-Phenylalanine (Phe-Phe) motif, make it an attractive candidate for the fabrication of highly sensitive and novel sensing platforms.[1][2][3] Peptides, in general, offer excellent biocompatibility and can be synthesized with high specificity, allowing for the creation of tailored biorecognition elements for a variety of analytes.[4]

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the development of a piezoelectric biosensor. The described application focuses on a Quartz Crystal Microbalance (QCM) based biosensor for the detection of protease activity, a critical area of research in drug development and diagnostics. The principle involves the immobilization of this compound on a gold-coated QCM sensor. The binding or cleavage of the peptide by a target protease results in a measurable change in the resonance frequency of the crystal, which is proportional to the analyte's concentration or activity.

Key Applications

  • High-throughput screening of protease inhibitors: The developed biosensor can be employed to rapidly screen compound libraries for potential drug candidates that inhibit specific protease activity.

  • Diagnostic assays: Detection of aberrant protease activity associated with various disease states.

  • Biocompatible coatings: The self-assembling properties of Phe-Phe containing peptides can be utilized to create stable and biocompatible surfaces for medical devices.[2]

Data Presentation

The following table summarizes representative quantitative data for a hypothetical this compound based QCM biosensor for protease detection. These values are based on typical performance characteristics of similar peptide-based biosensors.

ParameterValue
AnalyteTrypsin (as a model protease)
Detection PrinciplePiezoelectric (Quartz Crystal Microbalance)
Limit of Detection (LOD)10 ng/mL
Linear Range25 - 1000 ng/mL
Sensitivity5 Hz / (µg/mL)
Response Time< 15 minutes
Sensor SurfaceGold-coated QCM crystal
Immobilization ChemistryThiol-based self-assembled monolayer (SAM)
RegenerationGlycine-HCl buffer (pH 2.5)

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound

This protocol describes the synthesis of the this compound tripeptide using the Merrifield solid-phase peptide synthesis (SPPS) method with Fmoc chemistry.

Materials:

  • Fmoc-Phe-Wang resin

  • Fmoc-Phe-OH

  • Fmoc-Hyp(tBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine solution (20% in DMF)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5)

  • Dithioethane (DTE) (optional, for scavenging)

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and shake for 20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Amino Acid Coupling (Phe):

    • In a separate vial, dissolve Fmoc-Phe-OH (3 eq), DIC (3 eq), and HOBt (3 eq) in DMF.

    • Add the activation mixture to the deprotected resin and shake for 2 hours.

    • Perform a ninhydrin test to ensure complete coupling. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Fmoc Deprotection: Repeat step 2.

  • Amino Acid Coupling (Hyp):

    • In a separate vial, dissolve Fmoc-Hyp(tBu)-OH (3 eq), DIC (3 eq), and HOBt (3 eq) in DMF.

    • Add the activation mixture to the deprotected resin and shake for 2 hours.

    • Perform a ninhydrin test.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Final Fmoc Deprotection: Repeat step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the TFA cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification and Characterization: Purify the crude peptide using reverse-phase HPLC and confirm its identity and purity by mass spectrometry.

Protocol 2: Immobilization of this compound on a Gold QCM Sensor

This protocol details the covalent immobilization of a cysteine-terminated this compound peptide (this compound-Cys) onto a gold-coated QCM sensor surface via a self-assembled monolayer (SAM).

Materials:

  • Gold-coated QCM sensor crystals

  • This compound-Cys peptide (synthesized with a C-terminal cysteine)

  • Ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Piranha solution (H₂SO₄:H₂O₂ 3:1) - EXTREME CAUTION

  • Nitrogen gas stream

  • QCM instrument

Procedure:

  • Sensor Cleaning:

    • Immerse the gold-coated QCM sensor in Piranha solution for 1 minute to clean the surface. (Safety Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the sensor thoroughly with deionized water and then with ethanol.

    • Dry the sensor under a gentle stream of nitrogen gas.

  • Peptide Immobilization:

    • Prepare a 1 mg/mL solution of this compound-Cys in PBS.

    • Place the cleaned, dry QCM sensor in the QCM flow cell.

    • Establish a stable baseline by flowing PBS over the sensor surface.

    • Inject the this compound-Cys solution into the flow cell and incubate for 1-2 hours to allow for the formation of the SAM through the gold-thiol bond.

    • Monitor the change in resonance frequency in real-time. The frequency will decrease as the peptide immobilizes on the surface.

  • Washing:

    • Flow PBS over the sensor surface to remove any non-covalently bound peptide until a stable baseline is achieved.

    • The sensor is now functionalized and ready for analyte detection.

Protocol 3: Protease Detection using the this compound Functionalized Sensor

This protocol describes the use of the functionalized QCM sensor for the real-time detection of a model protease (e.g., Trypsin).

Materials:

  • This compound functionalized QCM sensor

  • QCM instrument with flow cell

  • PBS, pH 7.4 (running buffer)

  • Trypsin solutions of varying concentrations in PBS

  • Glycine-HCl buffer (pH 2.5) for regeneration (optional)

Procedure:

  • Baseline Establishment:

    • Install the this compound functionalized sensor in the QCM instrument.

    • Flow PBS running buffer over the sensor surface at a constant flow rate until a stable baseline frequency is recorded.

  • Analyte Injection:

    • Inject a known concentration of the Trypsin solution into the flow cell.

    • The protease will bind to and/or cleave the immobilized this compound peptide, causing a change in the mass on the sensor surface. This will result in an increase in the resonance frequency.

    • Monitor and record the frequency change in real-time until the signal plateaus.

  • Data Analysis:

    • The magnitude of the frequency shift is proportional to the amount of peptide cleaved, which correlates with the protease activity/concentration.

    • Generate a calibration curve by plotting the frequency change against different concentrations of the protease.

  • Regeneration (Optional):

    • To reuse the sensor surface (if the interaction is reversible or if a new peptide layer is to be applied), inject a regeneration solution like Glycine-HCl (pH 2.5) to remove the bound analyte.

    • Re-equilibrate with the running buffer until the baseline is stable. Note: Regeneration efficiency may vary.

Visualizations

experimental_workflow_synthesis cluster_synthesis Protocol 1: this compound Synthesis Resin Fmoc-Phe-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling_Phe Couple Fmoc-Phe-OH Deprotection1->Coupling_Phe Deprotection2 Fmoc Deprotection Coupling_Phe->Deprotection2 Coupling_Hyp Couple Fmoc-Hyp(tBu)-OH Deprotection2->Coupling_Hyp Deprotection3 Final Fmoc Deprotection Coupling_Hyp->Deprotection3 Cleavage Cleavage from Resin (TFA Cocktail) Deprotection3->Cleavage Purification Purification (HPLC) Cleavage->Purification Peptide This compound Purification->Peptide

Caption: Workflow for the solid-phase synthesis of this compound.

experimental_workflow_biosensor cluster_immobilization Protocol 2: Sensor Functionalization cluster_detection Protocol 3: Analyte Detection Sensor_Clean Clean Gold QCM Sensor (Piranha Solution) Immobilize Immobilize Peptide via SAM Sensor_Clean->Immobilize Peptide_Prep Prepare this compound-Cys Solution Peptide_Prep->Immobilize Wash1 Wash with PBS Immobilize->Wash1 Functionalized_Sensor Functionalized Sensor Wash1->Functionalized_Sensor Baseline Establish Baseline (PBS Flow) Functionalized_Sensor->Baseline Analyte_Inject Inject Protease Solution Baseline->Analyte_Inject Data_Acq Real-time Frequency Monitoring Analyte_Inject->Data_Acq Analysis Data Analysis Data_Acq->Analysis Result Concentration/Activity Analysis->Result

Caption: Workflow for biosensor fabrication and analyte detection.

signaling_pathway cluster_sensing_mechanism Piezoelectric Sensing Mechanism Analyte Target Protease Cleavage Peptide Cleavage Analyte->Cleavage Peptide_Layer Immobilized This compound Layer Peptide_Layer->Cleavage Mass_Change Decrease in Surface Mass Cleavage->Mass_Change Frequency_Shift Increase in Resonance Frequency Mass_Change->Frequency_Shift Signal Detectable Signal Frequency_Shift->Signal

Caption: Logical diagram of the protease detection mechanism.

References

Application Notes and Protocols for In Vitro Bioactivity Assays of Hyp-Phe-Phe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Hydroxyprolyl-Phenylalanyl-Phenylalanine (Hyp-Phe-Phe) is a subject of growing interest in biomedical research due to its potential therapeutic properties. Derived from the hydrolysis of collagen and other proteins, this peptide's unique structure, containing a hydroxyproline residue and two aromatic phenylalanine residues, suggests a range of possible biological activities. These application notes provide a comprehensive guide to the in vitro evaluation of this compound's bioactivity, focusing on its potential as an inhibitor of key enzymes and as an antioxidant and anti-inflammatory agent. Detailed protocols for several key assays are provided to enable researchers to assess the efficacy of this and other bioactive peptides.

Data Presentation: Comparative Bioactivity of Tripeptides

While specific quantitative bioactivity data for the tripeptide this compound is not extensively available in the current body of scientific literature, the following tables present data for structurally related or functionally relevant peptides. This information serves as a valuable reference point for researchers investigating the potential of this compound, offering insights into the expected range of activity and providing a basis for comparison.

Table 1: Angiotensin-Converting Enzyme (ACE) Inhibitory Activity of Various Tripeptides

Tripeptide SequenceIC50 (µM)Source/Reference
Trp-Arg-Tyr5.86 ± 0.73In silico and in vitro analysis of 8,000 tripeptides[1][2][3]
Trp-Trp-Trp7.30 ± 2.11In silico and in vitro analysis of 8,000 tripeptides[1][2]
Trp-Gln-Trp11.83 ± 1.79In silico and in vitro analysis of 8,000 tripeptides
Lys-Tyr-Tyr20.46 ± 4.05In silico and in vitro analysis of 8,000 tripeptides
Trp-Arg-Phe21.84 ± 2.50In silico and in vitro analysis of 8,000 tripeptides
This compoundData not available

Table 2: Dipeptidyl Peptidase-IV (DPP-IV) Inhibitory Activity of Various Tripeptides

Tripeptide SequenceIC50 (µM)Source/Reference
Trp-Ala-Trp103.66Deep learning-assisted screening of tripeptides
Trp-Ala-Tyr117.40Deep learning-assisted screening of tripeptides
Trp-Pro-Asn128.59Deep learning-assisted screening of tripeptides
This compoundData not available

Table 3: Prolyl Endopeptidase (PEP) Inhibitory Activity of Proline-Rich Peptides

Peptide SequenceIC50 (µM)Source/Reference
Ile-Tyr-Pro-Phe-Val-Glu-Pro-Ile8Synthetic peptide fragments of human beta-casein
This compoundData not available

Table 4: Antioxidant Capacity of Various Peptides (as a reference)

Peptide/CompoundAssayIC50 or Equivalent ValueSource/Reference
Gallic Acid (Standard)DPPH9.02 µMIn vitro antioxidant studies
Gallic Acid (Standard)ABTS3.23 µMIn vitro antioxidant studies
This compoundDPPH/ABTS/ORACData not available

Table 5: In Vitro Anti-Inflammatory Activity of Reference Compounds

CompoundAssayIC50 (µg/mL)Source/Reference
Diclofenac (Standard)Inhibition of Protein Denaturation86.75In vitro anti-inflammatory studies
Diclofenac (Standard)Red Blood Cell Membrane Stabilization94.77In vitro anti-inflammatory studies
This compoundInhibition of Protein DenaturationData not available

Experimental Protocols and Methodologies

The following section provides detailed protocols for a selection of in vitro assays to determine the bioactivity of this compound. These protocols are intended to serve as a starting point and may require optimization based on specific laboratory conditions and equipment.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay determines the ability of this compound to inhibit ACE, a key enzyme in the regulation of blood pressure. The method is based on the quantification of hippuric acid produced from the substrate hippuryl-histidyl-leucine (HHL) by ACE.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-Histidyl-Leucine (HHL)

  • This compound peptide

  • Captopril (positive control)

  • Borate buffer (100 mM, pH 8.3) containing 300 mM NaCl

  • 1 M HCl

  • Ethyl acetate

  • Deionized water

  • HPLC system with a C18 column

  • Spectrophotometer or HPLC detector (228 nm)

Procedure:

  • Preparation of Solutions:

    • Dissolve HHL in borate buffer to a final concentration of 5 mM.

    • Dissolve ACE in deionized water to a final concentration of 2 mU/mL.

    • Prepare a stock solution of this compound in deionized water and create a series of dilutions.

    • Prepare a stock solution of Captopril in deionized water for use as a positive control.

  • Enzyme Reaction:

    • In a microcentrifuge tube, add 50 µL of the HHL solution and 20 µL of the this compound solution at various concentrations.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the ACE solution.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 250 µL of 1 M HCl.

    • Add 1.5 mL of ethyl acetate to each tube and vortex for 30 seconds to extract the hippuric acid.

    • Centrifuge at 3000 x g for 10 minutes.

  • Quantification:

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate at 95°C for 10 minutes.

    • Dissolve the dried hippuric acid residue in 1 mL of deionized water.

    • Measure the absorbance of the solution at 228 nm using a spectrophotometer or quantify using an HPLC system.

  • Calculations:

    • The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with the inhibitor.

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

ace_inhibition_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_hhl Prepare HHL (Substrate) mix Mix HHL and This compound prep_hhl->mix prep_ace Prepare ACE (Enzyme) add_ace Add ACE prep_ace->add_ace prep_peptide Prepare this compound (Inhibitor) prep_peptide->mix pre_incubate Pre-incubate (37°C, 5 min) mix->pre_incubate pre_incubate->add_ace incubate Incubate (37°C, 30-60 min) add_ace->incubate terminate Terminate with HCl incubate->terminate extract Extract with Ethyl Acetate terminate->extract quantify Quantify Hippuric Acid (HPLC/Spectrophotometer) extract->quantify calculate Calculate % Inhibition and IC50 quantify->calculate

ACE Inhibition Assay Workflow
Antioxidant Activity Assays

The antioxidant capacity of this compound can be evaluated using several in vitro assays that measure different aspects of antioxidant action, such as radical scavenging and reducing power.

This assay measures the ability of the peptide to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it.

Materials:

  • DPPH solution (0.1 mM in methanol)

  • This compound peptide

  • Ascorbic acid or Trolox (positive control)

  • Methanol

  • 96-well microplate

  • Microplate reader (517 nm)

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound in methanol and create a series of dilutions.

    • Prepare a stock solution of the positive control in methanol.

  • Reaction:

    • In a 96-well plate, add 100 µL of the this compound solution at various concentrations.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of methanol instead of the peptide solution.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Calculations:

    • The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • The IC50 value is determined from a plot of scavenging percentage against inhibitor concentration.

This assay is based on the ability of the peptide to scavenge the ABTS radical cation.

Materials:

  • ABTS solution (7 mM in water)

  • Potassium persulfate (2.45 mM in water)

  • This compound peptide

  • Ascorbic acid or Trolox (positive control)

  • Phosphate buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Microplate reader (734 nm)

Procedure:

  • Preparation of ABTS Radical Cation:

    • Mix equal volumes of the ABTS and potassium persulfate solutions.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

    • Dilute the ABTS radical solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction:

    • In a 96-well plate, add 10 µL of the this compound solution at various concentrations.

    • Add 190 µL of the diluted ABTS radical solution.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculations:

    • The percentage of ABTS radical scavenging activity is calculated using the same formula as for the DPPH assay.

    • The IC50 value is determined from a plot of scavenging percentage against inhibitor concentration.

antioxidant_assays cluster_dpph DPPH Assay cluster_abts ABTS Assay dpph_prep Prepare DPPH Solution and Peptide Dilutions dpph_react Mix Peptide and DPPH dpph_prep->dpph_react dpph_incubate Incubate (Dark, 30 min) dpph_react->dpph_incubate dpph_measure Measure Absorbance (517 nm) dpph_incubate->dpph_measure abts_prep Prepare ABTS Radical and Peptide Dilutions abts_react Mix Peptide and ABTS abts_prep->abts_react abts_incubate Incubate (6 min) abts_react->abts_incubate abts_measure Measure Absorbance (734 nm) abts_incubate->abts_measure

Workflow for DPPH and ABTS Antioxidant Assays
In Vitro Anti-inflammatory Assays

These assays assess the potential of this compound to mitigate inflammatory responses.

This assay uses the heat-induced denaturation of albumin as a model for protein denaturation that occurs during inflammation.

Materials:

  • Bovine serum albumin (BSA) or egg albumin (1% w/v)

  • This compound peptide

  • Diclofenac sodium (positive control)

  • Phosphate buffered saline (PBS), pH 6.3

  • Spectrophotometer (660 nm)

Procedure:

  • Reaction Mixture:

    • Prepare a reaction mixture containing 0.5 mL of the albumin solution and 0.1 mL of the this compound solution at various concentrations.

    • For the control, add 0.1 mL of deionized water instead of the peptide solution.

  • Incubation:

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating at 70°C for 5 minutes.

  • Measurement:

    • After cooling, measure the turbidity of the solutions by reading the absorbance at 660 nm.

  • Calculations:

    • The percentage of inhibition of protein denaturation is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • The IC50 value is determined from a dose-response curve.

This assay measures the ability of the peptide to scavenge nitric oxide, a key inflammatory mediator.

Materials:

  • Sodium nitroprusside (10 mM in PBS)

  • Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • This compound peptide

  • Quercetin or other known NO scavenger (positive control)

  • 96-well microplate

  • Microplate reader (546 nm)

Procedure:

  • Reaction:

    • In a 96-well plate, mix 50 µL of sodium nitroprusside with 50 µL of the this compound solution at various concentrations.

  • Incubation:

    • Incubate the plate at 25°C for 150 minutes.

  • Griess Reaction:

    • Add 50 µL of Griess reagent to each well.

  • Measurement:

    • Measure the absorbance at 546 nm.

  • Calculations:

    • The percentage of NO scavenging is calculated using the standard inhibition formula.

    • The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Bioactive peptides can exert their effects through various signaling pathways. The diagrams below illustrate potential mechanisms through which a tripeptide like this compound might act.

raas_pathway Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Renin Renin ACE ACE HypPhePhe This compound HypPhePhe->ACE Inhibition

The Renin-Angiotensin System and Potential ACE Inhibition by this compound

nfkb_pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation InflammatoryStimuli->IKK IkB_p Phosphorylated IκB IKK->IkB_p IkB_NFkB IκB-NF-κB Complex NFkB NF-κB IkB_p->NFkB IκB degradation Nucleus Nucleus NFkB->Nucleus GeneExpression Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α) HypPhePhe This compound HypPhePhe->IKK Inhibition?

Potential Anti-inflammatory Mechanism via the NF-κB Signaling Pathway

Conclusion

The provided application notes and protocols offer a robust framework for the in vitro investigation of the bioactivity of the tripeptide this compound. While direct quantitative data for this specific peptide remains to be fully elucidated in the scientific literature, the comparative data and detailed methodologies presented here will empower researchers to systematically evaluate its potential as an ACE inhibitor, antioxidant, and anti-inflammatory agent. The exploration of its effects on key signaling pathways will further contribute to understanding its mechanism of action and its potential applications in the development of novel therapeutics and functional foods.

References

Application Notes and Protocols for Studying Hyp-Phe-Phe Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Hydroxyprolyl-Phenylalanyl-Phenylalanine (Hyp-Phe-Phe) is a novel compound of interest for its potential therapeutic effects, particularly in the management of hypertension and cognitive decline. This document provides detailed application notes and protocols for designing and conducting preclinical studies in animal models to investigate the bioactivity of this compound. The methodologies outlined are based on established and validated models used for analogous bioactive peptides.

I. Animal Models for Hypertension Studies

Spontaneously Hypertensive Rats (SHRs) are a widely accepted and utilized model for studying essential hypertension. These rats genetically develop hypertension and exhibit many of the same pathological features as human hypertensive patients, including cardiovascular remodeling.

Quantitative Data from Analogous Phenylalanine-Containing Peptides in SHRs

The following table summarizes the antihypertensive effects of peptides containing phenylalanine residues, providing a comparative context for hypothesizing the potential efficacy of this compound.

PeptideAnimal ModelDosageAdministration RouteMaximum Systolic Blood Pressure Reduction (mmHg)Reference
Ala-Val-PheSHR5 mg/kgOralSignificant decrease (exact value not specified)[1]
Val-PheSHR5 mg/kgOralSignificant decrease (exact value not specified)[1]
RGM-(Hyp)-GFSHR30 mg/kgGavage38.6[2]
RGL-(Hyp)-GLSHR30 mg/kgGavage31.3[2]
L-Phe-D-His-L-LeuDexamethasone-induced hypertensive ratsNot specifiedNot specified25[3]
L-PhenylalanineSHR3% in dietOralPrevented age-related increase
Experimental Protocol: Evaluation of Antihypertensive Effects of this compound in SHRs

1. Animals:

  • Male Spontaneously Hypertensive Rats (SHRs), 12-14 weeks old.

  • Age-matched male Wistar-Kyoto (WKY) rats as normotensive controls.

  • House animals in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle, with ad libitum access to standard chow and water.

2. Experimental Groups:

  • Group 1: WKY control (Vehicle administration).

  • Group 2: SHR control (Vehicle administration).

  • Group 3: SHR + this compound (Low dose, e.g., 10 mg/kg/day).

  • Group 4: SHR + this compound (High dose, e.g., 50 mg/kg/day).

  • Group 5: SHR + Captopril (Positive control, e.g., 10 mg/kg/day).

3. Administration:

  • Dissolve this compound in sterile saline or distilled water.

  • Administer the peptide or vehicle daily via oral gavage for a period of 4-8 weeks.

4. Blood Pressure Measurement:

  • Measure systolic blood pressure (SBP) and diastolic blood pressure (DBP) weekly using the non-invasive tail-cuff method.

  • Acclimatize the rats to the restraining device and procedure for several days before the start of the experiment to minimize stress-induced variations.

5. Sample Collection and Analysis (at the end of the study):

  • Collect blood samples to measure plasma levels of Angiotensin-Converting Enzyme (ACE) activity, Angiotensin II, and nitric oxide (NO).

  • Harvest heart and aorta for histological analysis to assess cardiovascular remodeling (e.g., cardiac hypertrophy, aortic wall thickness).

  • Perform Western blot or qPCR on tissue homogenates to analyze the expression of relevant proteins and genes in signaling pathways (e.g., components of the Renin-Angiotensin System, eNOS).

Proposed Signaling Pathway for Antihypertensive Effect

HypPhePhe This compound ACE Angiotensin-Converting Enzyme (ACE) HypPhePhe->ACE Inhibits AngI Angiotensin I AngII Angiotensin II AngI->AngII ACE AT1R AT1 Receptor AngII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure

Caption: Proposed ACE inhibition by this compound.

II. Animal Models for Cognitive Function Studies

The scopolamine-induced amnesia model in mice is a widely used pharmacological model to screen for drugs with potential cognitive-enhancing effects. Scopolamine, a muscarinic receptor antagonist, induces transient memory deficits.

Quantitative Data from Analogous Studies in Scopolamine-Induced Amnesia Models

This table presents data from studies using scopolamine to induce memory impairment, which can serve as a reference for designing experiments with this compound.

TestAnimal ModelScopolamine DoseEffect of ScopolamineReference
Y-mazeMice2 mg/kg/daySignificant decrease in spontaneous alternation
Passive AvoidanceMice2 mg/kg/daySignificant decrease in step-through latency
Novel Object RecognitionRats1 mg/kg/daySignificant decrease in recognition index
Elevated Plus MazeRats1 mg/kg/daySignificant increase in transfer latency
Experimental Protocol: Evaluation of Cognitive-Enhancing Effects of this compound

1. Animals:

  • Male C57BL/6 mice, 8-10 weeks old.

  • House animals in groups in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle, with ad libitum access to standard chow and water.

2. Experimental Groups:

  • Group 1: Control (Saline + Saline).

  • Group 2: Scopolamine control (Saline + Scopolamine).

  • Group 3: this compound (Low dose, e.g., 10 mg/kg) + Scopolamine.

  • Group 4: this compound (High dose, e.g., 50 mg/kg) + Scopolamine.

  • Group 5: Donepezil (Positive control, e.g., 1 mg/kg) + Scopolamine.

3. Administration:

  • Administer this compound or vehicle orally for 14-21 days.

  • 30 minutes before the behavioral tests, administer scopolamine (1-2 mg/kg) intraperitoneally to induce amnesia.

4. Behavioral Tests:

  • Y-maze Test: To assess spatial working memory. Measure the number of arm entries and the sequence of entries to calculate the percentage of spontaneous alternation.

  • Passive Avoidance Test: To evaluate learning and memory. The test consists of a training trial and a retention trial 24 hours later. Measure the step-through latency to enter the dark compartment.

  • Morris Water Maze: To assess spatial learning and memory. Train the mice to find a hidden platform in a pool of water. Measure the escape latency and the time spent in the target quadrant during a probe trial.

5. Biochemical Analysis:

  • After the behavioral tests, sacrifice the animals and collect brain tissue (hippocampus and cortex).

  • Measure the levels of acetylcholine (ACh) and the activity of acetylcholinesterase (AChE).

  • Assess markers of oxidative stress (e.g., malondialdehyde, glutathione) and neuroinflammation (e.g., TNF-α, IL-1β).

Experimental Workflow for Cognitive Studies

Start Start of Experiment Acclimatization Acclimatization (1 week) Start->Acclimatization Treatment Daily Oral Administration (this compound or Vehicle) (14-21 days) Acclimatization->Treatment Scopolamine Scopolamine Injection (30 min before tests) Treatment->Scopolamine Behavioral Behavioral Testing (Y-maze, Passive Avoidance) Scopolamine->Behavioral Sacrifice Sacrifice and Tissue Collection Behavioral->Sacrifice Biochemical Biochemical Analysis Sacrifice->Biochemical End End of Experiment Biochemical->End

Caption: Workflow for scopolamine-induced amnesia model.

III. Oral Bioavailability Considerations

A significant challenge for the therapeutic application of peptides is their low oral bioavailability due to degradation by gastrointestinal enzymes and poor absorption. It is crucial to assess the oral bioavailability of this compound in early preclinical development.

Protocol: Preliminary Oral Bioavailability Assessment in Rats

1. Animals:

  • Male Sprague-Dawley rats, 8-10 weeks old, with cannulated jugular veins.

2. Administration:

  • Intravenous (IV) Group: Administer this compound (e.g., 1-5 mg/kg) as a bolus injection through the tail vein.

  • Oral (PO) Group: Administer this compound (e.g., 10-50 mg/kg) by oral gavage.

3. Blood Sampling:

  • Collect blood samples from the jugular vein cannula at predefined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360 minutes) after administration.

4. Sample Analysis:

  • Process blood samples to obtain plasma.

  • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of intact this compound in plasma.

5. Pharmacokinetic Analysis:

  • Calculate pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax) for both IV and PO routes.

  • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Conclusion

The provided protocols and application notes offer a comprehensive framework for the preclinical evaluation of the tripeptide this compound in animal models of hypertension and cognitive impairment. By leveraging established models and methodologies used for similar bioactive peptides, researchers can systematically investigate the therapeutic potential and mechanism of action of this novel compound. Careful consideration of factors such as dose selection, administration route, and appropriate endpoints will be critical for obtaining robust and translatable data.

References

Characterizing Hyp-Phe-Phe Nanotubes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the comprehensive characterization of Hydroxyproline-Phenylalanine-Phenylalanine (Hyp-Phe-Phe) nanotubes. These self-assembling peptide nanostructures hold significant promise in various biomedical and biotechnological applications, including drug delivery, tissue engineering, and biosensing. Accurate and reproducible characterization is paramount for understanding their structure-function relationships and ensuring their quality and efficacy.

The following sections detail the primary techniques employed for elucidating the morphological, structural, and physicochemical properties of this compound nanotubes.

Morphological Characterization

The size, shape, and surface topography of this compound nanotubes are critical parameters that influence their biological interactions and material properties. Electron and scanning probe microscopy are the principal techniques for visualizing these nanoscale features.

Transmission Electron Microscopy (TEM)

TEM provides high-resolution, two-dimensional images of the nanotubes, allowing for the direct measurement of their length, diameter, and wall thickness.

1.1.1 Quantitative Data from TEM

ParameterTypical Values for this compound and related Phe-Phe NanotubesSource
Outer Diameter20 - 100 nm[1][2]
Inner Diameter~9 nm[1]
LengthHundreds of nanometers to several micrometers[3][4]

1.1.2 Experimental Protocol: Negative Staining TEM

  • Sample Preparation: Disperse the this compound nanotube solution in ultrapure water to a final concentration of approximately 1 mg/mL.

  • Grid Preparation: Place a 400-mesh copper grid coated with a thin film of carbon onto a clean, static-free surface.

  • Sample Application: Apply 5-10 µL of the nanotube suspension onto the grid and allow it to adsorb for 60 seconds.

  • Blotting: Carefully blot the excess liquid from the edge of the grid using filter paper.

  • Staining: Apply 5-10 µL of a 2% (w/v) uranyl acetate solution to the grid for 30-60 seconds. Uranyl acetate is a hazardous material and should be handled with appropriate safety precautions.

  • Final Blotting: Blot the excess stain from the edge of the grid.

  • Drying: Allow the grid to air-dry completely before imaging.

  • Imaging: Observe the samples using a transmission electron microscope operating at an accelerating voltage of 80-120 kV.

1.1.3 Experimental Workflow: TEM

TEM_Workflow cluster_prep Sample Preparation cluster_stain Negative Staining cluster_img Imaging A Disperse Nanotubes in Ultrapure Water B Apply Sample to Carbon-Coated Grid A->B C Blot Excess Liquid B->C D Apply 2% Uranyl Acetate Solution C->D E Blot Excess Stain D->E F Air Dry the Grid E->F G Load Grid into TEM F->G H Acquire Images at 80-120 kV G->H

TEM Sample Preparation and Imaging Workflow
Atomic Force Microscopy (AFM)

AFM provides three-dimensional topographical images of the nanotubes on a substrate, offering quantitative data on their height and surface roughness. It can also be used to probe their mechanical properties.

1.2.1 Quantitative Data from AFM

ParameterTypical Values for this compound NanotubesSource
HeightConsistent with TEM diameter measurements
Young's ModulusCan be mapped, showing periodic variations in stiffness

1.2.2 Experimental Protocol: Tapping Mode AFM

  • Substrate Preparation: Freshly cleave a mica substrate to provide an atomically flat and clean surface.

  • Sample Preparation: Dilute the this compound nanotube solution to a final concentration of 1 mg/mL in ultrapure water.

  • Sample Deposition: Deposit 100 µL of the diluted nanotube solution onto the freshly cleaved mica substrate and allow it to adsorb for 60 seconds.

  • Blotting: Gently blot the excess solution from the substrate with filter paper.

  • Drying: Allow the substrate to air-dry completely.

  • Imaging: Mount the sample in the AFM and image in tapping mode in air using a silicon cantilever with a resonant frequency of approximately 300 kHz. Adjust the scan rate and feedback gains to obtain high-quality images.

1.2.3 Experimental Workflow: AFM

AFM_Workflow cluster_prep Sample Preparation cluster_img Imaging A Cleave Mica Substrate B Deposit Diluted Nanotube Solution A->B C Blot Excess Solution B->C D Air Dry Sample C->D E Mount Sample in AFM D->E F Engage Cantilever in Tapping Mode E->F G Optimize Imaging Parameters F->G H Acquire Topographical Images G->H

AFM Sample Preparation and Imaging Workflow

Structural Characterization

Spectroscopic techniques are essential for probing the secondary structure and molecular interactions within the this compound nanotubes, which are critical for their stability and function.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic vibrational modes of the peptide backbone, providing insights into the secondary structure (e.g., β-sheets, helices) of the self-assembled nanotubes.

2.1.1 Quantitative Data from FTIR

Wavenumber (cm⁻¹)AssignmentSignificanceSource
~1630 - 1640Amide ICharacteristic of β-sheet structures
~1530 - 1550Amide IIComplements Amide I in identifying β-sheets
~3280 - 3300N-H StretchIndicates hydrogen bonding

2.1.2 Experimental Protocol: FTIR

  • Sample Preparation: Lyophilize the this compound nanotube solution to obtain a dry powder.

  • Pellet Formation: Mix a small amount of the lyophilized sample with potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Background Correction: Record a background spectrum of a pure KBr pellet.

  • Sample Spectrum: Record the spectrum of the sample pellet, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. The final spectrum is usually an average of 32-64 scans.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of chiral molecules like peptides in solution. It measures the differential absorption of left and right-handed circularly polarized light.

2.2.1 Quantitative Data from CD

Wavelength (nm)FeatureInterpretationSource
~215 - 220Negative bandCharacteristic of β-sheet or helical structures
~208Negative bandCharacteristic of α-helical structures
~195Positive bandCharacteristic of β-sheet structures

2.2.2 Experimental Protocol: Far-UV CD

  • Sample Preparation: Prepare a solution of this compound nanotubes in a suitable buffer (e.g., phosphate-buffered saline or ultrapure water) at a concentration of approximately 0.1-0.2 mg/mL.

  • Cuvette: Use a quartz cuvette with a path length of 0.1 cm.

  • Instrument Setup: Purge the CD spectrometer with nitrogen gas. Set the measurement parameters: wavelength range of 190-260 nm, a data pitch of 1.0 nm, a scan speed of 50 nm/min, and a bandwidth of 1-2 nm.

  • Blank Measurement: Record the spectrum of the buffer solution alone for baseline correction.

  • Sample Measurement: Record the CD spectrum of the nanotube solution. Typically, 3-5 scans are averaged to improve the signal-to-noise ratio.

  • Data Conversion: Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) in deg·cm²·dmol⁻¹.

2.2.3 Logical Relationship: Structural Analysis

Structural_Analysis cluster_assembly Self-Assembly cluster_techniques Characterization Techniques cluster_info Structural Information A This compound Monomers B Self-Assembled Nanotubes A->B Supramolecular Interactions FTIR FTIR Spectroscopy B->FTIR CD CD Spectroscopy B->CD Hbond Hydrogen Bonding FTIR->Hbond SecStruct Secondary Structure (β-sheets/Helices) FTIR->SecStruct CD->SecStruct Hbond->B PiStack π-π Stacking PiStack->B SecStruct->B TGA_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_output Data Output A Lyophilize Nanotube Solution B Weigh 2-5 mg of Dry Sample A->B C Place Sample in TGA Crucible B->C D Load Crucible into TGA C->D E Heat at 10°C/min under N2 or Air D->E F Record Mass Loss vs. Temperature E->F G Generate Thermogram F->G H Determine Decomposition Temperature G->H

References

Application Notes and Protocols for Hyp-Phe-Phe Self-Assembly

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Hydroxyproline-Phenylalanine-Phenylalanine (Hyp-Phe-Phe) is a collagen-mimicking peptide that undergoes spontaneous self-assembly into well-defined fibrillar nanostructures. These biomaterials are of significant interest due to their biocompatibility, biodegradability, and unique piezoelectric properties, making them promising candidates for applications in tissue engineering, regenerative medicine, and as smart materials for drug delivery and biosensing.[1] The self-assembly process is driven by non-covalent interactions, including hydrogen bonding and π-π stacking of the aromatic phenylalanine residues.[1] Understanding and controlling this self-assembly process is crucial for harnessing the full potential of this compound-based nanomaterials.

These application notes provide a comprehensive protocol for inducing the self-assembly of this compound into nanofibers, along with methodologies for their characterization.

Data Presentation

Quantitative Properties of Self-Assembled this compound Nanostructures

The following table summarizes the key quantitative data obtained from the characterization of self-assembled this compound nanofibers.

ParameterValueMethod of MeasurementReference
Morphology Fibrillar NanofibersAtomic Force Microscopy (AFM), Transmission Electron Microscopy (TEM)[1]
Average Nanofiber Diameter 20 - 50 nmTransmission Electron Microscopy (TEM)[1]
Nanofiber Length Several micrometersAtomic Force Microscopy (AFM), Transmission Electron Microscopy (TEM)[1]
Secondary Structure Helical conformationCircular Dichroism (CD) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy
Effective Vertical Piezoelectric Coefficient (d33) 4.03 ± 1.96 pm/VPiezoresponse Force Microscopy (PFM)
Effective Shear Piezoelectric Coefficient (d34) 16.12 ± 2.3 pm/VPiezoresponse Force Microscopy (PFM)
Young's Modulus Periodic variation along the fibril, up to ~140 GPaAtomic Force Microscopy (AFM)

Experimental Protocols

Protocol 1: Self-Assembly of this compound by pH Triggering

This protocol describes a common method for inducing the self-assembly of this compound by adjusting the pH of the peptide solution.

Materials:

  • This compound tripeptide, high purity (>95%)

  • Sterile deionized (DI) water

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Peptide Dissolution:

    • Weigh the desired amount of lyophilized this compound powder to prepare a stock solution (e.g., 10 mg/mL).

    • Add a small volume of 0.1 M NaOH to the peptide powder to bring the pH to approximately 10-11. This will deprotonate the carboxylic acid group and aid in dissolution.

    • Add sterile DI water to reach the final desired concentration.

    • Gently vortex and sonicate the solution for 5-10 minutes to ensure the peptide is fully dissolved, resulting in a clear solution.

  • Inducing Self-Assembly:

    • Slowly add an equal volume of PBS (pH 7.4) to the peptide stock solution. This will neutralize the pH, triggering the self-assembly process.

    • Gently mix the solution by inverting the tube. Avoid vigorous vortexing, which can disrupt the formation of long fibrils.

  • Incubation:

    • Incubate the solution at room temperature (25°C) or 37°C for a designated period (e.g., 24-72 hours) to allow for the formation and maturation of the nanofibrillar network. The formation of a hydrogel may be observed at higher peptide concentrations.

Protocol 2: Characterization of this compound Nanofibers

A. Transmission Electron Microscopy (TEM)

  • Sample Preparation:

    • Place a 5-10 µL drop of the self-assembled this compound solution (from Protocol 1) onto a carbon-coated copper TEM grid.

    • Allow the sample to adsorb for 1-2 minutes.

    • Wick away the excess solution using filter paper.

    • For negative staining, apply a drop of 2% (w/v) uranyl acetate solution to the grid for 30-60 seconds.

    • Wick away the excess staining solution and allow the grid to air dry completely.

  • Imaging:

    • Image the grid using a transmission electron microscope at an appropriate accelerating voltage (e.g., 80-120 kV).

    • Acquire images at various magnifications to observe the overall morphology and fine structure of the nanofibers.

B. Atomic Force Microscopy (AFM)

  • Sample Preparation:

    • Cleave a fresh mica substrate to obtain a clean, flat surface.

    • Deposit a 10-20 µL drop of the diluted, self-assembled this compound solution onto the mica surface.

    • Allow the sample to adsorb for 5-10 minutes.

    • Gently rinse the surface with deionized water to remove any unadsorbed peptides.

    • Dry the sample under a gentle stream of nitrogen gas.

  • Imaging:

    • Image the sample in tapping mode using an atomic force microscope.

    • Use appropriate cantilevers for high-resolution imaging of soft biological materials.

    • Analyze the topography and phase images to determine the dimensions and morphology of the nanofibers.

C. Circular Dichroism (CD) Spectroscopy

  • Sample Preparation:

    • Prepare the this compound solution at the desired concentration in an appropriate buffer (e.g., PBS).

    • Induce self-assembly as described in Protocol 1.

  • Measurement:

    • Transfer the sample to a quartz cuvette with a suitable path length (e.g., 0.1-1 mm).

    • Record the CD spectrum from approximately 190 to 260 nm at a controlled temperature.

    • The resulting spectrum can be analyzed to determine the secondary structure of the self-assembled peptides. A characteristic helical conformation is expected for this compound assemblies.

Visualizations

Experimental Workflow for this compound Self-Assembly and Characterization

G cluster_prep Peptide Preparation cluster_assembly Self-Assembly cluster_char Characterization dissolve Dissolve this compound in alkaline solution (pH 10-11) ph_trigger Neutralize with PBS (pH 7.4) to initiate assembly dissolve->ph_trigger pH Trigger incubation Incubate at RT or 37°C (24-72 hours) ph_trigger->incubation tem TEM (Morphology, Diameter) incubation->tem Analysis afm AFM (Morphology, Dimensions, Stiffness) incubation->afm Analysis cd CD Spectroscopy (Secondary Structure) incubation->cd Analysis pfm PFM (Piezoelectric Properties) incubation->pfm Analysis

Caption: Workflow for inducing and characterizing this compound self-assembly.

Proposed Signaling Pathway for Cellular Response to Piezoelectric this compound Nanofibers

G cluster_stimulus External Stimulus cluster_material Piezoelectric Nanofiber cluster_cellular Cellular Response mech_stress Mechanical Stress (e.g., Ultrasound, Fluid Flow) nanofiber This compound Nanofiber mech_stress->nanofiber Induces ion_channel Ion Channel Activation (e.g., Ca2+ influx) nanofiber->ion_channel Generates Surface Charge Activates pi3k_akt PI3K/Akt Pathway ion_channel->pi3k_akt Modulates mapk MAPK Pathway ion_channel->mapk Modulates downstream Downstream Effects (Proliferation, Differentiation) pi3k_akt->downstream mapk->downstream

Caption: Plausible signaling cascade initiated by piezoelectric this compound nanofibers.

References

Application Notes and Protocols for Functionalizing Hyp-Phe-Phe for Targeted Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tripeptide Hydroxyproline-Phenylalanine-Phenylalanine (Hyp-Phe-Phe) is a promising scaffold for the development of targeted therapeutics. Its inherent properties, such as self-assembly into nanostructures, offer unique advantages for drug delivery.[1] The presence of a hydroxyl group on the N-terminal hydroxyproline provides a convenient handle for chemical modification, allowing for the conjugation of various moieties, including cytotoxic drugs, imaging agents, and targeting ligands. The Phe-Phe motif is known to drive the self-assembly of peptides into nanostructures, which can enhance drug loading and provide sustained release.[2][3][4] This document provides detailed protocols and application notes for the functionalization of this compound for targeted cancer therapy.

Data Presentation: Quantitative Analysis of a Representative Functionalized Peptide

Table 1: In Vitro Cytotoxicity of Doxorubicin-Peptide Conjugate [5]

Cell LineCompoundIC50 (µM)
K562/ADR (Doxorubicin-resistant)Doxorubicin65
K562/ADR (Doxorubicin-resistant)Doxorubicin-Peptide Conjugate3

IC50: The concentration of a drug that gives half-maximal response.

Experimental Protocols

Solid-Phase Synthesis of this compound

This protocol describes the manual solid-phase synthesis of the this compound tripeptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-Phe-Wang resin

  • Fmoc-Phe-OH

  • Fmoc-Hyp(tBu)-OH (tert-butyl protected hydroxyproline)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Solid-phase synthesis vessel

  • Shaker

Protocol:

  • Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound phenylalanine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Coupling of the second amino acid (Fmoc-Phe-OH):

    • Dissolve Fmoc-Phe-OH (3 equivalents), DIC (3 equivalents), and HOBt (3 equivalents) in DMF.

    • Add the activation mixture to the resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Repeat step 2.

  • Coupling of the third amino acid (Fmoc-Hyp(tBu)-OH):

    • Dissolve Fmoc-Hyp(tBu)-OH (3 equivalents), DIC (3 equivalents), and HOBt (3 equivalents) in DMF.

    • Add the activation mixture to the resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection: Repeat step 2.

  • Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting group (tBu).

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Centrifuge to collect the crude peptide. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized this compound peptide by mass spectrometry and analytical RP-HPLC.

Functionalization of N-terminal Hydroxyproline on Solid Support

This protocol is adapted from a method for modifying N-terminal hydroxyproline on a solid support and can be used to introduce a linker for drug conjugation.

Materials:

  • Hyp(tBu)-Phe-Phe-Resin (from step 5 of the synthesis protocol)

  • Trityl chloride (Trt-Cl)

  • Diisopropylethylamine (DIPEA)

  • DCM

  • DMF

  • Piperidine solution (20% in DMF)

  • Reagents for specific modification (e.g., Mitsunobu reaction for introducing an azide group)

  • Azide-containing alcohol (e.g., 2-azidoethanol)

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

Protocol:

  • Orthogonal Protection of Hydroxyl Group: After coupling Fmoc-Hyp(tBu)-OH, remove the Fmoc group and then protect the hydroxyl group of hydroxyproline with a trityl group by reacting the peptide-resin with Trt-Cl and DIPEA in DCM.

  • Continue Peptide Synthesis: If additional amino acids are required, continue the synthesis. For this compound, this step is not necessary.

  • Selective Deprotection of Hydroxyl Group: Remove the trityl protecting group from the hydroxyproline residue using a mild acidic condition (e.g., dilute TFA in DCM) while the peptide is still on the resin.

  • Modification of the Hydroxyl Group (Example: Azide Introduction via Mitsunobu Reaction):

    • Swell the resin in anhydrous THF.

    • Add the azide-containing alcohol (e.g., 2-azidoethanol, 5 equivalents) and PPh3 (5 equivalents) to the resin.

    • Slowly add DIAD (5 equivalents) to the mixture at 0°C.

    • Allow the reaction to proceed at room temperature for 12-16 hours.

    • Wash the resin thoroughly with THF, DMF, and DCM.

  • Cleavage and Deprotection: Cleave the modified peptide from the resin as described in the synthesis protocol. The resulting peptide will have an azide group on the N-terminal hydroxyproline, which can be used for click chemistry conjugation.

Conjugation of Doxorubicin to Azide-Modified this compound via Click Chemistry

This protocol describes a general method for conjugating an alkyne-modified drug, such as doxorubicin, to the azide-functionalized this compound peptide.

Materials:

  • Azide-modified this compound

  • Alkyne-modified Doxorubicin

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Solvent (e.g., DMF/water mixture)

  • RP-HPLC for purification

Protocol:

  • Dissolve Reactants: Dissolve the azide-modified this compound and alkyne-modified doxorubicin in a DMF/water mixture.

  • Prepare Catalyst: Prepare fresh solutions of CuSO4 and sodium ascorbate in water.

  • Initiate Click Reaction: Add the sodium ascorbate solution to the mixture of peptide and drug, followed by the addition of the CuSO4 solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by RP-HPLC.

  • Purification: Purify the this compound-Doxorubicin conjugate by RP-HPLC.

  • Characterization: Confirm the structure and purity of the final conjugate by mass spectrometry and analytical RP-HPLC.

Visualizations

Experimental Workflow for Functionalization

G cluster_synthesis Peptide Synthesis cluster_functionalization Functionalization cluster_conjugation Drug Conjugation s1 Solid-Phase Synthesis of this compound s2 Purification and Characterization s1->s2 f1 N-terminal Hydroxyl Modification (e.g., Azidation) s2->f1 Synthesized Peptide f2 Cleavage from Resin f1->f2 c1 Click Chemistry with Alkyne-Drug f2->c1 Functionalized Peptide c2 Purification of Conjugate c1->c2 end This compound Drug Conjugate c2->end Final Product

Caption: Workflow for the synthesis and functionalization of this compound.

Signaling Pathway: Targeting the HIF-1 Pathway

Hypoxia-inducible factor-1 (HIF-1) is a key transcription factor that is often overexpressed in tumors and plays a crucial role in tumor survival and progression. Peptide-based therapeutics can be designed to interfere with the HIF-1 signaling pathway.

G cluster_cell Cancer Cell Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a HIF1 HIF-1 Complex Formation HIF1a->HIF1 HIF1b HIF-1β (ARNT) HIF1b->HIF1 HRE Hypoxia Response Element (HRE) Binding HIF1->HRE Gene Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Gene Response Tumor Survival and Angiogenesis Gene->Response Therapy This compound Drug Conjugate Therapy->HIF1a Inhibition Therapy->HIF1 Disruption

References

Application Notes and Protocols for Measuring Piezoelectricity in Peptide Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the characterization of piezoelectric properties in self-assembled peptide materials. The intrinsic biocompatibility and tunable nature of peptides make them promising candidates for applications in drug delivery, tissue engineering, and bioelectronics.[1][2][3] Accurate measurement of their piezoelectric response is crucial for the rational design and application of these novel biomaterials.

Introduction to Piezoelectricity in Peptide Materials

Piezoelectricity is the ability of certain materials to generate an electric charge in response to applied mechanical stress (direct piezoelectric effect) and, conversely, to exhibit mechanical deformation when an external electric field is applied (converse piezoelectric effect).[4][5] In biological systems, piezoelectricity plays a role in processes such as bone remodeling. Self-assembled peptide nanostructures, such as nanotubes and fibrils formed from dipeptides like diphenylalanine (FF), can exhibit significant piezoelectric properties due to their non-centrosymmetric crystal structures. The ordered arrangement of peptide molecules, stabilized by hydrogen bonds and π-π stacking interactions, leads to the formation of net dipole moments that are fundamental to their piezoelectric behavior.

The piezoelectric properties of these materials are described by piezoelectric coefficients, which are tensor quantities that depend on the direction of the applied force and the measured charge. The most commonly characterized coefficients are:

  • d₃₃: The longitudinal piezoelectric coefficient, where the electrical response is measured in the same direction as the applied mechanical stress.

  • d₁₅, d₁₄: The shear piezoelectric coefficients, where the electrical response is generated by a shear stress. In the context of peptide nanotubes, d₁₅ often relates to the axial polarization.

  • g₃₃: The piezoelectric voltage coefficient, which is particularly relevant for sensor applications.

Key Measurement Techniques

The primary method for characterizing piezoelectricity at the nanoscale in peptide materials is Piezoresponse Force Microscopy (PFM) . For bulk measurements of films, a d₃₃ meter can be utilized.

Piezoresponse Force Microscopy (PFM)

PFM is a scanning probe microscopy technique based on the converse piezoelectric effect. A conductive atomic force microscopy (AFM) tip applies a localized AC voltage to the surface of the peptide material, causing it to oscillate due to the piezoelectric effect. The amplitude and phase of this oscillation provide information about the magnitude of the piezoelectric coefficient and the direction of the polarization, respectively. PFM can be used to measure both the vertical (out-of-plane) and lateral (in-plane) piezoelectric response.

d₃₃ Meter

A d₃₃ meter is used for the direct measurement of the longitudinal piezoelectric coefficient (d₃₃) in bulk samples or films. The instrument applies a known dynamic force to the material and measures the resulting charge generated. This technique is suitable for macroscale characterization of self-assembled peptide films.

Quantitative Data Summary

The following table summarizes the reported piezoelectric coefficients for various peptide materials.

Peptide MaterialStructurePiezoelectric CoefficientMeasurement TechniqueReference
Diphenylalanine (FF)Nanotubesd₃₃ = 18 pC/NPFM
Diphenylalanine (FF)Nanotubesd₁₅ = 80 ± 15 pm/VPFM
Diphenylalanine (FF)Microrodsd₃₃ = 17.9 pm/VPFM
Boc-Dip-DipCrystalsd₃₃ = 73.1 pC/NPFM
Cyclo-Glycine-Tryptophan (Cyclo-GW)Crystalsd_eff = 14.1 pC/NNot Specified
Aβ (1-42) fibrilsFibrilsd_lateral = 44.1 pC/NVector PFM
Cyclic β-peptideNanotubesd₃₃* = 1.39 ± 0.12 pm/VPFM
LysozymeFibril Filmd₃₃ = 1.4 ± 0.1 pC/Nd₃₃ Meter

Note: The units pm/V and pC/N are thermodynamically equivalent for the inverse and direct piezoelectric effects, respectively.

Experimental Protocols

Protocol 1: Piezoresponse Force Microscopy (PFM) Measurement of Peptide Nanostructures

This protocol outlines the steps for characterizing the piezoelectric properties of self-assembled peptide nanotubes or fibrils on a conductive substrate.

1. Sample Preparation:

  • Peptide Self-Assembly: Synthesize peptide nanostructures (e.g., diphenylalanine nanotubes) through a suitable self-assembly method, such as the solvent-switch method.

  • Substrate Preparation: Use a conductive and flat substrate, such as gold-coated mica or silicon wafers.

  • Deposition: Deposit the self-assembled peptide structures onto the substrate. This can be achieved by drop-casting a solution containing the nanostructures and allowing the solvent to evaporate. For aligned structures, techniques like meniscus-driven self-assembly can be employed.

2. PFM Instrumentation and Setup:

  • AFM System: Utilize an Atomic Force Microscope equipped with a PFM module.

  • Conductive Probe: Use a conductive AFM probe (e.g., platinum or diamond-coated silicon) with a known spring constant.

  • Electrical Connections: Apply the AC modulation voltage to the conductive tip, and ground the sample stage.

3. PFM Imaging and Measurement:

  • Topographical Imaging: Initially, obtain a topographical image of the peptide nanostructures in contact mode or a non-destructive mode like HybriD PFM to identify suitable areas for measurement.

  • PFM Data Acquisition:

    • Apply an AC voltage (V_ac) between the conductive tip and the sample. The frequency of the AC voltage should be chosen to be away from the contact resonance of the cantilever-sample system.

    • Simultaneously record the topography, PFM amplitude, and PFM phase signals. The PFM amplitude is proportional to the magnitude of the piezoelectric coefficient, while the PFM phase provides information about the polarization direction.

    • For vector PFM, which allows for the simultaneous measurement of vertical and lateral piezoresponse, the cantilever's deflection and torsion are monitored.

4. Data Analysis and Quantification:

  • Qualitative Analysis: The PFM phase image reveals the ferroelectric domain structure, with different phases (typically 180° apart) corresponding to opposite polarization directions. The PFM amplitude image highlights regions with a strong piezoelectric response.

  • Quantitative Analysis (d₃₃ Measurement):

    • To obtain a quantitative value of the effective longitudinal piezoelectric coefficient (d₃₃_eff), apply a DC bias sweep in addition to the AC modulation voltage and record the resulting PFM amplitude.

    • The slope of the PFM amplitude versus DC bias plot gives the d₃₃_eff.

    • Calibration of the cantilever's optical lever sensitivity is required for accurate quantification. This can be done by measuring on a standard piezoelectric sample with a known d₃₃, such as periodically poled lithium niobate (PPLN).

Protocol 2: Bulk d₃₃ Measurement of Peptide Films

This protocol is for measuring the average longitudinal piezoelectric coefficient of a self-assembled peptide film.

1. Sample Preparation:

  • Film Fabrication: Prepare a continuous and relatively thick film of the peptide material on a conductive substrate.

  • Electrode Deposition: Deposit a top electrode (e.g., gold or silver) onto the peptide film to ensure uniform application of force and charge collection.

2. d₃₃ Meter Measurement:

  • Instrument Setup: Use a commercially available d₃₃ meter.

  • Sample Mounting: Place the peptide film with top and bottom electrodes between the probes of the d₃₃ meter.

  • Measurement: The instrument applies a low-frequency mechanical force of a known magnitude and measures the generated charge. The d₃₃ value is then directly displayed by the instrument.

  • Data Collection: Take measurements at multiple points on the film to obtain an average d₃₃ value and assess the uniformity of the film's piezoelectric response.

Visualizations

Experimental Workflow for PFM Measurement

PFM_Workflow cluster_prep Sample Preparation cluster_measurement PFM Measurement cluster_analysis Data Analysis peptide_synthesis Peptide Self-Assembly deposition Deposition of Peptides on Substrate peptide_synthesis->deposition substrate_prep Conductive Substrate Preparation substrate_prep->deposition topo_scan Topographical Scan deposition->topo_scan pfm_scan PFM Scan (Apply AC Voltage) topo_scan->pfm_scan data_acq Acquire Topography, Amplitude, and Phase Data pfm_scan->data_acq qual_analysis Qualitative Analysis (Domain Imaging) data_acq->qual_analysis quant_analysis Quantitative Analysis (d₃₃ Calculation) data_acq->quant_analysis calibration Calibration with Standard quant_analysis->calibration

Caption: Workflow for Piezoresponse Force Microscopy (PFM) measurement of peptide materials.

Conceptual Signaling Pathway for Piezoelectric Biomaterials in Tissue Engineering

Piezo_Signaling cluster_stimulus Mechanical Stimulus cluster_material Peptide Biomaterial cluster_response Cellular Response mech_stress Mechanical Stress (e.g., physiological movement) peptide_scaffold Piezoelectric Peptide Scaffold mech_stress->peptide_scaffold surface_charge Generation of Surface Charges peptide_scaffold->surface_charge Direct Piezoelectric Effect ion_channel Modulation of Ion Channels surface_charge->ion_channel gene_expression Altered Gene Expression ion_channel->gene_expression cell_behavior Enhanced Cell Proliferation & Differentiation gene_expression->cell_behavior tissue_regen Tissue Regeneration cell_behavior->tissue_regen

Caption: Conceptual pathway of piezoelectricity-induced cell stimulation for tissue regeneration.

References

Troubleshooting & Optimization

Hyp-Phe-Phe Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of the tripeptide Hyp-Phe-Phe (Hydroxyproline-Phenylalanine-Phenylalanine). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving synthesis yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the best overall strategy for synthesizing this compound?

A1: For a short peptide like this compound, Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the most common and efficient method.[1] It simplifies the purification process by allowing excess reagents and by-products to be washed away after each step, while the growing peptide remains attached to a solid resin support.[1] Solution-phase synthesis is also possible but can involve more complex purification steps, especially for scaling up.[2][3]

Q2: Which protecting group should I use for the hydroxyl group of Hydroxyproline (Hyp)?

A2: In Fmoc-based SPPS, the tert-butyl (tBu) ether is the preferred protecting group for the hydroxyl moiety of Hyp [Fmoc-Hyp(tBu)-OH].[4] This group is stable under the mildly basic conditions used for Fmoc removal (e.g., piperidine in DMF) and is cleanly removed during the final acid cleavage from the resin (e.g., with Trifluoroacetic acid - TFA). Using an unprotected Hyp [Fmoc-Hyp-OH] is also possible, but may require specific strategies to prevent side reactions.

Q3: Do I need a side-chain protecting group for Phenylalanine (Phe)?

A3: No, the side chain of Phenylalanine is chemically inert under standard SPPS conditions and does not require a protecting group.

Q4: What are common causes of low yield in this compound synthesis?

A4: Low yields can stem from several factors:

  • Incomplete Coupling Reactions: The two consecutive Phenylalanine residues can present steric hindrance, and their hydrophobicity may lead to peptide aggregation on the resin, impeding subsequent reactions.

  • Peptide Aggregation: The hydrophobic nature of the Phe-Phe motif can cause the growing peptide chains to aggregate on the solid support, blocking reactive sites.

  • Suboptimal Cleavage: Inefficient cleavage from the resin or degradation of the peptide during this final step can significantly reduce the isolated yield.

  • Purification Losses: The inherent hydrophobicity of this compound can make purification by reverse-phase HPLC challenging, sometimes leading to poor recovery.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of this compound.

Problem 1: Low or Incomplete Coupling Efficiency

Q: My coupling reaction is incomplete, as indicated by a positive Kaiser test. How can I improve it?

A: Incomplete coupling is a frequent issue, especially when adding the second Phe and the final Hyp residue due to steric hindrance and potential aggregation.

  • Solution 1: Extend Reaction Time & Double Couple: Increase the coupling reaction time from the standard 1-2 hours to 4 hours. If the coupling is still incomplete, perform a "double coupling" by draining the reaction vessel and adding a fresh solution of activated amino acid and coupling reagents for another 1-2 hours.

  • Solution 2: Use a More Powerful Coupling Reagent: If you are using a standard carbodiimide reagent like DIC with HOBt, switching to a more potent aminium/uronium or phosphonium salt-based reagent can improve efficiency. HATU, HCTU, and PyBOP are excellent choices for difficult couplings as they form highly reactive activated esters.

  • Solution 3: Increase Temperature: Applying heat, either through conventional heating to 40-50°C or by using a microwave-assisted peptide synthesizer, can provide the energy needed to overcome steric hindrance and disrupt aggregation, thereby increasing reaction speed and completion. Care must be taken, as excessive heat can increase the risk of side reactions like racemization.

Problem 2: Peptide Aggregation on Resin

Q: I suspect peptide aggregation is causing low yields. What are the signs and how can I mitigate this?

A: Signs of aggregation include a shrinking or clumping of the resin bed and consistently poor coupling/deprotection steps. The hydrophobic Phe-Phe sequence is prone to forming secondary structures that lead to aggregation.

  • Solution 1: Change the Synthesis Solvent: While DMF is standard, solvents like N-Methyl-2-pyrrolidone (NMP) or a "magic mixture" of DCM/DMF/NMP (1:1:1) have better solvating properties and can disrupt the intermolecular hydrogen bonds that cause aggregation.

  • Solution 2: Use Chaotropic Agents: Adding chaotropic salts like LiCl (0.5 M) to the coupling and deprotection steps can help break up secondary structures.

  • Solution 3: Incorporate Pseudoproline Dipeptides: Although less practical for a tripeptide, for longer sequences containing motifs like this, using pseudoproline dipeptides can temporarily disrupt the peptide backbone, preventing aggregation. This is a common strategy for "difficult sequences".

Problem 3: Side Reactions and Impurities

Q: My final product shows significant impurities after cleavage, particularly a product with +164 Da. What is happening?

A: Impurities can arise from several sources. A +164 Da adduct, for example, can occur if the 4-hydroxymethylphenoxyacetamide (HMPA) linker is cleaved and reacts with the peptide.

  • Solution 1: Optimize Cleavage Cocktail and Scavengers: Ensure your cleavage cocktail is fresh and contains the appropriate scavengers. For a simple peptide like this compound, a standard mixture of 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS) is usually sufficient. TIS protects against side reactions involving any residual protecting groups.

  • Solution 2: Control Cleavage Time and Temperature: Perform the cleavage reaction at room temperature for 2-3 hours. Over-extending the cleavage time can lead to peptide degradation.

  • Solution 3: Ensure High-Quality Reagents: Use high-purity amino acid derivatives and peptide synthesis-grade solvents. Impurities in reagents can lead to unexpected side products.

Problem 4: Difficulty with Final Product Purification

Q: The crude peptide has poor solubility in the HPLC mobile phase, leading to low recovery. How can I improve purification?

A: The hydrophobicity of this compound can make it challenging to purify using standard reverse-phase HPLC protocols.

  • Solution 1: Modify the Mobile Phase: If the peptide precipitates upon injection, consider adding a small percentage of an organic solvent like isopropanol or using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) in your sample preparation to improve solubility. Be cautious, as this can affect retention time and peak shape.

  • Solution 2: Use an Alternative Purification Strategy: For highly hydrophobic peptides, precipitation and washing can sometimes yield a product of sufficient purity without the need for HPLC. After cleavage and precipitation in cold ether, the crude peptide can be washed with diethyl ether to remove organic scavengers, followed by lyophilization.

Data and Protocols

Table 1: Protecting Groups for this compound Synthesis (Fmoc Strategy)
Amino AcidFunctional GroupRecommended Protecting GroupCleavage ConditionReference
HypSide-Chain Hydroxyltert-Butyl (tBu)High % TFA (e.g., 95%)
Pheα-AminoFmoc20% Piperidine in DMF
Pheα-AminoFmoc20% Piperidine in DMF
Table 2: Comparison of Common Coupling Reagents
ReagentTypeAdvantagesDisadvantagesReference
DIC/HOBt CarbodiimideCost-effective, low racemization with HOBt.Slower than onium salts; can form insoluble urea byproduct (DCU with DCC).
HBTU/TBTU Aminium/UroniumFast, efficient, widely used in automated synthesizers.Can cause guanidinylation of the free N-terminus if used in excess.
HATU Aminium/UroniumHighly efficient, excellent for sterically hindered couplings, low racemization.More expensive than HBTU.
PyBOP PhosphoniumHigh coupling efficiency, does not cause guanidinylation.Solutions in DMF are less stable than uronium salts.

Detailed Experimental Protocol: Fmoc-SPPS of this compound

This protocol outlines the manual synthesis of H-Hyp-Phe-Phe-NH₂ on a Rink Amide resin.

1. Resin Preparation:

  • Swell Rink Amide resin (e.g., 0.5 mmol/g loading) in DMF for 1 hour in a reaction vessel.

  • Drain the DMF.

2. First Amino Acid Coupling (Fmoc-Phe-OH):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling:

    • In a separate vial, pre-activate Fmoc-Phe-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 2-5 minutes.

    • Add the activation mixture to the resin.

    • Agitate at room temperature for 2 hours.

    • Perform a Kaiser test to check for completion (should be negative/blue). If positive/yellow, repeat the coupling step.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

3. Second Amino Acid Coupling (Fmoc-Phe-OH):

  • Repeat the Fmoc deprotection, washing, and coupling steps as described in step 2, using Fmoc-Phe-OH.

4. Third Amino Acid Coupling (Fmoc-Hyp(tBu)-OH):

  • Repeat the Fmoc deprotection, washing, and coupling steps as described in step 2, using Fmoc-Hyp(tBu)-OH.

5. Final Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the final Fmoc group.

  • Wash the resin with DMF (5x), DCM (5x), and finally with methanol (3x).

  • Dry the resin under vacuum.

6. Cleavage and Deprotection:

  • Prepare a cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS.

  • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

  • Agitate at room temperature for 3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate dropwise into a large volume of ice-cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

7. Purification and Analysis:

  • Purify the crude peptide using reverse-phase HPLC.

  • Analyze the final product by LC-MS to confirm identity and purity.

Visualizations

Experimental Workflow for this compound Synthesis

spss_workflow start Start: Rink Amide Resin deprot1 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprot1 wash1 Wash (DMF/DCM) deprot1->wash1 couple1 2. Couple Fmoc-Phe-OH (HBTU/DIPEA) wash1->couple1 wash2 Wash couple1->wash2 deprot2 3. Fmoc Deprotection wash2->deprot2 wash3 Wash deprot2->wash3 couple2 4. Couple Fmoc-Phe-OH wash3->couple2 wash4 Wash couple2->wash4 deprot3 5. Fmoc Deprotection wash4->deprot3 wash5 Wash deprot3->wash5 couple3 6. Couple Fmoc-Hyp(tBu)-OH wash5->couple3 wash6 Wash couple3->wash6 final_deprot 7. Final Fmoc Deprotection wash6->final_deprot cleavage 8. Cleavage from Resin (95% TFA Cocktail) final_deprot->cleavage purify 9. Precipitation & Purification (HPLC) cleavage->purify end_node Final Product: H-Hyp-Phe-Phe-NH₂ purify->end_node

Caption: General workflow for the Solid-Phase Peptide Synthesis (SPPS) of this compound.

Troubleshooting Flowchart for Low Synthesis Yield

troubleshooting_yield start Problem: Low Crude Yield check_coupling Check Coupling Steps (Kaiser Test) start->check_coupling incomplete Coupling Incomplete check_coupling->incomplete Test Positive complete Coupling Complete check_coupling->complete Test Negative solution_coupling1 Solution: 1. Double Couple 2. Use Stronger Reagent (HATU) 3. Increase Temperature incomplete->solution_coupling1 check_aggregation Assess for Aggregation (Resin Clumping, Poor Swelling) complete->check_aggregation aggregation_yes Aggregation Likely check_aggregation->aggregation_yes Yes aggregation_no No Obvious Aggregation check_aggregation->aggregation_no No solution_aggregation Solution: 1. Switch Solvent to NMP 2. Add Chaotropic Agents (LiCl) aggregation_yes->solution_aggregation check_cleavage Review Cleavage/Purification aggregation_no->check_cleavage solution_cleavage Solution: 1. Optimize Cleavage Time 2. Check Scavengers 3. Modify HPLC Protocol check_cleavage->solution_cleavage

Caption: A decision-making flowchart for troubleshooting low yield in peptide synthesis.

Simplified HBTU Coupling Mechanism

coupling_mechanism cluster_reactants Reactants cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_AA Fmoc-AA-COOH plus1 + Fmoc_AA->plus1 HBTU HBTU HBTU->plus1 Active_Ester Active Ester (Fmoc-AA-OBt) plus2 + Active_Ester->plus2 Peptide_NH2 H₂N-Peptide-Resin Peptide_NH2->plus2 New_Peptide Fmoc-AA-NH-Peptide-Resin plus1->Active_Ester + DIPEA plus2->New_Peptide Nucleophilic Attack

Caption: Simplified mechanism of peptide bond formation using HBTU as a coupling reagent.

References

Technical Support Center: Hyp-Phe-Phe Peptide Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of the Hyp-Phe-Phe tripeptide.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying the this compound peptide?

A1: The primary challenges in purifying this compound stem from its physicochemical properties. The presence of two phenylalanine residues imparts significant hydrophobicity, which can lead to:

  • Poor Solubility: The peptide has low solubility in aqueous solutions, making sample preparation for chromatography challenging.

  • Aggregation: Hydrophobic peptides like this compound have a tendency to self-assemble and aggregate, which can result in low yield, poor peak shape, and difficulty in purification.[1]

  • Strong Retention: The hydrophobicity causes strong retention on reversed-phase HPLC columns, often requiring high concentrations of organic solvent for elution.

Q2: What are the common impurities I might encounter during this compound purification?

A2: Impurities can originate from various stages of solid-phase peptide synthesis (SPPS). Common impurities include:

  • Deletion Sequences: Peptides missing one of the amino acids (e.g., Hyp-Phe or Phe-Phe).

  • Truncation Sequences: Peptides where the synthesis was prematurely terminated.

  • Incompletely Deprotected Sequences: Peptides that still have protecting groups attached to the N-terminus or the hydroxyl group of hydroxyproline. It is recommended to protect the hydroxyl group of hydroxyproline during synthesis to prevent side reactions.[2]

  • Side-Reaction Products: Impurities formed from various side reactions. For hydroxyproline, this could include dehydration or other modifications if the hydroxyl group is not properly protected.

  • Residual Reagents: Leftover reagents from the synthesis and cleavage process, such as trifluoroacetic acid (TFA).

Q3: What is a suitable starting method for HPLC purification of this compound?

A3: A good starting point for purifying this compound is reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A gradient of acetonitrile in water with an ion-pairing agent like trifluoroacetic acid (TFA) is typically effective for separating hydrophobic peptides.[3][4]

Q4: How can I improve the solubility of my crude this compound sample before HPLC injection?

A4: Due to its low aqueous solubility, dissolving the crude peptide directly in the initial mobile phase can be difficult. Here are some strategies:

  • Use a Strong Organic Solvent: First, dissolve the peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or 80% acetic acid in water before diluting it with the initial mobile phase.

  • Sonication: Use a sonicator to aid in the dissolution of the peptide.

  • Sample Diluent: Prepare the sample in a solution that contains a higher percentage of organic solvent than the initial gradient conditions, but be mindful that this can affect peak shape if not done carefully.

Troubleshooting Guides

This section provides solutions to specific issues you might encounter during the purification of this compound.

Issue 1: Poor Peak Shape (Broadening or Tailing) in HPLC Chromatogram
  • Possible Cause 1: Peptide Aggregation.

    • Solution:

      • Optimize Sample Preparation: Ensure the peptide is fully dissolved before injection. Try using a stronger initial solvent or sonicating the sample.

      • Lower Sample Concentration: Inject a more dilute sample to reduce on-column aggregation.

      • Increase Column Temperature: Raising the column temperature (e.g., to 40-60 °C) can sometimes disrupt aggregates and improve peak shape.

  • Possible Cause 2: Secondary Interactions with the Stationary Phase.

    • Solution:

      • Adjust Mobile Phase Modifier: Ensure a sufficient concentration of an ion-pairing agent like TFA (typically 0.1%) in both mobile phases (A and B). This helps to mask residual silanol groups on the silica-based column and reduce tailing.

  • Possible Cause 3: Inappropriate Gradient.

    • Solution:

      • Shallow Gradient: For hydrophobic peptides, a shallower gradient (e.g., a slower increase in the percentage of organic solvent) can improve resolution and peak shape.

Issue 2: Low or No Recovery of the Peptide
  • Possible Cause 1: Poor Solubility in Mobile Phase.

    • Solution:

      • Increase Organic Content: The peptide may be precipitating on the column. Ensure the gradient goes to a high enough percentage of organic solvent to elute the peptide.

      • Alternative Solvents: If acetonitrile is not effective, consider using other organic solvents like isopropanol or a combination of solvents.

  • Possible Cause 2: Irreversible Adsorption to the Column.

    • Solution:

      • Column Choice: A column with a different stationary phase (e.g., C8 or a phenyl-hexyl column) might provide better recovery.

      • Column Wash: After the gradient, include a high organic wash step (e.g., 95-100% acetonitrile) to elute any strongly retained peptide.

Issue 3: Co-elution of Impurities with the Main Peak
  • Possible Cause 1: Similar Hydrophobicity of Impurities.

    • Solution:

      • Optimize Gradient: A shallower gradient around the elution time of the main peak can help to resolve closely eluting impurities.

      • Change Selectivity:

        • Mobile Phase pH: Changing the pH of the mobile phase (if using a pH-stable column) can alter the ionization state of the peptide and impurities, leading to different retention times.

        • Different Organic Solvent: Switching from acetonitrile to methanol or isopropanol can change the selectivity of the separation.

        • Different Column: Using a column with a different stationary phase can provide alternative selectivity.

Data Presentation

Table 1: Solubility of this compound
SolventConcentrationSolubility
WaterNot specifiedInsoluble
DMSONot specifiedInsoluble
80% Acetic Acid / Water50 mg/mLSoluble

Note: This data is based on available information and may vary depending on the specific salt form and purity of the peptide.

Experimental Protocols

Protocol 1: Sample Preparation for HPLC Purification
  • Weighing: Accurately weigh the crude lyophilized this compound peptide.

  • Initial Dissolution: Add a minimal volume of 80% acetic acid in water to the peptide to achieve a high concentration (e.g., 50 mg/mL). Vortex or sonicate until the peptide is fully dissolved.

  • Dilution: Dilute the concentrated stock solution with the initial HPLC mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a final concentration suitable for injection (e.g., 1-10 mg/mL).

  • Filtration: Filter the final peptide solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Protocol 2: Reversed-Phase HPLC Purification of this compound

This protocol provides a starting point for method development. Optimization will likely be required.

Table 2: HPLC Parameters

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 5-60% B over 30 min20-50% B over 40 min
Flow Rate 1.0 mL/min20.0 mL/min
Detection 220 nm220 nm
Injection Volume 10-20 µL1-5 mL
Column Temperature Ambient (or 40 °C)Ambient (or 40 °C)

Methodology:

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% A, 5% B for analytical; 80% A, 20% B for preparative) until a stable baseline is achieved.

  • Injection: Inject the prepared and filtered sample onto the column.

  • Elution: Run the specified gradient.

  • Fraction Collection (Preparative): Begin collecting fractions as the main peak starts to elute. Collect fractions across the entire peak.

  • Column Wash: After the gradient, wash the column with a high percentage of Mobile Phase B (e.g., 95%) for at least 5-10 column volumes to remove any strongly bound components.

  • Re-equilibration: Re-equilibrate the column with the initial mobile phase conditions before the next injection.

  • Fraction Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity specifications. Remove the acetonitrile using a rotary evaporator and then lyophilize the aqueous solution to obtain the purified peptide as a powder.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Purification cluster_start cluster_problem Problem Identification cluster_issues Specific Issues cluster_solutions_peakshape Solutions for Poor Peak Shape cluster_solutions_recovery Solutions for Low Recovery cluster_solutions_coelution Solutions for Co-elution cluster_end Start Start Purification Problem Poor HPLC Result? Start->Problem PeakShape Poor Peak Shape (Broad/Tailing) Problem->PeakShape Yes LowRecovery Low/No Recovery Problem->LowRecovery Yes Coelution Co-elution of Impurities Problem->Coelution Yes End Pure Peptide Problem->End No Sol_PS1 Optimize Sample Prep (Solvent, Sonication) PeakShape->Sol_PS1 Sol_PS2 Lower Sample Conc. PeakShape->Sol_PS2 Sol_PS3 Increase Column Temp. PeakShape->Sol_PS3 Sol_PS4 Adjust Mobile Phase (TFA concentration) PeakShape->Sol_PS4 Sol_LR1 Increase Organic Content in Gradient LowRecovery->Sol_LR1 Sol_LR2 Try Alternative Solvent (e.g., Isopropanol) LowRecovery->Sol_LR2 Sol_LR3 Change Column Type (C8, Phenyl) LowRecovery->Sol_LR3 Sol_CE1 Optimize Gradient (shallower) Coelution->Sol_CE1 Sol_CE2 Change Mobile Phase pH Coelution->Sol_CE2 Sol_CE3 Change Organic Solvent Coelution->Sol_CE3 Sol_PS1->Problem Re-evaluate Sol_PS2->Problem Re-evaluate Sol_PS3->Problem Re-evaluate Sol_PS4->Problem Re-evaluate Sol_LR1->Problem Re-evaluate Sol_LR2->Problem Re-evaluate Sol_LR3->Problem Re-evaluate Sol_CE1->Problem Re-evaluate Sol_CE2->Problem Re-evaluate Sol_CE3->Problem Re-evaluate

Caption: Troubleshooting workflow for common issues in this compound purification.

ExperimentalWorkflow Experimental Workflow for this compound HPLC Purification cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification cluster_end Prep1 Weigh Crude Peptide Prep2 Dissolve in 80% Acetic Acid/Water Prep1->Prep2 Prep3 Dilute with Initial Mobile Phase Prep2->Prep3 Prep4 Filter Sample (0.22 µm) Prep3->Prep4 HPLC1 Equilibrate C18 Column Prep4->HPLC1 Prepared Sample HPLC2 Inject Sample HPLC1->HPLC2 HPLC3 Run Gradient Elution HPLC2->HPLC3 HPLC4 Collect Fractions HPLC3->HPLC4 Post1 Analyze Fraction Purity (Analytical HPLC) HPLC4->Post1 Collected Fractions Post2 Pool Pure Fractions Post1->Post2 Purity Confirmed Post3 Remove Organic Solvent Post2->Post3 Post4 Lyophilize Post3->Post4 End Purified this compound Post4->End

Caption: Step-by-step workflow for the HPLC purification of this compound.

References

Technical Support Center: Optimizing Hyp-Phe-Phe Self-Assembly

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the self-assembly of the tripeptide Hydroxyproline-Phenylalanine-Phenylalanine (Hyp-Phe-Phe). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to facilitate successful experimentation.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the self-assembly of this compound.

Q1: What is the underlying mechanism of this compound self-assembly?

A1: The self-assembly of this compound is primarily driven by a combination of non-covalent interactions. The phenylalanine residues facilitate aromatic π-π stacking, creating a core stabilizing force. Additionally, hydrogen bonding between the peptide backbones contributes to the formation of ordered, hierarchical structures.[1][2] The resulting architecture is often characterized by helical-like sheets that form a cross-helical structure.[2]

Q2: What types of nanostructures can this compound form?

A2: this compound has been shown to self-assemble into fibrillar nanostructures.[1] These fibrils can further entangle to form a three-dimensional network, leading to the formation of a hydrogel under appropriate conditions. The final morphology can be influenced by factors such as peptide concentration, pH, and temperature.

Q3: Why is the hydroxyproline residue important?

A3: The hydroxyproline residue, a key component of collagen, can influence the peptide's conformation and stability. The hydroxyl group can participate in hydrogen bonding, potentially affecting the packing of the self-assembled structures. While detailed studies on the specific role of Hyp in this compound self-assembly are ongoing, it is known to be crucial for the piezoelectric properties of the resulting biomaterial.[2]

Q4: What are the potential applications of self-assembled this compound?

A4: Due to its ordered structure and biocompatibility, self-assembled this compound is a promising material for various biomedical applications. Its notable piezoelectric properties make it a candidate for use in biosensors, energy harvesting devices, and for tissue engineering scaffolds that respond to mechanical stimuli.

II. Troubleshooting and Optimization Guide

This section provides a structured approach to optimizing the experimental conditions for this compound self-assembly and hydrogelation, along with troubleshooting for common issues.

Guided Optimization Workflow

The following diagram outlines the general workflow for optimizing the self-assembly of this compound.

G cluster_0 Optimization Workflow Start Start Dissolve Peptide Dissolve this compound in appropriate solvent Start->Dissolve Peptide pH Screen Perform pH Screen Dissolve Peptide->pH Screen Concentration Screen Determine Minimum Gelling Concentration (MGC) pH Screen->Concentration Screen Temperature Study Conduct Temperature Optimization Concentration Screen->Temperature Study Characterization Characterize Assemblies (e.g., TEM, Rheology) Temperature Study->Characterization End End Characterization->End

A general workflow for optimizing this compound self-assembly.
A. Peptide Dissolution

A critical first step is achieving a homogenous, monomeric solution of the peptide.

Experimental Protocol:

  • Solvent Selection: Due to the hydrophobic nature of the phenylalanine residues, dissolving this compound directly in aqueous buffers can be challenging.

    • Primary Recommendation: Start by dissolving the lyophilized peptide in a small amount of an organic solvent such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or dimethyl sulfoxide (DMSO).

    • Alternative: For some hydrophobic peptides, dissolving in a basic aqueous solution (e.g., pH 10-11) can aid in solubilization by deprotonating the carboxylic acid group.

  • Dissolution Procedure:

    • Weigh the desired amount of this compound powder.

    • Add the chosen solvent and gently vortex or sonicate until the peptide is fully dissolved. Visually inspect for any particulate matter.

    • If using an organic solvent, this stock solution can then be diluted into the desired aqueous buffer to initiate self-assembly.

Troubleshooting:

  • Q: My peptide won't dissolve in aqueous buffer.

    • A: This is expected for many hydrophobic peptides. Use a small amount of HFIP or DMSO to first dissolve the peptide before diluting into your buffer. Be aware that the final concentration of the organic solvent should be kept low to minimize its effect on self-assembly.

  • Q: I see a precipitate immediately after adding the peptide to the buffer.

    • A: This indicates that the peptide is crashing out of solution. Try a lower final peptide concentration or a different co-solvent system. Alternatively, if dissolving at a high pH, ensure the pH of the final solution remains in a range where the peptide is soluble before triggering assembly.

B. pH Optimization

The pH of the solution is a critical factor that influences the charge state of the peptide's termini and, consequently, the electrostatic interactions that can either promote or inhibit self-assembly.

Experimental Protocol:

  • Prepare a Peptide Stock Solution: Dissolve this compound in an appropriate solvent as described above to create a concentrated stock solution.

  • Prepare a Series of Buffers: Prepare a range of buffers with varying pH values (e.g., from pH 3 to pH 10). Common buffers include citrate (pH 3-6), phosphate (pH 6-8), and borate (pH 8-10).

  • Initiate Self-Assembly: Add a small aliquot of the peptide stock solution to each buffer to achieve the desired final peptide concentration. Gently mix.

  • Incubation and Observation: Incubate the samples at a constant temperature (e.g., room temperature or 37°C) and observe for signs of gelation over time (e.g., 1, 4, and 24 hours). Gelation can be assessed using the vial inversion test (a stable gel will not flow when the vial is inverted).

Data Presentation:

pHObservation at 1hObservation at 4hObservation at 24h
3.0Clear SolutionClear SolutionClear Solution
4.0TurbidTurbidPrecipitate
5.0TurbidWeak GelOpaque Gel
6.0Clear SolutionWeak GelTranslucent Gel
7.0Clear SolutionClear SolutionWeak Gel
8.0Clear SolutionClear SolutionClear Solution
9.0Clear SolutionClear SolutionClear Solution
10.0Clear SolutionClear SolutionClear Solution

Troubleshooting:

  • Q: No gel formation is observed at any pH.

    • A: The peptide concentration may be too low. Try repeating the experiment with a higher peptide concentration. Alternatively, the ionic strength of the buffer may be influencing assembly. Try preparing the peptide in deionized water and adjusting the pH with dilute HCl or NaOH.

  • Q: The peptide precipitates at all pH values.

    • A: The peptide concentration may be too high, leading to rapid aggregation and precipitation rather than ordered self-assembly. Try a lower peptide concentration.

C. Concentration Optimization (Determining Minimum Gelling Concentration - MGC)

The MGC is the lowest concentration of the peptide required to form a stable, self-supporting hydrogel.

Experimental Protocol:

  • Select Optimal pH: Based on the pH screen, choose the pH at which the most robust gel formation was observed.

  • Prepare a Peptide Stock Solution: Prepare a concentrated stock solution of this compound.

  • Create a Dilution Series: Prepare a series of dilutions of the peptide stock solution in the optimal buffer to create a range of final peptide concentrations (e.g., from 0.1% to 5% w/v).

  • Incubation and Assessment: Incubate the samples and assess gelation using the vial inversion test at set time points. The MGC is the lowest concentration at which a stable gel is formed.

Data Presentation:

Peptide Concentration (% w/v)Gel Formation (24h)
0.1No
0.5No
1.0Yes (Weak Gel)
2.0Yes (Stable Gel)
3.0Yes (Stable Gel)
4.0Yes (Stable Gel)
5.0Yes (Stable Gel)

Troubleshooting:

  • Q: The gel is very weak even at high concentrations.

    • A: The incubation time may be insufficient. Allow for longer incubation periods. Temperature can also play a role; consider the temperature optimization step.

  • Q: How can I quantitatively assess the strength of the gel?

    • A: Rheology is the standard method for characterizing the mechanical properties of hydrogels. An oscillatory frequency sweep can determine the storage modulus (G') and loss modulus (G''), with G' > G'' indicating a gel-like material.

D. Temperature Optimization

Temperature can affect the kinetics of self-assembly and the final mechanical properties of the hydrogel.

Experimental Protocol:

  • Prepare Samples: Prepare identical samples of this compound at the optimal pH and a concentration above the MGC.

  • Incubate at Different Temperatures: Incubate the samples at a range of temperatures (e.g., 4°C, room temperature, 37°C, 50°C).

  • Monitor Gelation: Observe the rate of gelation and the final appearance of the gels at each temperature.

  • Thermal Stability (Optional): Once gels are formed, their thermal stability can be assessed by gradually increasing the temperature and observing the temperature at which the gel transitions back to a solution (the gel-sol transition temperature).

Data Presentation:

Incubation Temperature (°C)Time to Gelation (h)Gel Appearance
4> 24Clear Solution
25 (Room Temp)8Translucent, Stable Gel
374Opaque, Stable Gel
502Opaque, Weaker Gel

Troubleshooting:

  • Q: Gelation is very slow at room temperature.

    • A: Increasing the temperature may accelerate the self-assembly process. However, be aware that higher temperatures can sometimes lead to less ordered structures.

  • Q: My gel melts at physiological temperature (37°C).

    • A: This indicates low thermal stability. You may need to screen for conditions (e.g., different pH or higher concentration) that result in a more stable hydrogel.

E. Characterization of Self-Assembled Structures

Once optimal conditions are established, it is important to characterize the resulting nanostructures and hydrogel properties.

Key Experimental Protocols:

  • Transmission Electron Microscopy (TEM): To visualize the morphology of the self-assembled nanostructures (e.g., fibrils, ribbons).

    • Protocol: A dilute solution of the self-assembled peptide is applied to a TEM grid, negatively stained (e.g., with uranyl acetate), and allowed to dry before imaging.

  • Circular Dichroism (CD) Spectroscopy: To determine the secondary structure of the peptide in its assembled state. The presence of β-sheet or helical structures can be identified by characteristic spectral features.

    • Protocol: A solution of the self-assembled peptide is placed in a quartz cuvette, and the CD spectrum is recorded.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of specific secondary structures through analysis of the amide I band.

    • Protocol: A sample of the hydrogel or dried self-assembled peptide is analyzed.

  • Rheology: To measure the viscoelastic properties of the hydrogel, including the storage modulus (G') and loss modulus (G'').

    • Protocol: The hydrogel is placed on the rheometer, and oscillatory measurements are performed.

III. General Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Inconsistent Gelation - Inaccurate peptide concentration- Variations in pH- Incomplete initial dissolution- Use a precise method for peptide quantification.- Ensure accurate and consistent buffer preparation.- Confirm complete dissolution of the peptide stock before use.
Air Bubbles in Hydrogel - Trapped air during mixing- Gently mix the peptide solution.- Centrifuge the solution at a low speed to remove bubbles before gelation.
Hydrogel Syneresis (Shrinking and Expelling Water) - Overly rapid self-assembly- Unstable network formation- Try a slower gelation method (e.g., lower temperature, slower pH change).- Adjust the peptide concentration or pH to form a more stable network.

IV. Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between key experimental parameters and the resulting properties of the self-assembled this compound material.

G cluster_1 Factors Influencing Self-Assembly pH pH SelfAssembly Self-Assembly (Kinetics & Thermodynamics) pH->SelfAssembly Concentration Concentration Concentration->SelfAssembly Temperature Temperature Temperature->SelfAssembly Solvent Solvent Solvent->SelfAssembly Nanostructure Nanostructure (Morphology, Secondary Structure) SelfAssembly->Nanostructure Hydrogel Hydrogel Properties (Mechanical Strength, Stability) Nanostructure->Hydrogel

Relationship between experimental parameters and material properties.

References

Technical Support Center: Solid-Phase Peptide Synthesis of Hyp-Phe-Phe

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the solid-phase peptide synthesis (SPPS) of the tripeptide Hyp-Phe-Phe.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the solid-phase synthesis of this compound?

A1: The primary challenges stem from the unique characteristics of the constituent amino acids:

  • Diketopiperazine (DKP) Formation: The N-terminal Hydroxyproline (Hyp), a secondary amino acid, makes the dipeptide intermediate (Phe-Hyp-resin) susceptible to intramolecular cyclization, leading to the formation of a diketopiperazine and truncation of the peptide chain.

  • Aggregation: The presence of two consecutive hydrophobic Phenylalanine (Phe) residues can lead to peptide aggregation on the solid support. This can hinder reagent access, resulting in incomplete coupling and deprotection steps.[1]

  • Racemization: Phenylalanine is susceptible to racemization during the activation step of the coupling reaction, which can lead to diastereomeric impurities in the final product.[2]

  • Side-chain Protection of Hyp: The hydroxyl group of Hyp requires protection to prevent unwanted side reactions, such as acylation, during synthesis.[3]

Q2: Which protecting group is recommended for the side chain of Hydroxyproline?

A2: The most commonly used protecting group for the hydroxyl function of Hydroxyproline is the tert-butyl (tBu) ether. This group is stable under the basic conditions used for Fmoc deprotection and is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin.[3]

Q3: How can I monitor the progress of the coupling and deprotection steps?

A3: Standard colorimetric tests can be used to monitor the completeness of coupling and deprotection reactions. The Kaiser test is suitable for detecting free primary amines (e.g., after deprotection of Phe). However, for secondary amines like Hyp, the chloranil test or isatin test is more appropriate.

Troubleshooting Guide

Issue 1: Low Yield of the Target Peptide and Presence of Truncated Sequences

Possible Cause A: Diketopiperazine (DKP) Formation

DKP formation is a significant risk after the coupling of the second amino acid (Phenylalanine) to the resin-bound Hydroxyproline. The liberated N-terminal amine of Hyp can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.

Solutions:

Mitigation StrategyDescriptionRationale
Use of 2-Chlorotrityl Chloride (2-CTC) Resin This sterically hindered resin increases the distance between the peptide chain and the resin matrix, disfavoring the intramolecular cyclization required for DKP formation.[4]Steric hindrance
Coupling of a Dipeptide Instead of sequential coupling, use a pre-formed Fmoc-Phe-Hyp-OH dipeptide.Bypasses the susceptible dipeptidyl-resin stage.
Modified Deprotection Conditions Use a milder deprotection cocktail such as 2% DBU and 5% piperazine in NMP instead of the standard 20% piperidine in DMF.Reduces the basicity and nucleophilicity of the deprotection solution, thereby slowing down the DKP formation.
Immediate Coupling after Deprotection Minimize the time the deprotected N-terminal of Hyp is exposed before the next coupling step.Reduces the opportunity for the intramolecular cyclization to occur.

Troubleshooting Workflow for DKP Formation

DKP_Troubleshooting start Low Yield of this compound and/or Presence of Phe-Phe byproduct check_dkp Suspect DKP Formation? start->check_dkp use_2ctc Use 2-Chlorotrityl Chloride Resin check_dkp->use_2ctc Yes other_issues Investigate other causes (e.g., Aggregation, Incomplete Coupling) check_dkp->other_issues No dipeptide_coupling Couple Fmoc-Phe-Hyp-OH Dipeptide use_2ctc->dipeptide_coupling modify_deprotection Modify Deprotection: 2% DBU / 5% Piperazine in NMP dipeptide_coupling->modify_deprotection immediate_coupling Ensure Immediate Coupling after Hyp Deprotection modify_deprotection->immediate_coupling end Improved Yield and Purity immediate_coupling->end

Caption: Troubleshooting workflow for suspected Diketopiperazine (DKP) formation.

Possible Cause B: Peptide Aggregation

The hydrophobic Phe-Phe sequence can lead to on-resin aggregation, preventing efficient access of reagents to the growing peptide chain.

Solutions:

Mitigation StrategyDescriptionRationale
Use of Low-Loading Resin Employ a resin with a lower substitution level (e.g., 0.3-0.5 mmol/g) to increase the distance between peptide chains.Reduces inter-chain interactions and aggregation.
Chaotropic Agents Add chaotropic salts like LiCl or KSCN to the coupling and deprotection solutions.Disrupts secondary structures and improves solvation.
"Difficult Sequence" Protocols Utilize microwave-assisted synthesis or elevated temperatures to disrupt aggregation and enhance reaction kinetics.Provides energy to overcome aggregation-induced reaction barriers.
Solvent Choice Use more polar solvents like N-methylpyrrolidone (NMP) or add DMSO to DMF.Improves the solvation of the growing peptide chain.
Issue 2: Presence of Diastereomeric Impurities

Possible Cause: Racemization of Phenylalanine

The activation of the carboxylic acid of Fmoc-Phe-OH can lead to the abstraction of the alpha-proton, resulting in racemization.

Solutions:

Mitigation StrategyDescriptionRationale
Choice of Coupling Reagent Use coupling reagents known to suppress racemization, such as COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) or DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one).These reagents form active esters that are less prone to oxazolone formation, the primary pathway for racemization.
Choice of Base Use a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or sym-collidine in minimal necessary amounts.Stronger bases can more readily abstract the alpha-proton, leading to increased racemization.
Pre-activation Time Minimize the pre-activation time of the Fmoc-Phe-OH before adding it to the resin.Reduces the time the activated amino acid is susceptible to racemization before coupling.
Reaction Temperature Perform the coupling reaction at a lower temperature (e.g., 0°C to room temperature).Higher temperatures can accelerate the rate of racemization.

Decision Tree for Minimizing Phenylalanine Racemization

Racemization_Mitigation start High Diastereomeric Impurity (Suspected Phe Racemization) coupling_reagent Select Coupling Reagent start->coupling_reagent comu_depbt Use COMU or DEPBT coupling_reagent->comu_depbt Optimal hatu_hbtu Standard Reagents (HATU/HBTU) with caution coupling_reagent->hatu_hbtu Acceptable base_selection Select Base comu_depbt->base_selection hatu_hbtu->base_selection dipea_collidine Use DIPEA or sym-collidine (minimal amount) base_selection->dipea_collidine Recommended stronger_base Avoid stronger bases base_selection->stronger_base Not Recommended reaction_conditions Optimize Reaction Conditions dipea_collidine->reaction_conditions low_temp Lower Temperature (0°C to RT) reaction_conditions->low_temp min_preactivation Minimize Pre-activation Time low_temp->min_preactivation end Reduced Racemization min_preactivation->end

Caption: Decision-making process for minimizing phenylalanine racemization during SPPS.

Experimental Protocols

Recommended Protocol for SPPS of this compound

This protocol is designed to mitigate the common side reactions discussed above.

1. Resin Selection and Preparation:

  • Resin: 2-Chlorotrityl chloride (2-CTC) resin (loading: 0.3-0.5 mmol/g).

  • Swelling: Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) (3 x 5 mL/g resin).

2. First Amino Acid Coupling (Fmoc-Phe-OH):

  • Reagents: Fmoc-Phe-OH (3 eq.), DIPEA (6 eq.) in DCM/DMF.

  • Procedure: Dissolve Fmoc-Phe-OH and DIPEA in DCM/DMF and add to the resin. Agitate for 2 hours. Cap any unreacted sites with a solution of 10% acetic anhydride and 10% DIPEA in DMF.

3. Fmoc Deprotection:

  • Reagent: 20% piperidine in DMF.

  • Procedure: Treat the resin with the deprotection solution (2 x 10 min). Wash thoroughly with DMF (5 x 5 mL/g resin).

4. Second Amino Acid Coupling (Fmoc-Phe-OH):

  • Reagents: Fmoc-Phe-OH (3 eq.), COMU (3 eq.), DIPEA (6 eq.) in DMF.

  • Procedure: Pre-activate Fmoc-Phe-OH with COMU and DIPEA in DMF for 2 minutes. Add the activated solution to the resin and agitate for 1 hour. Monitor completion with a Kaiser test.

5. Third Amino Acid Coupling (Fmoc-Hyp(tBu)-OH):

  • Reagents: Fmoc-Hyp(tBu)-OH (3 eq.), COMU (3 eq.), DIPEA (6 eq.) in DMF.

  • Procedure: Pre-activate Fmoc-Hyp(tBu)-OH with COMU and DIPEA in DMF for 2 minutes. Add to the resin and agitate for 2 hours. Monitor completion with a chloranil or isatin test.

6. Final Deprotection:

  • Treat with 20% piperidine in DMF (2 x 10 min) and wash with DMF and DCM.

7. Cleavage and Global Deprotection:

  • Cleavage Cocktail: TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v).

  • Procedure: Treat the dried resin with the cleavage cocktail for 2 hours at room temperature. Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge, wash the pellet with cold ether, and dry under vacuum.

8. Purification and Analysis:

  • Purify the crude peptide by reverse-phase HPLC (RP-HPLC).

  • Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

References

Technical Support Center: Analysis of Hyp-Phe-Phe

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical characterization of the tripeptide Hydroxyproline-Phenylalanine-Phenylalanine (Hyp-Phe-Phe). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical techniques for this peptide.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for characterizing this compound?

A1: The primary techniques for characterizing this compound include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity assessment and quantification, Mass Spectrometry (MS) for molecular weight confirmation and sequence analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation.[1]

Q2: What is the expected molecular weight of this compound?

A2: The theoretical monoisotopic mass of this compound (C₂₃H₂₅N₃O₅) is 423.1794 Da. In mass spectrometry, you will typically observe the protonated molecule [M+H]⁺ at an m/z of 424.1872.

Q3: How can I improve the solubility of this compound for analysis?

A3: To improve solubility, it is recommended to dissolve the lyophilized peptide in the initial mobile phase of your HPLC method, which is typically an aqueous solution with a small amount of organic solvent and an acid modifier like trifluoroacetic acid (TFA) or formic acid (FA).[2] Sonication can also aid in dissolution. For other applications, consider solvents like DMSO or DMF, but be mindful of their compatibility with your analytical method.

Q4: What are common degradation pathways for this compound that I should be aware of during analysis and storage?

A4: Peptides are susceptible to degradation.[3] For this compound, potential degradation pathways include:

  • Hydrolysis: Cleavage of the peptide bonds, especially at acidic or basic pH.

  • Oxidation: While less common for these specific residues compared to Met or Cys, photo-oxidation can occur.

  • Deamidation: Not applicable as there are no Asn or Gln residues.

To minimize degradation, store the peptide in lyophilized form at -20°C or lower and prepare solutions fresh for analysis.[3]

Troubleshooting Guides

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Issue 1: Poor peak shape (tailing or fronting) for this compound.

  • Possible Cause: Secondary interactions with the silica backbone of the column, inappropriate mobile phase pH, or column overload.

  • Troubleshooting Steps:

    • Optimize Mobile Phase pH: Ensure the pH of your mobile phase is low (typically 2-3 using 0.1% TFA or FA) to protonate the carboxylic acid and amine groups, minimizing ionic interactions.[4]

    • Check for Column Overload: Reduce the injection volume or the concentration of your sample.

    • Use a Different Column: Consider a column with a different stationary phase or one that is specifically designed for peptide analysis with end-capping to reduce silanol interactions.

    • Dissolve Sample in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase to avoid solvent mismatch effects.

Issue 2: Inconsistent retention times for this compound.

  • Possible Cause: Inadequate column equilibration, fluctuations in mobile phase composition or temperature, or a leak in the system.

  • Troubleshooting Steps:

    • Ensure Proper Equilibration: Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before each injection.

    • Check Mobile Phase Preparation: Ensure accurate and consistent preparation of your mobile phases. Premixing solvents can sometimes improve consistency.

    • Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention.

    • System Check: Inspect the HPLC system for any leaks, paying close attention to fittings and pump seals.

Experimental Protocol: Representative RP-HPLC Method for this compound Analysis

ParameterValue
Column C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10-60% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm and 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg/mL of this compound in Mobile Phase A

Note: This is a representative method and may require optimization for your specific instrumentation and column.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Lyophilized Lyophilized This compound Dissolve Dissolve in Mobile Phase A Lyophilized->Dissolve 1 mg/mL Filter Filter Sample (0.22 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Gradient Elution Detect UV Detection (220/254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Analyze Analyze Peak Area and Retention Time Chromatogram->Analyze

Figure 1. A typical experimental workflow for the HPLC analysis of this compound.

Mass Spectrometry (MS)

Issue 1: Low signal intensity or no signal for this compound.

  • Possible Cause: Poor ionization, incorrect instrument settings, or sample degradation.

  • Troubleshooting Steps:

    • Optimize Ionization Source: For electrospray ionization (ESI), adjust parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature.

    • Check Sample Preparation: Ensure the sample is dissolved in a solvent compatible with ESI (e.g., 50% acetonitrile/water with 0.1% formic acid). Salts can suppress the signal.

    • Verify Instrument Calibration: Ensure the mass spectrometer is properly calibrated.

    • Confirm Sample Integrity: Analyze a fresh sample to rule out degradation.

Issue 2: Ambiguous fragmentation pattern in MS/MS analysis.

  • Possible Cause: Insufficient collision energy, presence of co-eluting impurities, or unexpected fragmentation pathways.

  • Troubleshooting Steps:

    • Optimize Collision Energy: Perform a collision energy ramp to determine the optimal energy for generating informative fragment ions.

    • Improve Chromatographic Separation: Enhance the HPLC separation to ensure that only the this compound peak is entering the mass spectrometer for fragmentation.

    • Consult Fragmentation Databases: Compare your experimental fragmentation pattern with theoretical patterns from peptide fragmentation prediction tools.

Experimental Protocol: Representative MS/MS Analysis of this compound

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 424.19
Collision Gas Argon
Collision Energy 15-30 eV (representative range)
Scan Range (MS/MS) 50-450 m/z

Predicted Fragmentation Data for this compound ([M+H]⁺)

Fragment IonSequenceTheoretical m/z
b₁Hyp116.0706
y₁Phe148.0762
b₂Hyp-Phe263.1394
y₂Phe-Phe295.1441
a₂Hyp-Phe (-CO)235.1445

Note: The presence of the immonium ion for Phenylalanine at m/z 120.0813 is also expected.

MS_Fragmentation cluster_b_ions b-ions cluster_y_ions y-ions HypPhePhe This compound [M+H]⁺ = 424.19 b1 b₁ Hyp 116.07 HypPhePhe->b1 Cleavage after Hyp b2 b₂ Hyp-Phe 263.14 HypPhePhe->b2 Cleavage after Phe y1 y₁ Phe 148.08 HypPhePhe->y1 Cleavage before Phe y2 y₂ Phe-Phe 295.14 HypPhePhe->y2 Cleavage before Phe

Figure 2. Predicted fragmentation pathway for this compound in positive ion MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue 1: Broad or poorly resolved peaks in the ¹H NMR spectrum.

  • Possible Cause: Sample aggregation, presence of paramagnetic impurities, or incorrect solvent choice.

  • Troubleshooting Steps:

    • Lower Sample Concentration: Reduce the concentration of the peptide to minimize aggregation.

    • Use a Different Solvent: Consider using a solvent system that better solubilizes the peptide, such as DMSO-d₆ or a mixture of H₂O/D₂O with an organic co-solvent.

    • Filter the Sample: Remove any particulate matter by filtering the NMR sample.

    • Check for Paramagnetic Metals: If metal contamination is suspected, add a chelating agent like EDTA (if compatible with your experiment).

Issue 2: Difficulty in assigning resonances.

  • Possible Cause: Overlapping signals, especially in the aromatic and alpha-proton regions.

  • Troubleshooting Steps:

    • Perform 2D NMR Experiments: Acquire 2D spectra such as COSY, TOCSY, and NOESY to resolve overlapping signals and establish through-bond and through-space correlations.

    • Vary the Temperature: Acquiring spectra at different temperatures can sometimes help to resolve overlapping peaks.

    • Compare with Reference Data: Use known chemical shift values for the individual amino acids as a starting point for assignment.

Representative ¹H NMR Chemical Shift Ranges for this compound (in D₂O)

ProtonAmino Acid ResidueExpected Chemical Shift (ppm)
α-CHHyp4.2 - 4.5
β-CH₂Hyp2.0 - 2.3
γ-CHHyp4.4 - 4.6
δ-CH₂Hyp3.5 - 3.8
α-CHPhe (1)4.5 - 4.8
β-CH₂Phe (1)2.9 - 3.2
AromaticPhe (1)7.2 - 7.4
α-CHPhe (2)4.4 - 4.7
β-CH₂Phe (2)2.8 - 3.1
AromaticPhe (2)7.1 - 7.3

Note: These are estimated chemical shift ranges and can vary depending on the solvent, pH, and temperature.

NMR_Logic Problem Poorly Resolved ¹H NMR Spectrum Aggregation Sample Aggregation? Problem->Aggregation Impurities Paramagnetic Impurities? Problem->Impurities Solvent Incorrect Solvent? Problem->Solvent Solution1 Lower Concentration Aggregation->Solution1 Solution2 Filter Sample / Add Chelator Impurities->Solution2 Solution3 Change Solvent (e.g., DMSO-d₆) Solvent->Solution3

Figure 3. Troubleshooting logic for a poorly resolved ¹H NMR spectrum.

References

Technical Support Center: Controlling Hyp-Phe-Phe Nanostructure Morphology

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the controlled self-assembly of Hyp-Phe-Phe nanostructures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and self-assembly of this compound nanostructures, offering potential causes and actionable solutions.

Issue 1: Inconsistent or Uncontrolled Nanostructure Morphology

  • Symptom: Experiments yield a mixture of morphologies (e.g., fibrils, spheres, amorphous aggregates) instead of a homogenous population.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting StepExpected Outcome
pH Fluctuation Ensure precise control of the solution pH using a calibrated pH meter and appropriate buffers. The charge state of the peptide's termini is critical for consistent self-assembly.[1][2][3]A consistent and reproducible nanostructure morphology.
Temperature Variation Use a temperature-controlled incubator or water bath during the self-assembly process. Even minor temperature fluctuations can impact the kinetics of assembly.[4]Improved homogeneity of the resulting nanostructures.
Solvent Purity Use high-purity, filtered solvents to avoid contaminants that can act as nucleation sites for unwanted aggregation.Reduced batch-to-batch variability.
Peptide Purity Verify the purity of the synthesized this compound peptide using HPLC and Mass Spectrometry. Truncated or modified peptide sequences can interfere with the self-assembly process.A more uniform self-assembly process leading to the desired morphology.

Issue 2: Poor Solubility of the this compound Peptide

  • Symptom: The peptide does not fully dissolve in the chosen solvent, leading to aggregation before self-assembly is initiated.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting StepExpected Outcome
Inappropriate Solvent While aqueous buffers are common, consider using a small amount of a polar organic solvent like DMSO or DMF to initially dissolve the peptide before dilution into the final assembly buffer.Complete dissolution of the peptide, allowing for a controlled self-assembly process.
pH is near the Isoelectric Point (pI) Adjust the pH of the solvent to be significantly above or below the pI of this compound to increase solubility through electrostatic repulsion.Enhanced peptide solubility and prevention of premature aggregation.
High Peptide Concentration Start with a lower peptide concentration and gradually increase it once optimal dissolution conditions are established.Clear peptide solution ready for initiating self-assembly.

Issue 3: Formation of Amorphous Aggregates Instead of Ordered Nanostructures

  • Symptom: The resulting structures are irregular and lack the defined morphology of fibrils or other ordered assemblies.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting StepExpected Outcome
Rapid Self-Assembly Kinetics Slow down the self-assembly process by lowering the temperature or using a solvent system that promotes more gradual aggregation.Formation of more ordered and thermodynamically stable nanostructures.
Incorrect pH Systematically vary the pH of the self-assembly buffer to find the optimal range for the desired morphology. The protonation state of the terminal groups is a key determinant of the self-assembly pathway.[1]Controlled formation of specific nanostructures (e.g., fibrils).
Ionic Strength Optimize the ionic strength of the buffer. Salts can screen electrostatic interactions and influence the packing of the peptide molecules.Improved control over the final nanostructure morphology.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for controlling this compound nanostructure morphology?

A1: While several factors are important, the pH of the solution is often the most critical parameter. The pH dictates the charge state of the N- and C-termini of the tripeptide, which in turn governs the electrostatic interactions that play a crucial role in the self-assembly process.

Q2: How does temperature affect the self-assembly of this compound?

A2: Temperature influences the kinetics of self-assembly. Higher temperatures can accelerate the process, which may lead to the formation of kinetically trapped, less-ordered structures. Conversely, lower temperatures can slow down assembly, allowing for the formation of more thermodynamically stable and well-ordered nanostructures.

Q3: What is the role of the hydroxyproline residue in the self-assembly process?

A3: The hydroxyproline residue can introduce additional hydrogen bonding capabilities and conformational constraints. This can influence the helical nature of the resulting nanostructures and contribute to the stability of the assembled fibrils.

Q4: Can I use capping groups to control the morphology of this compound nanostructures?

A4: Yes, N-terminal and C-terminal capping groups can significantly influence the self-assembly process by altering the peptide's hydrophobicity, charge, and steric properties. This can be a powerful strategy to direct the formation of specific nanostructures.

Q5: What are the typical dimensions of this compound fibrils?

A5: The dimensions of this compound fibrils can vary depending on the assembly conditions. However, they are typically in the nanometer range in diameter and can extend to several micrometers in length.

Quantitative Data Summary

Disclaimer: The following quantitative data is primarily based on studies of the closely related diphenylalanine (Phe-Phe) peptide, as specific quantitative data for this compound is limited. These values should be considered as a starting point for optimization in your experiments with this compound.

Table 1: Influence of pH on Nanostructure Morphology (Adapted from Phe-Phe studies)

pH RangePredominant MorphologyReference
< 4Nanotubes/Nanorods
4 - 7Fibrils/Nanofibers
> 7Vesicles/Spheres

Table 2: Effect of Concentration on Self-Assembly (Adapted from Phe-Phe studies)

Concentration Range (mg/mL)Observed PhenomenonReference
< 0.1Formation of smaller aggregates or no assembly
0.1 - 1.0Formation of well-defined nanostructures (e.g., fibrils, tubes)
> 1.0Potential for hydrogel formation

Experimental Protocols

Protocol 1: General Self-Assembly of this compound Nanofibrils

  • Peptide Preparation: Synthesize this compound using standard solid-phase peptide synthesis (SPPS) protocols. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.

  • Dissolution: Dissolve the lyophilized this compound powder in a minimal amount of a suitable organic solvent (e.g., hexafluoroisopropanol (HFIP) or dimethyl sulfoxide (DMSO)) to ensure complete dissolution.

  • Self-Assembly Initiation: Dilute the peptide stock solution into the desired aqueous buffer (e.g., phosphate-buffered saline (PBS) at pH 7.4) to the final target concentration (e.g., 0.5 mg/mL).

  • Incubation: Incubate the solution at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 24-72 hours) to allow for self-assembly to occur.

  • Characterization: Characterize the resulting nanostructures using techniques such as Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) to determine their morphology and dimensions.

Protocol 2: Characterization by Atomic Force Microscopy (AFM)

  • Sample Preparation: Dilute the solution containing the self-assembled this compound nanostructures in deionized water.

  • Deposition: Deposit a small droplet (e.g., 10 µL) of the diluted sample onto a freshly cleaved mica substrate.

  • Incubation and Drying: Allow the droplet to adsorb to the surface for a few minutes, then gently rinse with deionized water and dry the substrate under a gentle stream of nitrogen gas.

  • Imaging: Image the sample using an AFM in tapping mode under ambient conditions.

  • Data Analysis: Analyze the AFM images to determine the morphology, height, and length distribution of the nanostructures.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_assembly Self-Assembly cluster_characterization Morphological Characterization synthesis SPPS purification RP-HPLC synthesis->purification characterization1 Mass Spectrometry purification->characterization1 dissolution Dissolution in Organic Solvent characterization1->dissolution dilution Dilution in Aqueous Buffer dissolution->dilution incubation Incubation dilution->incubation tem TEM incubation->tem afm AFM incubation->afm

Caption: Experimental workflow for the synthesis and characterization of this compound nanostructures.

morphology_control cluster_parameters Controlling Parameters cluster_morphology Resulting Morphology ph pH fibrils Fibrils ph->fibrils nanotubes Nanotubes ph->nanotubes vesicles Vesicles ph->vesicles temp Temperature temp->fibrils aggregates Amorphous Aggregates temp->aggregates conc Concentration conc->fibrils conc->vesicles solvent Solvent solvent->fibrils solvent->nanotubes

Caption: Key parameters influencing the morphology of this compound nanostructures.

References

Validation & Comparative

Validating the Piezoelectric Coefficient of Diphenylalanine-Like Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of piezoelectric biomaterials is a rapidly advancing field, with self-assembling peptides emerging as promising candidates for applications in biomedical devices, energy harvesting, and biosensors. For researchers investigating novel peptides such as Hydroxyproline-Phenylalanine-Phenylalanine (Hyp-Phe-Phe), a thorough validation of their piezoelectric properties against established materials is crucial. This guide provides a comparative framework for evaluating the piezoelectric coefficient of such diphenylalanine-like peptides, supported by experimental data and detailed methodologies.

Comparative Analysis of Piezoelectric Coefficients

While direct experimental data for this compound is not yet available in the cited literature, we can establish a strong comparative baseline using data from the well-studied diphenylalanine (Phe-Phe, FF) peptide and its derivatives, alongside other relevant biomaterials and conventional piezoelectric materials. The longitudinal piezoelectric coefficient (d33) is a key metric, representing the material's electrical response to a mechanical stress applied in the same direction.

Material ClassMateriald33 Piezoelectric Coefficient (pm/V or pC/N)Notes
Diphenylalanine-like Peptides Diphenylalanine (FF) Nanotubes18 - 30[1][2][3][4][5]A widely studied piezoelectric peptide, serving as a primary benchmark.
Dip-Dip (β,β-diphenyl-Ala-OH derivative)~73Demonstrates significant enhancement of piezoelectricity through aromatic enrichment.
Boc-Dip-Dip-Noted for high thermal stability and a voltage coefficient of 2-3 Vm/N.
Cyclic β-peptide Nanotube1.39 ± 0.12Represents a different structural class of peptide-based piezoelectric materials.
Amino Acids γ-glycine~10One of the highest longitudinal coefficients among simple amino acids.
β-glycine-5.7 (longitudinal, d22)Exhibits a very high shear piezoelectric coefficient (d16) of up to 178 pm/V.
Biopolymers Collagen-A foundational biological piezoelectric material.
Elastin0.1Lower than collagen, but ferroelectric properties allow for enhancement via poling.
Synthetic Polymers Polyvinylidene fluoride (PVDF)20 - 30A common synthetic piezoelectric polymer used for comparison.
Inorganic Ceramics Barium Titanate (BaTiO3) - Single Crystal~86A well-known inorganic piezoelectric material.
Barium Titanate (BaTiO3) - Polycrystalline~350Shows significantly higher piezoelectricity after poling.
Lead Zirconate Titanate (PZT) thin films-A high-performance inorganic piezoelectric material.

Experimental Protocols

The accurate determination of the piezoelectric coefficient of novel peptides like this compound necessitates rigorous experimental procedures. Piezoresponse Force Microscopy (PFM) is a standard and powerful technique for characterizing piezoelectricity at the nanoscale.

Protocol for Piezoresponse Force Microscopy (PFM) Measurement of d33

1. Sample Preparation:

  • Self-Assembly: Dissolve the this compound peptide in a suitable solvent (e.g., 1,1,1,3,3,3-hexafluoro-2-propanol) and allow it to self-assemble into nanostructures (e.g., nanotubes, nanorods) on a conductive substrate (e.g., gold-coated mica or silicon).
  • Drying: Ensure the sample is thoroughly dried to remove any residual solvent, which could interfere with electrical measurements.

2. PFM System Calibration:

  • Calibrate the vertical and lateral deflection of the atomic force microscope (AFM) cantilever using a standard calibration grating.
  • Determine the cantilever's spring constant using the thermal noise method or by measuring its resonant frequency and quality factor.

3. PFM Measurement:

  • Contact Mode: Operate the AFM in contact mode with a conductive tip (e.g., platinum-iridium coated).
  • AC Voltage Application: Apply a sinusoidal AC voltage (V_ac) between the conductive tip and the substrate. This voltage will induce a periodic deformation in the piezoelectric peptide nanostructure.
  • Detection of Piezoresponse: The induced deformation is detected by the AFM's photodiode as a vertical deflection of the cantilever. This signal is fed into a lock-in amplifier to extract the amplitude and phase of the piezoresponse.
  • Data Acquisition: Record the piezoresponse amplitude as a function of the applied AC voltage.

4. Calculation of Effective d33:

  • The effective longitudinal piezoelectric coefficient (d33_eff) is calculated from the slope of the piezoresponse amplitude versus the applied AC voltage.
  • The relationship is given by: d33_eff = (Displacement Amplitude) / (V_ac).
  • It is crucial to perform measurements on multiple nanostructures and at various locations to obtain a statistically significant average value.

Visualizing Experimental Workflows

The following diagrams illustrate the conceptual workflow for characterizing the piezoelectric properties of a novel peptide and a simplified representation of the PFM measurement principle.

G cluster_synthesis Peptide Synthesis & Self-Assembly cluster_characterization Material Characterization cluster_piezo Piezoelectric Measurement cluster_validation Validation & Comparison s1 Synthesis of This compound s2 Dissolution in Appropriate Solvent s1->s2 s3 Self-Assembly into Nanostructures s2->s3 c1 Morphological Analysis (AFM, SEM) s3->c1 c2 Structural Analysis (FTIR, XRD) s3->c2 p1 PFM System Calibration c1->p1 p2 AC Voltage Application & Response Detection p1->p2 p3 Calculation of d33 Coefficient p2->p3 v1 Data Analysis & Statistical Validation p3->v1 v2 Comparison with Benchmark Materials v1->v2

Caption: Workflow for the validation of a novel peptide's piezoelectric coefficient.

G cluster_setup PFM Measurement Principle AFM_Tip Conductive AFM Tip Peptide Piezoelectric Peptide (e.g., this compound) AFM_Tip->Peptide AC Voltage Applied Peptide->AFM_Tip Mechanical Deformation (Piezoresponse) Substrate Conductive Substrate

Caption: Simplified principle of Piezoresponse Force Microscopy (PFM).

References

biological efficacy of Hyp-Phe-Phe versus similar tripeptides

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Biological Efficacy of Hyp-Phe-Phe and Structurally Similar Tripeptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripeptides, comprising three amino acid residues, are a subject of significant interest in biomedical research due to their diverse biological activities, including antioxidant and anti-inflammatory properties. Their small size allows for potentially high specificity and good tissue penetration. This guide provides a comparative analysis of the biological efficacy of the tripeptide Hydroxyproline-Phenylalanine-Phenylalanine (this compound) and other structurally or functionally similar tripeptides. While specific experimental data on the biological efficacy of this compound is limited in the available literature, this document focuses on comparing it with other well-studied tripeptides containing similar residues, such as Proline (Pro) and Phenylalanine (Phe), or those known for their potent antioxidant and anti-inflammatory effects.

The inclusion of Phenylalanine is significant due to its aromatic side chain, which can engage in hydrophobic and π-π stacking interactions, often crucial for binding to biological targets like enzymes and receptors.[1] The presence of Proline or its hydroxylated form, Hydroxyproline, imparts conformational rigidity to the peptide backbone, which can influence its biological activity.[2]

Quantitative Data on Antioxidant Efficacy

The antioxidant activity of tripeptides is a key measure of their biological efficacy. This is often evaluated through various assays that measure the peptide's ability to scavenge free radicals or reduce oxidized species. The following table summarizes the antioxidant activities of several tripeptides containing Phenylalanine, Tyrosine, and other residues, as measured by common in vitro assays. The data is presented to facilitate comparison, though it is important to note that experimental conditions can vary between studies.

TripeptideAssayActivity MeasurementReference
Tyr-His-Tyr Linoleic Acid PeroxidationHigh activity[3]
FRAPMarginal reducing activity[3]
Peroxynitrite ScavengingModerate activity[3]
Pro-Tyr-Trp FRAP5.298 FeSO₄ µM/µM
ABTS5.683 µM TE/µM
Tyr-His-Trp ABTS6.169 µM TE/µM
FRAP4.136 FeSO₄ µM/µM
Asn-Lys-Trp FRAP3.968 FeSO₄ µM/µM
YY(F/W/Y) DPPH (at 100 µM)Significant activity
Tripeptides with C-terminal Trp or Tyr Radical ScavengingStrong activity

Quantitative Data on Anti-inflammatory Efficacy

The anti-inflammatory properties of tripeptides are often assessed by their ability to modulate inflammatory signaling pathways and reduce the production of pro-inflammatory mediators in cell-based assays.

Tripeptide/PeptideCell LineInflammatory StimulusEffectReference
GHK-Cu Mouse LungLipopolysaccharide (LPS)Decreased TNF-α and IL-6 production through suppression of NF-κB and p38 MAPK signaling.
KLW-f RAW264.7 MacrophagesLipopolysaccharide (LPS)Significant inhibition of NO production.
KGEYNK (KK-6) Not SpecifiedLipopolysaccharide (LPS)Increased levels of inflammatory factors (IL-1β, IL-6, TNF-α) via MAPK/NF-κB pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the antioxidant and anti-inflammatory activities of peptides.

Antioxidant Activity Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength (typically around 515-520 nm). The result is often expressed as the IC50 value, which is the concentration of the peptide required to scavenge 50% of the DPPH radicals.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: In this assay, ABTS is oxidized to its radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically (usually at 734 nm). This assay is applicable to both hydrophilic and lipophilic antioxidants.

  • Ferric Reducing Antioxidant Power (FRAP) Assay: This method assesses the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is typically monitored by the formation of a colored ferrous-tripyridyltriazine complex, with the absorbance measured at around 593 nm.

  • Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve relative to a standard (usually Trolox).

Anti-inflammatory Activity Assays
  • Cell Culture and Stimulation: Macrophage cell lines, such as RAW264.7, are commonly used. The cells are cultured and then stimulated with an inflammatory agent, most frequently Lipopolysaccharide (LPS), to induce an inflammatory response.

  • Nitric Oxide (NO) Production Assay: The production of nitric oxide, a pro-inflammatory mediator, is often quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β), in the cell culture medium are measured using Enzyme-Linked Immunosorbent Assays (ELISA).

  • Western Blot Analysis of Signaling Proteins: To investigate the mechanism of action, the expression and phosphorylation status of key proteins in inflammatory signaling pathways, such as NF-κB and MAPKs, are analyzed by Western blotting.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of many bioactive peptides are mediated through the modulation of key intracellular signaling pathways that regulate the expression of inflammatory genes.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to the promoters of target genes and induces the transcription of pro-inflammatory cytokines and enzymes. Some tripeptides may exert their anti-inflammatory effects by inhibiting the degradation of IκB or preventing the nuclear translocation of NF-κB.

NF_kB_Pathway cluster_cytoplasm Cytoplasm receptor TLR4 adaptor MyD88 receptor->adaptor activates lps LPS lps->receptor binds ikk IKK Complex adaptor->ikk ikb IκB ikk->ikb phosphorylates nfkb NF-κB (p50/p65) nfkb_active Active NF-κB nfkb->nfkb_active released nucleus Nucleus nfkb_active->nucleus translocates to genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nucleus->genes induces peptide Anti-inflammatory Tripeptide peptide->ikk inhibits MAPK_Pathway stimulus Inflammatory Stimulus (e.g., LPS) mapkkk MAPKKK (e.g., TAK1) stimulus->mapkkk mapkk MAPKK (e.g., MKK3/6) mapkkk->mapkk phosphorylates mapk p38 MAPK mapkk->mapk phosphorylates transcription_factor Transcription Factors (e.g., AP-1) mapk->transcription_factor activates response Inflammatory Response transcription_factor->response peptide Anti-inflammatory Tripeptide peptide->mapk inhibits phosphorylation DPPH_Workflow start Start prepare_peptide Prepare Tripeptide Solutions (various concentrations) start->prepare_peptide prepare_dpph Prepare DPPH Working Solution start->prepare_dpph mix Mix Peptide and DPPH Solutions prepare_peptide->mix prepare_dpph->mix incubate Incubate in the Dark (e.g., 30 min at RT) mix->incubate measure Measure Absorbance at ~517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

References

A Comparative Guide to Solution-Phase versus Solid-Phase Synthesis of Hyp-Phe-Phe

Author: BenchChem Technical Support Team. Date: November 2025

At a Glance: Solution-Phase vs. Solid-Phase Synthesis

FeatureSolution-Phase SynthesisSolid-Phase Synthesis
Principle Reactions are carried out in a homogeneous solution, with purification of intermediates after each step.The peptide is synthesized on an insoluble polymer resin, and excess reagents are removed by washing.[1]
Purification Requires purification of intermediates after each coupling and deprotection step, often by crystallization or chromatography.Purification is simplified to washing the resin after each step, with a final purification after cleaving the peptide from the resin.[1]
Scalability Generally more suitable for large-scale synthesis (kilograms) of short peptides.Excellent for laboratory-scale synthesis (milligrams to grams) and can be automated for high-throughput synthesis.[2][3]
Reagent Usage Can be performed with near-stoichiometric amounts of reagents.Often requires an excess of reagents to drive reactions to completion.[1]
Synthesis Time Typically slower and more labor-intensive due to the purification of intermediates.Generally faster due to the simplified washing steps and potential for automation.
Typical Purity Can achieve very high purity for short peptides due to the characterization of intermediates.Purity can be affected by the accumulation of side products during synthesis.
Typical Yield Overall yield can be lower due to losses during intermediate purification steps.Yields can be high as the peptide remains attached to the solid support, minimizing losses during synthesis.

Quantitative Performance Data

The following table presents representative experimental data for the synthesis of short peptides using both solution-phase and solid-phase methods. It is important to note that these are not direct comparisons for the synthesis of Hyp-Phe-Phe but provide an illustrative overview of the expected outcomes for each method.

ParameterSolution-Phase Synthesis (Leu-Enkephalin, 5-mer)Solid-Phase Synthesis (Pro-Phe-Gly-Lys, 4-mer)
Purity (HPLC) 93%>95% (expected)
Overall Yield 62%25% (for a 41-mer, shorter peptides would be higher)
Synthesis Time Not specified, but generally longer~80 working hours for a 41-mer (manual)

Experimental Protocols

Solution-Phase Synthesis of a Tripeptide (Generalized Protocol)

This protocol outlines the stepwise synthesis of a tripeptide in solution, involving the coupling of protected amino acids and subsequent deprotection.

Step 1: Dipeptide Formation (Phe-Phe)

  • Carboxyl Group Protection of Phenylalanine: The C-terminus of the first phenylalanine residue is protected, typically as a methyl or benzyl ester, to prevent unwanted side reactions.

  • Amino Group Protection of Phenylalanine: The N-terminus of the second phenylalanine residue is protected with a suitable group, such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl).

  • Coupling Reaction: The N-protected phenylalanine is coupled with the C-protected phenylalanine using a coupling agent like dicyclohexylcarbodiimide (DCC) or HBTU in an appropriate organic solvent (e.g., dichloromethane or dimethylformamide).

  • Purification: The resulting protected dipeptide is purified from the reaction mixture by filtration to remove byproducts (like dicyclohexylurea if DCC is used) followed by extraction and crystallization or column chromatography.

Step 2: Tripeptide Formation (this compound)

  • N-terminal Deprotection of the Dipeptide: The N-terminal protecting group of the purified dipeptide is selectively removed. For a Boc group, this is typically achieved using trifluoroacetic acid (TFA).

  • Coupling Reaction: N-protected hydroxyproline (e.g., Boc-Hyp-OH) is then coupled to the deprotected dipeptide using a coupling agent.

  • Purification: The protected tripeptide is purified using similar methods as in Step 1.

Step 3: Final Deprotection

  • Removal of All Protecting Groups: All remaining protecting groups on the tripeptide are removed to yield the final this compound peptide. The specific conditions depend on the protecting groups used.

  • Final Purification: The final tripeptide is purified by techniques such as preparative high-performance liquid chromatography (HPLC).

Solid-Phase Synthesis of a Tripeptide (Generalized Fmoc-Based Protocol)

This protocol describes the synthesis of a tripeptide on a solid support using Fmoc chemistry.

Step 1: Resin Preparation and First Amino Acid Attachment

  • Resin Swelling: A suitable resin (e.g., Wang resin for a C-terminal carboxylic acid) is swelled in a solvent like dimethylformamide (DMF).

  • Attachment of the First Amino Acid: The first C-terminal amino acid (Fmoc-Phe-OH) is attached to the swollen resin using a coupling agent. The unreacted sites on the resin are then capped to prevent side reactions.

Step 2: Elongation of the Peptide Chain

  • Fmoc Deprotection: The Fmoc protecting group on the resin-bound phenylalanine is removed by treating the resin with a solution of piperidine in DMF. The resin is then washed thoroughly with DMF.

  • Coupling of the Second Amino Acid: The next amino acid (Fmoc-Phe-OH) is activated with a coupling agent and added to the resin. The coupling reaction is allowed to proceed, followed by thorough washing of the resin to remove excess reagents and byproducts. A Kaiser test can be performed to ensure the completion of the coupling.

  • Coupling of the Third Amino Acid: The Fmoc deprotection and coupling steps are repeated for the final amino acid (Fmoc-Hyp(tBu)-OH).

Step 3: Cleavage and Deprotection

  • Final Fmoc Deprotection: The Fmoc group from the N-terminal hydroxyproline is removed.

  • Cleavage from Resin: The peptide is cleaved from the solid support, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions.

  • Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified by preparative HPLC.

Visualizing the Synthesis Workflows

The following diagrams illustrate the cyclical nature of both solution-phase and solid-phase peptide synthesis.

Solution_Phase_Synthesis cluster_dipeptide Dipeptide Synthesis cluster_tripeptide Tripeptide Synthesis A Protected Amino Acid 1 (e.g., Phe-OMe) C Coupling A->C B Protected Amino Acid 2 (e.g., Boc-Phe-OH) B->C D Purification (Crystallization/Chromatography) C->D E Deprotection of Dipeptide D->E G Coupling E->G F Protected Amino Acid 3 (e.g., Boc-Hyp-OH) F->G H Purification G->H I Final Deprotection H->I J Final Purification (HPLC) I->J K This compound J->K

Workflow for Solution-Phase Synthesis of this compound.

Solid_Phase_Synthesis cluster_cycle Iterative Synthesis Cycle Deprotection Fmoc Deprotection (Piperidine/DMF) Wash1 Wash (DMF) Deprotection->Wash1 Repeat for each amino acid Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Agent) Wash1->Coupling Repeat for each amino acid Wash2 Wash (DMF) Coupling->Wash2 Repeat for each amino acid Wash2->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin & Final Deprotection (TFA) Wash2->Cleavage Resin Resin with First Amino Acid (Fmoc-Phe-Resin) Resin->Deprotection Purification Precipitation & Purification (HPLC) Cleavage->Purification Peptide This compound Purification->Peptide

Workflow for Solid-Phase Synthesis of this compound.

References

A Comparative Structural Analysis of Hyp-Phe-Phe Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tripeptide Hyp-Phe-Phe and its analogues represent a compelling area of research in the development of novel therapeutics and biomaterials. The incorporation of hydroxyproline (Hyp) and the di-phenylalanine motif offers a unique combination of structural rigidity and self-assembly properties. This guide provides a comparative analysis of the structural features, biological activities, and experimental characterization of this compound and related Phe-Phe analogues, drawing from various scientific studies.

Comparative Data of this compound and Constrained Phe-Phe Analogues

The following table summarizes key quantitative data for this compound and a series of constrained H-Phe-Phe-NH₂ analogues, highlighting their binding affinities to the substance P 1-7 binding site and their permeability characteristics.

Compound/AnalogueChemical Structure/ModificationBinding Affinity (Kᵢ, nM)Apparent Permeability (Papp, 10⁻⁶ cm/s)Reference
This compound Hydroxyproline-Phenylalanine-PhenylalanineNot Reported in binding assayNot Reported[1]
H-Phe-Phe-NH₂ (1) Phenylalanine-Phenylalanine-amide1.50.12[2][3]
N-Me-Phe-Phe-NH₂ Analogs (2-6) Backbone methylationHigh Affinity (Specific Kᵢ not listed)2.2 to 20[2]
Cyclized Pyrrolidine Analogs (7a, 7b, 8b, 9a) Cyclization via pyrrolidineHigh Affinity (Specific Kᵢ not listed)0.5 to 1.2[2]
Cyclized Pyrrolidine Analogs (8a, 9b) Cyclization via pyrrolidineHigh Affinity (Specific Kᵢ not listed)3.6 to 4.4
C-terminal Modified Analogs (11, 12) Methylation and fluorinationModerate Affinity (Specific Kᵢ not listed)0.58 to 1.5

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of structural and functional analyses of peptide analogues.

Peptide Synthesis

The synthesis of this compound and its analogues is typically achieved through solid-phase peptide synthesis (SPPS) or solution-phase methods. For instance, the synthesis of constrained H-Phe-Phe-NH₂ analogues involved standard Fmoc-based solid-phase peptide synthesis.

Structural Characterization

A variety of biophysical techniques are employed to elucidate the structural properties of these peptides.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the secondary structure, such as helical conformations, in peptide assemblies.

  • Circular Dichroism (CD) Spectroscopy: Provides information about the presence of ordered secondary structures like helices in solution.

  • Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM): These imaging techniques are used to visualize the morphology of self-assembled structures, such as fibrillar networks.

  • Single-Crystal X-ray Diffraction: Determines the precise three-dimensional atomic structure of the peptide in its crystalline state, revealing details about molecular packing and intermolecular interactions.

  • Nuclear Magnetic resonance (NMR) Spectroscopy: A powerful technique for determining the solution-state conformation of peptides. 2D NMR experiments like NOESY and ROESY can provide distance constraints between protons to define the peptide's fold.

Biological and Pharmacokinetic Assays
  • Receptor Binding Assays: To determine the binding affinity (e.g., Kᵢ values) of the analogues to their target receptors, radioligand displacement assays are commonly used. For the H-Phe-Phe-NH₂ analogues, their affinity for the substance P 1-7 binding site was evaluated by displacing [³H]SP₁₋₇.

  • Cell Permeability Assays: The Caco-2 cell permeability assay is a standard in vitro model to assess the intestinal absorption of drug candidates. The apparent permeability coefficient (Papp) is measured in both the apical-to-basolateral and basolateral-to-apical directions to evaluate absorption and efflux.

  • Metabolic Stability Assays: The metabolic stability of the analogues can be assessed by incubating them with liver microsomes and measuring the rate of degradation over time.

Visualizing Experimental Workflows and Structural Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and conceptual relationships in the structural analysis of this compound analogues.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_characterization Structural Characterization cluster_analysis Data Analysis & Interpretation synthesis Solid-Phase or Solution-Phase Synthesis purification Purification (e.g., HPLC) synthesis->purification ftir FTIR Spectroscopy purification->ftir cd CD Spectroscopy purification->cd afm_tem AFM/TEM Imaging purification->afm_tem xray X-ray Crystallography purification->xray nmr NMR Spectroscopy purification->nmr secondary_structure Secondary Structure Determination ftir->secondary_structure cd->secondary_structure morphology Morphological Analysis afm_tem->morphology atomic_structure Atomic Resolution Structure xray->atomic_structure solution_conformation Solution Conformation nmr->solution_conformation

Caption: Experimental workflow for the synthesis and structural characterization of peptide analogues.

binding_and_permeability_assay_workflow cluster_binding Receptor Binding Assay cluster_permeability Cell Permeability Assay start Synthesized Peptide Analogue binding_assay Radioligand Displacement Assay start->binding_assay caco2_assay Caco-2 Cell Monolayer start->caco2_assay ki_determination Determination of Ki binding_assay->ki_determination SAR Structure-Activity Relationship (SAR) Analysis ki_determination->SAR papp_measurement Measurement of Papp (A-B, B-A) caco2_assay->papp_measurement papp_measurement->SAR

Caption: Workflow for evaluating the biological activity and permeability of peptide analogues.

References

Assessing the Biocompatibility of Hyp-Phe-Phe Nanomaterials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel nanomaterials for biomedical applications, particularly in drug delivery, necessitates a thorough evaluation of their biocompatibility. This guide provides a comparative assessment of the biocompatibility of self-assembling Hyp-Phe-Phe (Hydroxyproline-Phenylalanine-Phenylalanine) nanomaterials against two widely used alternatives: liposomes and polymeric nanoparticles (PLGA). This analysis is based on experimental data from in vitro cytotoxicity and hemolysis assays, as well as insights into in vivo toxicity and cellular interaction mechanisms.

Comparative Biocompatibility Data

The following tables summarize the available quantitative data on the cytotoxicity and hemolytic potential of this compound nanomaterials (using data from closely related Phe-Phe peptides as a proxy) and the alternative nanomaterials.

Table 1: In Vitro Cytotoxicity Data

NanomaterialCell Line(s)AssayConcentrationCell Viability (%)Citation(s)
Phe-Phe Peptide Human smooth muscle cellsMTT1 - 100 µM~100%[1]
200 µM~80%[1]
Liposomes (blank) Various cancer cell linesMTTNot specifiedNo significant toxicity[2]
PLGA Nanoparticles Calu-3 (human bronchial)MTT5 mg/mL~80%[3]
RAW264.7, BEAS-2BMTSup to 300 µg/ml>90%[4]

Table 2: Hemolysis Assay Data

NanomaterialConcentrationHemolysis (%)Citation(s)
Phe-Phe Peptide Not specifiedNo significant hemolysis reported
Liposomes Not specifiedGenerally considered hemocompatible
PLGA Nanoparticles up to 1.6 mg/ml< 2%
up to 49 mg/mlSlight hemolysis

Experimental Protocols

Detailed methodologies for the key biocompatibility assays are provided below.

MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Nanomaterial Treatment: Prepare serial dilutions of the nanomaterial suspension in cell culture medium. Remove the existing medium from the wells and add 100 µL of the nanomaterial suspensions at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the untreated control cells. Potential interference of the nanoparticles with the MTT assay should be evaluated by running parallel experiments in the absence of cells.

Hemolysis Assay

This assay determines the extent of red blood cell (RBC) lysis caused by the nanomaterials.

Protocol:

  • Blood Collection: Obtain fresh whole blood from a healthy donor in tubes containing an anticoagulant (e.g., EDTA).

  • RBC Isolation: Centrifuge the blood at 1500 rpm for 15 minutes. Remove the plasma and buffy coat and wash the RBCs three times with phosphate-buffered saline (PBS). Resuspend the RBCs in PBS to a final concentration of 2% (v/v).

  • Nanomaterial Incubation: Add 100 µL of the nanomaterial suspension at various concentrations to 100 µL of the 2% RBC suspension in a microcentrifuge tube.

  • Controls: Use PBS as a negative control (0% hemolysis) and a known hemolytic agent (e.g., 1% Triton X-100) or deionized water as a positive control (100% hemolysis).

  • Incubation: Incubate the samples at 37°C for 2 hours with gentle shaking.

  • Centrifugation: Centrifuge the tubes at 3000 rpm for 10 minutes to pellet the intact RBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100.

Visualization of Cellular Interactions and Experimental Workflow

Signaling Pathways and Cellular Uptake

The cellular uptake of peptide-based nanomaterials is often a complex process involving interactions with the cell membrane and subsequent internalization. For many peptide nanoparticles, a key mechanism is receptor-mediated endocytosis.

Receptor-Mediated Endocytosis cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Nanoparticle Nanoparticle Receptor Receptor Nanoparticle->Receptor Binding Clathrin_Coated_Pit Clathrin-Coated Pit Receptor->Clathrin_Coated_Pit Clustering & Invagination Endosome Endosome Clathrin_Coated_Pit->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release Endosome->Drug_Release Endosomal Escape Lysosome->Drug_Release Degradation & Release

Caption: Generalized pathway of receptor-mediated endocytosis for peptide nanoparticles.

Experimental Workflow for Biocompatibility Assessment

A systematic approach is crucial for the comprehensive evaluation of nanomaterial biocompatibility.

Biocompatibility Workflow Start Nanomaterial Synthesis & Characterization In_Vitro In Vitro Assays Start->In_Vitro Cytotoxicity Cytotoxicity (MTT) In_Vitro->Cytotoxicity Hemolysis Hemolysis Assay In_Vitro->Hemolysis In_Vivo In Vivo Studies In_Vitro->In_Vivo Data_Analysis Data Analysis & Comparison Cytotoxicity->Data_Analysis Hemolysis->Data_Analysis Acute_Toxicity Acute Toxicity In_Vivo->Acute_Toxicity Histopathology Histopathology In_Vivo->Histopathology Acute_Toxicity->Data_Analysis Histopathology->Data_Analysis End Biocompatibility Assessment Data_Analysis->End

Caption: A typical experimental workflow for assessing the biocompatibility of nanomaterials.

Discussion and Conclusion

Based on the available data, this compound nanomaterials, represented by their core Phe-Phe motif, exhibit a favorable in vitro biocompatibility profile with low cytotoxicity at concentrations likely relevant for therapeutic applications and minimal hemolytic activity. This is consistent with the generally recognized biocompatibility of self-assembling peptides.

In comparison, liposomes are also well-established as biocompatible drug delivery systems with low toxicity and hemolysis. Polymeric nanoparticles like PLGA are also considered safe, though some studies indicate a potential for mild cytotoxicity and hemolysis at higher concentrations.

It is crucial to note that the biocompatibility of any nanomaterial is highly dependent on various factors including its specific chemical modifications, size, surface charge, and the cell type or biological system it interacts with. Therefore, the data presented here should be considered as a general guide, and specific biocompatibility testing for any newly developed this compound nanomaterial formulation is essential.

Future in vivo studies focusing on the biodistribution, clearance, and potential long-term toxicity of this compound nanomaterials are necessary to fully establish their safety profile for clinical translation. Histopathological analysis of major organs after administration would provide critical insights into any potential tissue damage or inflammatory responses.

References

A Comparative Guide to Peptide-Based Drug Delivery Vehicles for Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-based drug delivery systems represent a promising frontier in targeted cancer therapy, offering enhanced biocompatibility, biodegradability, and specificity compared to traditional synthetic carriers. This guide provides a comparative analysis of different classes of self-assembling peptides as vehicles for the chemotherapeutic agent doxorubicin. While the initial focus of this guide was the tripeptide Hyp-Phe-Phe, a comprehensive literature search did not yield studies with quantitative data on its use as a drug delivery vehicle. However, the closely related Phe-Phe motif is a well-studied component of self-assembling peptides for drug delivery. Therefore, this guide will focus on a representative Phe-Phe motif-containing peptide, Fmoc-Phe-Phe, and compare its performance with two other major classes of peptide-based delivery systems: RGD peptides and Cell-Penetrating Peptides (CPPs).

This guide will delve into the experimental data on drug loading, release kinetics, and in vivo efficacy of these peptide-based systems for doxorubicin delivery. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate the replication and further development of these innovative drug delivery platforms.

Comparative Data on Doxorubicin Delivery Systems

The following tables summarize the quantitative data for doxorubicin delivery using different peptide-based hydrogel systems.

Table 1: Doxorubicin Loading Capacity and Encapsulation Efficiency

Peptide SystemPeptide Sequence/CompositionDrug Loading (DL%)Encapsulation Efficiency (EE%)Reference
Phe-Phe Motif Fmoc-Phe-PheNot Reported>95%[1]
RGD Peptide Nap-GFFYGRGDHNot ReportedNot Reported[2]
Cell-Penetrating Peptide (CPP) Not Specified (liposomes)~1.9% (drug/lipid ratio)>90%[3]

Note: Drug Loading (DL%) is defined as (weight of drug in nanoparticles / weight of nanoparticles) x 100%. Encapsulation Efficiency (EE%) is defined as (weight of drug in nanoparticles / initial weight of drug) x 100%. Data for this compound was not available in the searched literature.

Table 2: In Vitro Doxorubicin Release Kinetics

Peptide SystemConditionsCumulative ReleaseTimeReference
Phe-Phe Motif (Fmoc-FEFKFEFK/KF8K) pH 7.4~30%72 hours[4][5]
RGD Peptide (1-RGDH) pH 5.5~70%168 hours
RGD Peptide (1-RGDH) pH 7.4~30%168 hours
Cell-Penetrating Peptide (FOK hydrogel) pH 6.0~70%7 days
Cell-Penetrating Peptide (FOK hydrogel) pH 7.4~20%7 days

Note: Release kinetics are highly dependent on the specific peptide sequence, hydrogel concentration, and experimental conditions. Data for this compound was not available in the searched literature.

Table 3: In Vivo Antitumor Efficacy of Doxorubicin-Loaded Peptide Systems

Peptide SystemAnimal ModelTumor ModelKey FindingReference
RGD Peptide (1-RGDH) Nude miceA549 lung cancer xenograftSuperior antitumor efficacy compared to free doxorubicin.
Cell-Penetrating Peptide (CPPL) BALB/c nude miceHuman breast cancerEnhanced doxorubicin accumulation in tumors (1.9-fold) and increased apoptosis compared to PEGylated liposomes.
Phe-Phe Motif Not availableNot applicableNo in vivo efficacy data was found for a doxorubicin-loaded Fmoc-Phe-Phe system in the searched literature.

Note: In vivo efficacy studies are crucial for validating the therapeutic potential of drug delivery systems. Data for this compound was not available in the searched literature.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the preparation and evaluation of peptide-based doxorubicin delivery systems.

Synthesis and Self-Assembly of Peptide Hydrogels

a) Fmoc-Phe-Phe Hydrogel Preparation (Solvent-Switch Method)

  • Stock Solution Preparation: Dissolve Fmoc-Phe-Phe powder in dimethyl sulfoxide (DMSO) to prepare a 100 mg/mL stock solution.

  • Hydrogel Formation: Dilute the stock solution 10-fold in sterile water. The solution will initially appear cloudy and then transition to a transparent, metastable state.

  • Gelation: Allow the solution to stand at room temperature for approximately 5 minutes to form a self-supporting hydrogel.

b) RGD-Peptide Hydrogel Formation

  • Peptide Synthesis: The RGD-containing peptide (e.g., Nap-GFFYGRGDH) is synthesized using standard solid-phase peptide synthesis (SPPS).

  • Hydrogelation: The purified peptide is dissolved in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a specific concentration. Gelation can be triggered by adjusting the pH or by the addition of ions, depending on the peptide sequence.

c) Doxorubicin Loading into Peptide Hydrogels

  • Co-dissolution Method: Dissolve the peptide and doxorubicin hydrochloride in a suitable solvent (e.g., water or a buffer solution).

  • Triggering Gelation: Induce self-assembly and hydrogel formation by adjusting the pH, temperature, or ionic strength of the solution. The doxorubicin molecules become physically entrapped within the nanofiber network of the hydrogel.

  • Quantification of Encapsulation: To determine the encapsulation efficiency, the hydrogel is typically centrifuged, and the concentration of free doxorubicin in the supernatant is measured using UV-Vis spectrophotometry or fluorescence spectroscopy.

In Vitro Drug Release Study
  • Preparation: Place a known amount of doxorubicin-loaded hydrogel into a vial.

  • Release Medium: Add a specific volume of release buffer (e.g., PBS at pH 7.4 or an acidic buffer simulating the tumor microenvironment at pH 5.5) on top of the hydrogel.

  • Sampling: At predetermined time intervals, collect an aliquot of the release buffer and replace it with fresh buffer to maintain sink conditions.

  • Quantification: Measure the concentration of doxorubicin in the collected aliquots using UV-Vis spectrophotometry (at ~480 nm) or fluorescence spectroscopy.

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Cellular Uptake and Cytotoxicity Assays

a) Cellular Internalization Study (Confocal Laser Scanning Microscopy)

  • Cell Culture: Seed cancer cells (e.g., A549) onto glass-bottom dishes and culture until they reach the desired confluency.

  • Treatment: Incubate the cells with doxorubicin-loaded peptide hydrogels or free doxorubicin for a specific period.

  • Staining: Wash the cells with PBS and stain the nuclei with a suitable dye (e.g., DAPI).

  • Imaging: Visualize the intracellular distribution of doxorubicin (which is intrinsically fluorescent) using a confocal laser scanning microscope.

b) In Vitro Cytotoxicity (MTT Assay)

  • Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of free doxorubicin, doxorubicin-loaded hydrogels, and empty hydrogels (as a control) for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell Viability Calculation: Calculate the percentage of cell viability relative to untreated control cells.

Signaling Pathways and Cellular Uptake Mechanisms

The cellular uptake of peptide-based drug delivery systems is a critical step for their therapeutic efficacy. The mechanisms can vary depending on the peptide sequence and the nature of the cargo.

Integrin-Mediated Endocytosis of RGD-Peptide Systems

RGD peptides target integrin receptors, which are often overexpressed on the surface of cancer cells. The binding of the RGD motif to integrins triggers a signaling cascade that leads to the internalization of the drug delivery vehicle via endocytosis.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space RGD_Peptide RGD-Peptide (Drug Carrier) Integrin Integrin Receptor RGD_Peptide->Integrin Binding Endosome Endosome Integrin->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release (e.g., Doxorubicin) Lysosome->Drug_Release pH-triggered Release Nucleus Nucleus (Therapeutic Target) Drug_Release->Nucleus

Figure 1. Integrin-mediated uptake of RGD-peptide drug carriers.

Cellular Uptake of Cell-Penetrating Peptides (CPPs)

CPPs can traverse the cell membrane through various mechanisms, including direct translocation and endocytosis. The exact pathway often depends on the specific CPP sequence, cargo, and cell type.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CPP_Carrier CPP-Drug Carrier Cytosol Cytosol CPP_Carrier->Cytosol Direct Translocation Endosome Endosome CPP_Carrier->Endosome Endocytosis Drug_Release Drug Release Cytosol->Drug_Release Endosome->Drug_Release Endosomal Escape

Figure 2. Cellular uptake mechanisms of CPP-based drug carriers.

Experimental Workflow for Evaluating Peptide-Based Drug Delivery Systems

The following diagram outlines a general workflow for the development and preclinical evaluation of peptide-based drug delivery systems.

G Peptide_Synthesis Peptide Synthesis & Characterization Hydrogel_Formation Hydrogel Formation & Doxorubicin Loading Peptide_Synthesis->Hydrogel_Formation Characterization Physicochemical Characterization (e.g., SEM, Rheology) Hydrogel_Formation->Characterization In_Vitro_Release In Vitro Drug Release (Kinetics Study) Hydrogel_Formation->In_Vitro_Release Cellular_Studies In Vitro Cellular Studies (Uptake, Cytotoxicity) In_Vitro_Release->Cellular_Studies In_Vivo_Studies In Vivo Animal Studies (Efficacy, Biodistribution) Cellular_Studies->In_Vivo_Studies Data_Analysis Data Analysis & Comparison In_Vivo_Studies->Data_Analysis

Figure 3. Workflow for peptide-based drug delivery system evaluation.

Conclusion

Self-assembling peptides, including those with the Phe-Phe motif, RGD sequences, and CPP functionalities, offer versatile platforms for the delivery of doxorubicin. The choice of peptide system will depend on the specific therapeutic goal. RGD peptides provide a mechanism for active targeting of cancer cells overexpressing integrin receptors, potentially reducing off-target toxicity. Cell-penetrating peptides can enhance intracellular delivery, which is particularly beneficial for drugs that need to reach cytosolic or nuclear targets. Phe-Phe motif-containing peptides, through their self-assembly into hydrogels, can provide sustained local delivery of the drug.

While direct quantitative data for this compound as a drug delivery vehicle remains to be established, the data presented for related peptide systems demonstrate the significant potential of this class of biomaterials. Further research is warranted to explore the drug delivery capabilities of a wider range of self-assembling tripeptides and to optimize their performance for clinical translation. The experimental protocols and comparative data provided in this guide aim to serve as a valuable resource for researchers in this exciting and rapidly evolving field.

References

A Researcher's Guide to Characterizing Peptide Assemblies: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate world of peptide self-assembly, a clear understanding of the available characterization techniques is paramount. This guide provides a comprehensive comparison of common methods, complete with quantitative data, detailed experimental protocols, and visual workflows to aid in selecting the most appropriate techniques for your research needs.

Peptide assemblies, with their diverse morphologies and potential applications in fields ranging from drug delivery to tissue engineering, demand a multi-faceted characterization approach.[1][2] The choice of technique depends on the specific properties of interest, such as the secondary structure of the constituent peptides, the size and shape of the assemblies, and their bulk properties. This guide will delve into the principles, strengths, and limitations of key characterization methods.

Comparative Analysis of Characterization Techniques

To facilitate a clear comparison, the following table summarizes the key quantitative parameters and applications of various techniques used to characterize peptide assemblies.

TechniqueParameter MeasuredTypical Sample RequirementsResolution/RangeKey AdvantagesLimitations
Circular Dichroism (CD) Spectroscopy Secondary structure content (α-helix, β-sheet, random coil)[3][4][5]Optically clear solutions, peptide concentration typically 10-100 µMWavelength range: ~190-260 nm for far-UV CDRapid assessment of conformational changesLess sensitive to light scattering than FTIR; provides an average structure of the bulk sample.
Fluorescence Spectroscopy Local environment of fluorophores, aggregation state, binding interactionsSolutions containing intrinsic (e.g., Tryptophan) or extrinsic fluorophores.Highly sensitive to changes in the fluorophore's microenvironment.High sensitivity, versatile for studying kinetics and interactions.Requires a fluorescent probe, which may perturb the system; interpretation can be complex.
Fourier-Transform Infrared (FTIR) Spectroscopy Secondary structure (amide I' region), hydrogen bonding.Solid or solution samples; less sensitive to light scattering than CD.Wavenumber range: ~1600-1700 cm⁻¹ for amide I band.Can analyze opaque samples and hydrogels.Water absorption can interfere with the amide I' signal.
Transmission Electron Microscopy (TEM) Morphology, size, and structure of individual assemblies.Dilute suspensions dried on a grid, often requiring negative staining.High resolution (nanometer scale).Direct visualization of nanoscale structures.Sample preparation can introduce artifacts; provides a static image of a dried state.
Atomic Force Microscopy (AFM) Morphology, topography, and mechanical properties of assemblies on a surface.Samples deposited on a flat substrate (e.g., mica).High resolution (nanometer scale) in x, y, and z dimensions.Can image in liquid, providing near-native conditions; can measure mechanical properties.Tip-sample interactions can affect the image; limited to surface analysis.
Dynamic Light Scattering (DLS) Hydrodynamic radius (size) distribution of assemblies in solution.Dilute, monodisperse solutions.Particle size range: typically a few nanometers to several micrometers.Rapid determination of average size and polydispersity.Sensitive to dust and large aggregates; provides an intensity-weighted average.

Experimental Workflows and Logical Relationships

The characterization of peptide assemblies often follows a logical progression, starting with confirmation of secondary structure and proceeding to morphological and size analysis. The following diagrams illustrate common experimental workflows.

Experimental_Workflow_for_Peptide_Assembly_Characterization cluster_synthesis Peptide Synthesis & Purification cluster_assembly Self-Assembly Peptide_Synthesis Solid-Phase Peptide Synthesis Purification HPLC Purification Peptide_Synthesis->Purification Assembly_Conditions Controlled pH, Temp, Concentration Purification->Assembly_Conditions CD_FTIR CD / FTIR Spectroscopy (Secondary Structure) Assembly_Conditions->CD_FTIR Fluorescence Fluorescence Spectroscopy (Aggregation Kinetics) Assembly_Conditions->Fluorescence TEM_AFM TEM / AFM (Morphology) CD_FTIR->TEM_AFM DLS Dynamic Light Scattering (Size Distribution) Fluorescence->DLS DLS->TEM_AFM

Caption: A typical workflow for the synthesis, assembly, and characterization of peptide nanostructures.

Characterization_Technique_Relationships CD Circular Dichroism Secondary_Structure Secondary Structure CD->Secondary_Structure FTIR FTIR FTIR->Secondary_Structure Fluorescence Fluorescence Aggregation_Kinetics Aggregation/ Kinetics Fluorescence->Aggregation_Kinetics DLS DLS Size_Distribution Size Distribution DLS->Size_Distribution TEM TEM Morphology Morphology TEM->Morphology AFM AFM AFM->Morphology Mechanical_Properties Mechanical Properties AFM->Mechanical_Properties

Caption: Logical relationships between characterization techniques and the information they provide about peptide assemblies.

Detailed Experimental Protocols

Below are generalized protocols for several key characterization techniques. Note that specific parameters may need to be optimized for your particular peptide system.

Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure of peptides in solution.

Methodology:

  • Sample Preparation: Prepare a peptide solution in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 10-100 µM. The buffer should have low absorbance in the far-UV region. A corresponding buffer blank is also required. If the peptide is initially dissolved in a solvent like DMSO, a reconstitution protocol to an aqueous buffer is necessary.

  • Instrument Setup: Use a quartz cuvette with a 1 mm path length. Set the instrument to scan in the far-UV range, typically from 260 nm down to 190 nm.

  • Data Acquisition: Record the CD spectrum of the buffer blank first, followed by the peptide sample.

  • Data Analysis: Subtract the buffer spectrum from the peptide spectrum. Convert the resulting data from millidegrees to mean residue ellipticity. The resulting spectrum can then be analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures.

Transmission Electron Microscopy (TEM)

Objective: To visualize the morphology and size of peptide assemblies.

Methodology:

  • Sample Preparation: Place a 5-10 µL drop of the dilute peptide assembly suspension (e.g., 0.1 wt%) onto a carbon-coated copper grid.

  • Adsorption: Allow the sample to adsorb for 1-2 minutes.

  • Wicking: Carefully blot away the excess liquid from the edge of the grid using filter paper.

  • Staining (Optional but common): Apply a drop of a negative stain solution (e.g., 1% phosphotungstic acid or uranyl acetate) to the grid for 30-60 seconds. Wick away the excess stain.

  • Drying: Allow the grid to air-dry completely before imaging.

  • Imaging: Observe the sample using a transmission electron microscope at an appropriate accelerating voltage (e.g., 100 kV).

Atomic Force Microscopy (AFM)

Objective: To image the topography and measure the mechanical properties of peptide assemblies on a surface.

Methodology:

  • Substrate Preparation: Cleave a mica substrate to obtain a fresh, atomically flat surface.

  • Sample Deposition: Deposit a 10-20 µL drop of the diluted peptide assembly solution onto the freshly cleaved mica. Incubate for 10-20 minutes to allow for adsorption.

  • Rinsing: Gently rinse the surface with deionized water to remove any unadsorbed material and salts, then dry the sample under a gentle stream of nitrogen or in a vacuum.

  • Imaging: Mount the sample in the AFM and image in tapping mode in air. For imaging in liquid, the rinsing step is followed by the addition of buffer to the sample stage.

  • Data Analysis: Analyze the obtained images for the morphology, height, and width of the assemblies. For mechanical properties, techniques like PeakForce Quantitative Nanomechanical Mapping (PF-QNM) can be used to determine the Young's modulus.

Dynamic Light Scattering (DLS)

Objective: To determine the hydrodynamic size distribution of peptide assemblies in solution.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the peptide assemblies in a filtered buffer. The sample must be free of dust and large aggregates, which can be achieved by filtering (e.g., with a 0.2 µm filter) or centrifugation.

  • Cuvette Preparation: Ensure the cuvette is scrupulously clean. Rinse with filtered water and ethanol, then dry completely.

  • Measurement: Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature. Collect the scattered light intensity fluctuations over time.

  • Data Analysis: The instrument's software calculates the autocorrelation function of the intensity fluctuations and fits it to determine the diffusion coefficient. The Stokes-Einstein equation is then used to calculate the hydrodynamic radius of the particles. The results are typically presented as a size distribution plot.

Fluorescence Spectroscopy

Objective: To monitor peptide aggregation and conformational changes.

Methodology:

  • Sample Preparation: Prepare peptide solutions at the desired concentrations in a suitable buffer. For extrinsic fluorescence, a fluorescent dye such as Thioflavin T (ThT) for amyloid-like structures or ANS for exposed hydrophobic regions is added.

  • Measurement: Use a fluorometer to measure the fluorescence emission spectrum at a fixed excitation wavelength. For kinetics, monitor the fluorescence intensity at a specific wavelength over time.

  • Data Analysis: An increase in fluorescence intensity of ThT is indicative of the formation of β-sheet-rich amyloid fibrils. A blue shift in the emission maximum of ANS can indicate the formation of aggregates with exposed hydrophobic surfaces. The intrinsic fluorescence of tryptophan can also be monitored; a change in its emission spectrum can indicate a change in the local environment of the tryptophan residue upon assembly.

By employing a combination of these techniques, researchers can obtain a comprehensive understanding of the structure, morphology, and properties of peptide assemblies, which is crucial for their rational design and application in various biomedical and biotechnological fields.

References

Safety Operating Guide

Proper Disposal of Hyp-Phe-Phe: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Hyp-Phe-Phe, a tripeptide used in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard environmental regulations.

Immediate Safety and Logistical Information

Operational and Disposal Plan

The proper disposal of this compound depends on its physical state (solid or liquid) and the nature of any contaminants. The following step-by-step guidance is based on general best practices for peptide and laboratory chemical waste disposal.

Solid Waste Disposal

Solid this compound waste includes the pure peptide, as well as contaminated materials such as weighing boats, pipette tips, and gloves.

  • Segregation: Collect all solid waste contaminated with this compound in a dedicated, clearly labeled hazardous waste container.

  • Containerization: Use a high-density polyethylene (HDPE) container that is compatible with chemical waste. The container must be securely sealed to prevent leaks.

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly indicate the contents, including "this compound" and any other chemical contaminants.

  • Storage: Store the sealed container in a designated satellite accumulation area, away from general laboratory traffic and incompatible chemicals.

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.

Liquid Waste Disposal

Liquid waste may include unused this compound solutions or rinsates from cleaning contaminated glassware.

  • Segregation: Collect all liquid waste containing this compound in a dedicated, labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Containerization: Use a compatible, leak-proof container, such as an HDPE carboy.

  • Neutralization (if applicable): If the liquid waste is acidic or basic, it should be neutralized to a pH between 6.0 and 8.0 before disposal.

  • Storage: Store the sealed container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup by your institution's hazardous waste management service. Do not pour liquid this compound waste down the drain.

Data Presentation

ParameterGuidelineSource
Personal Protective Equipment (PPE) Lab coat, safety glasses, nitrile gloves
Solid Waste Container Labeled, sealed, high-density polyethylene (HDPE)
Liquid Waste Container Labeled, sealed, compatible container (e.g., HDPE)
Waste Storage Location Designated Satellite Accumulation Area
Liquid Waste pH (before disposal) 6.0 - 8.0

Experimental Protocols

The disposal procedures outlined above are based on established protocols for handling and disposing of peptide-based laboratory waste. The key principle is the segregation of waste streams to ensure proper treatment and to prevent unintended chemical reactions.

Mandatory Visualization

cluster_solid Solid Waste Disposal cluster_liquid Liquid Waste Disposal solid_start Solid this compound Waste (powder, contaminated labware) solid_segregate Segregate in dedicated hazardous waste container solid_start->solid_segregate solid_container Seal in labeled HDPE container solid_segregate->solid_container solid_store Store in Satellite Accumulation Area solid_container->solid_store solid_dispose Dispose via certified hazardous waste service solid_store->solid_dispose liquid_start Liquid this compound Waste (solutions, rinsates) liquid_segregate Segregate in dedicated hazardous waste container liquid_start->liquid_segregate liquid_neutralize Neutralize to pH 6-8 (if necessary) liquid_segregate->liquid_neutralize liquid_container Seal in labeled container liquid_neutralize->liquid_container liquid_store Store in Satellite Accumulation Area liquid_container->liquid_store liquid_dispose Dispose via certified hazardous waste service liquid_store->liquid_dispose

Caption: Workflow for the proper disposal of solid and liquid this compound waste.

References

Essential Safety and Operational Guide for Handling Hyp-Phe-Phe

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of synthetic peptides like Hyp-Phe-Phe is paramount to ensure personal safety and maintain experimental integrity. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and prevent contamination. This guide provides immediate, essential safety and logistical information for handling this tripeptide.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to avoid accidental contact and maintain a sterile working environment. The required PPE varies depending on the specific laboratory activity.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting Powder Disposable nitrile gloves, safety goggles with side shields, lab coat, and a dust mask or N95 respirator to prevent inhalation of fine particles.[1]
Reconstituting the Peptide Disposable nitrile gloves, safety goggles with side shields, and a lab coat.[1][2]
Cell Culture and In Vitro Assays Disposable nitrile gloves, lab coat, and safety glasses.[1]
Spill Cleanup (Powder) Chemical-resistant gloves, chemical safety goggles, and a lab coat. For larger spills, a respirator may be necessary.[3]
Spill Cleanup (Liquid) Chemical-resistant gloves, safety goggles, and a lab coat.
Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is crucial for a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store lyophilized peptides at –20°C for long-term stability.

  • Before use, allow the sealed container to warm to room temperature in a desiccator to prevent condensation and moisture uptake.

2. Reconstitution:

  • Work in a clean, designated area.

  • Use sterile, high-purity water or an appropriate buffer for reconstitution. The choice of solvent depends on the peptide's properties; for hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary for initial dissolution before adding the aqueous buffer.

  • Gently swirl or vortex to dissolve the peptide; avoid vigorous shaking.

  • For peptides containing cysteine, methionine, or tryptophan, use oxygen-free solvents to prevent oxidation.

3. Experimental Procedures:

  • Always wear appropriate PPE.

  • Handle solutions with care to avoid splashes and aerosol formation.

  • Properly label all containers with the peptide name, concentration, date, and any potential hazards.

  • After use, thoroughly clean all equipment.

Disposal Plan

Proper disposal of chemical waste is essential to protect personnel and the environment.

1. Waste Segregation:

  • Segregate non-hazardous waste from hazardous waste to reduce disposal costs and environmental impact.

  • This compound, as a non-hazardous peptide, can be disposed of with other non-hazardous laboratory waste.

2. Disposal of Solid Waste:

  • Contaminated PPE (gloves, masks, etc.): Dispose of in designated laboratory trash containers.

  • Excess solid this compound: Place in a clearly labeled container for non-hazardous solid chemical waste. Some institutions may permit disposal in the regular trash if the substance is confirmed to be non-hazardous.

3. Disposal of Liquid Waste:

  • Aqueous solutions of this compound: Depending on local regulations, small quantities of non-hazardous, neutral pH solutions may be permissible for drain disposal with copious amounts of water. However, it is best practice to collect all chemical waste for proper disposal by the institution's environmental health and safety office.

  • Solutions containing organic solvents (e.g., DMSO): These should be collected in a designated container for organic solvent waste. Never pour organic solvents down the drain.

4. Empty Containers:

  • Thoroughly rinse empty containers with a suitable solvent (e.g., water) three times.

  • The rinsate should be collected as chemical waste.

  • After rinsing, deface the label and dispose of the container in the regular trash or recycling, as per institutional guidelines.

Experimental Workflow and Safety Decision Making

The following diagrams illustrate the general workflow for handling this compound and the decision-making process for ensuring safety.

G cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal Receive Receive Peptide Inspect Inspect Container Receive->Inspect Store Store at -20°C Inspect->Store Equilibrate Equilibrate to Room Temp Store->Equilibrate Weigh Weigh Powder Equilibrate->Weigh Reconstitute Reconstitute in Solvent Weigh->Reconstitute Experiment Perform Experiment Reconstitute->Experiment Segregate Segregate Waste Experiment->Segregate DisposeSolid Dispose of Solid Waste Segregate->DisposeSolid DisposeLiquid Dispose of Liquid Waste Segregate->DisposeLiquid DisposeContainers Dispose of Empty Containers Segregate->DisposeContainers

Caption: General workflow for handling this compound from receipt to disposal.

G Start Handling this compound IsPowder Is it in powder form? Start->IsPowder WearRespirator Wear N95 Respirator IsPowder->WearRespirator Yes NoRespirator Standard PPE sufficient IsPowder->NoRespirator No IsSpill Is there a spill? WearRespirator->IsSpill NoRespirator->IsSpill SpillCleanup Follow Spill Cleanup Protocol IsSpill->SpillCleanup Yes Continue Proceed with Experiment IsSpill->Continue No End End of Process SpillCleanup->End IsDisposal Is it for disposal? Continue->IsDisposal DisposalProtocol Follow Disposal Plan IsDisposal->DisposalProtocol Yes IsDisposal->End No DisposalProtocol->End

Caption: Decision-making process for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.